Azetidine-2,4-dicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,4R)-azetidine-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVIGOFRIJJUAW-PWNYCUMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N[C@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925846 | |
| Record name | Azetidine-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127310-57-0 | |
| Record name | Azetidine-2,4-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127310570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azetidine-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Azetidine-2-carboxylic Acid in the Plant Kingdom: Distribution, Biosynthesis, and Analysis
A Note on the Subject Compound: This technical guide focuses on Azetidine-2-carboxylic acid (A2CA) , a well-documented non-proteinogenic amino acid found in various plant species. Initial searches for "Azetidine-2,4-dicarboxylic acid" did not yield evidence of its natural occurrence in plants within the reviewed scientific literature. Therefore, this guide has been structured to provide a comprehensive overview of the scientifically established and relevant compound, A2CA, to serve the interests of researchers in natural products and drug development.
Introduction: The Significance of Azetidine-2-carboxylic Acid (A2CA)
Azetidine-2-carboxylic acid (A2CA) is a potent, naturally occurring non-proteinogenic amino acid (NPAA) and a structural analogue of L-proline.[1][2] The key difference is its four-membered ring structure, which is more strained than proline's five-membered ring.[3] This structural mimicry is the basis of its biological significance. A2CA can be mistakenly recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains in place of proline.[1][3][4] This misincorporation disrupts protein structure and folding, leading to the accumulation of non-functional proteins, triggering a global stress response, and inducing toxicity in a wide range of organisms.[2][5][6] In plants, A2CA serves as a powerful defense metabolite, deterring herbivores and inhibiting the growth of competing plants.[3][7] Its unique mechanism of action makes it a subject of intense interest for applications ranging from bio-pesticides to tools for studying protein quality control mechanisms in drug discovery.[1][8]
Natural Distribution in the Plant Kingdom
A2CA was first identified in 1955 and has since been isolated from a select group of plants, primarily within the monocotyledonous Liliaceae (now often placed in Asparagaceae) and the dicotyledonous Fabaceae families.[3] Its distribution is not widespread, suggesting a specialized metabolic pathway that offers a distinct ecological advantage to the producing species.
Table 1: Documented Plant Sources of Azetidine-2-carboxylic Acid (A2CA)
| Family | Genus | Species | Common Name | Primary Location in Plant |
| Asparagaceae | Convallaria | majalis | Lily of the valley | Rhizomes, foliage[1][3][4] |
| Asparagaceae | Polygonatum | sp. | Solomon's seal | Rhizomes, foliage[3] |
| Asparagaceae | Disporopsis | aspera | Rhizomes[8] | |
| Amaranthaceae | Beta | vulgaris | Beet (Table, Garden, Sugar) | Roots (small quantities)[1][3] |
| Fabaceae | Delonix | regia | Royal Poinciana | Seeds, seedlings |
| Fabaceae | Bussea | sp. | ||
| Fabaceae | Peltophorum | sp. |
The presence of A2CA in edible plants like beets, albeit at low concentrations (estimated at 1-5% of free proline levels), raises considerations for dietary exposure and its potential biological effects.[1]
The Biosynthetic Pathway of A2CA
While the biosynthesis of A2CA in plants has been a subject of study for decades, recent discoveries in bacterial systems have illuminated a likely pathway.[9] The key precursor molecule is S-adenosylmethionine (SAM), a ubiquitous metabolite in all life forms. The formation of the strained four-membered azetidine ring is catalyzed by a class of enzymes known as AZE synthases.[10][11]
These enzymes facilitate an intramolecular 4-exo-tet cyclization of SAM.[10] This reaction involves the nucleophilic attack of the amino group of the methionine moiety onto the γ-carbon, displacing 5'-methylthioadenosine (MTA) and forming the A2CA ring.[10][11] This direct cyclization from a common primary metabolite represents an efficient enzymatic strategy for producing a potent defensive compound.
Caption: Proposed biosynthetic pathway of Azetidine-2-carboxylic acid (A2CA).
Experimental Protocols: Extraction, Isolation, and Quantification
The isolation of A2CA from plant tissues requires a methodology that can efficiently extract this polar small molecule while removing abundant primary metabolites and lipophilic compounds. The following protocol is a synthesized workflow based on established principles for amino acid extraction and purification.
Rationale Behind the Workflow
This protocol employs a multi-step strategy. Initial extraction with an aqueous alcohol solution efficiently solubilizes polar compounds like A2CA while precipitating some proteins and polysaccharides. The subsequent defatting step removes chlorophyll and lipids that could interfere with chromatographic separation. Cation-exchange chromatography is the critical purification step; at an acidic pH, the secondary amine of A2CA is protonated, allowing it to bind to the negatively charged resin while neutral and anionic compounds are washed away. Elution is achieved by increasing the pH or ionic strength, neutralizing the amine and releasing the molecule. Final analysis by HPLC with derivatization ensures sensitive and specific quantification.
Step-by-Step Extraction and Isolation Protocol
-
Plant Material Preparation:
-
Harvest fresh plant material (e.g., 100 g of Convallaria majalis rhizomes).
-
Wash thoroughly with deionized water to remove soil and debris.
-
Flash-freeze the material in liquid nitrogen to halt enzymatic activity and aid in cell disruption.
-
Lyophilize (freeze-dry) the material to a constant weight to remove water, then grind into a fine powder.
-
-
Initial Extraction:
-
Suspend the dried plant powder in 1 L of 80% (v/v) ethanol in water.
-
Homogenize using a high-speed blender for 5-10 minutes.
-
Stir the resulting slurry at room temperature for 4 hours to ensure complete extraction.
-
Separate the extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper. Re-extract the solid residue with another 500 mL of 80% ethanol and combine the filtrates.
-
-
Solvent Partitioning and Defatting:
-
Reduce the volume of the combined ethanol extracts to approximately 200 mL using a rotary evaporator at <40°C.
-
Transfer the aqueous concentrate to a separatory funnel.
-
Perform a liquid-liquid extraction by washing the aqueous phase three times with an equal volume of n-hexane to remove lipids and chlorophyll. Discard the hexane layers.
-
-
Cation-Exchange Chromatography:
-
Prepare a column with a strong cation-exchange resin (e.g., Dowex 50W-X8, H+ form).
-
Acidify the defatted aqueous extract to pH 2.5 with 1M HCl.
-
Load the acidified extract onto the equilibrated column.
-
Wash the column extensively with deionized water (pH 2.5) until the eluate is free of sugars and neutral compounds (as checked by TLC or refractive index).
-
Elute the bound amino/imino acids with 2M ammonium hydroxide (NH4OH).
-
Collect fractions and monitor for the presence of A2CA using a ninhydrin spot test on a TLC plate (A2CA will produce a yellow-orange color, characteristic of imino acids).
-
-
Final Purification and Quantification:
-
Pool the A2CA-positive fractions and remove the ammonia by rotary evaporation.
-
The resulting residue can be further purified by recrystallization or preparative HPLC.
-
For quantification, proceed to the analytical characterization methods described in Section 5.0.
-
Caption: A generalized workflow for the extraction and purification of A2CA from plants.
Analytical Characterization Techniques
Accurate identification and quantification of A2CA require modern analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for A2CA analysis. A method using a cation-exchange column with post-column derivatization and fluorescence detection is highly sensitive and specific.[12] In this method, the column effluent is mixed with a reagent like o-phthalaldehyde (OPA) or fluorescamine, which reacts with the secondary amine of A2CA to produce a fluorescent product, allowing for detection at very low concentrations.[12]
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides definitive molecular weight information. For A2CA (C4H7NO2), the expected monoisotopic mass is 101.0477 g/mol .[4] Electrospray ionization (ESI) in positive mode would show a protonated molecule [M+H]+ at m/z 102.055. Tandem MS (MS/MS) can be used to fragment this ion, producing a characteristic pattern that confirms the structure and allows for unambiguous identification in a complex plant extract.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the purified compound, 1H and 13C NMR are indispensable. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the four-membered ring structure and the position of the carboxylic acid group.[13][14][15] The unique chemical shifts distinguish A2CA from its isomer, proline.
Biological Activity and Potential Applications
Mechanism of Action: A Proline Antagonist
The toxicity of A2CA stems from its ability to act as a proline mimic.[4][16] During protein synthesis, L-prolyl-tRNA synthetase cannot efficiently distinguish between proline and A2CA, leading to the incorporation of A2CA into proteins.[3] This substitution is detrimental because the strained, four-membered ring of A2CA alters the local peptide backbone conformation. This disruption prevents correct protein folding, leading to the accumulation of misfolded proteins.[5][6] This, in turn, activates the Unfolded Protein Response (UPR), a cellular stress pathway that, if overwhelmed, leads to programmed cell death.[2][5]
Ecological Role and Agrochemical Potential
In nature, A2CA functions as a potent defense chemical. Its presence deters herbivores and can inhibit the germination and growth of nearby plants (allelopathy), giving the producer a competitive advantage.[3][7] This inherent biological activity has attracted interest in its potential as a natural, environmentally friendly fungicide. Studies have shown that A2CA exhibits significant curative and eradicative activity against powdery mildew (Podosphaera xanthii), a destructive fungal disease affecting cucurbit crops.[8] It acts by disrupting mycelial growth and preventing the formation of conidiophores, effectively halting the fungal life cycle.[8]
Role in Drug Development and Research
For researchers, A2CA is a valuable molecular probe. It can be used in cell culture systems to intentionally induce protein misfolding and study the cellular machinery involved in protein quality control and the UPR.[1] Understanding how cells respond to the proteotoxic stress caused by A2CA can provide insights into diseases associated with protein aggregation, such as Alzheimer's and Parkinson's disease.
Conclusion and Future Directions
Azetidine-2-carboxylic acid is a fascinating example of a specialized plant metabolite that leverages molecular mimicry for ecological defense. Its distribution, though limited, highlights a unique evolutionary adaptation. While its biosynthetic pathway is becoming clearer, further investigation into the specific AZE synthase enzymes in plants like Convallaria majalis is warranted. The robust protocols for its extraction and analysis pave the way for broader screening of plant species, potentially uncovering new sources or related analogues. The proven antifungal activity of A2CA presents a compelling case for its development as a biocontrol agent in sustainable agriculture. Finally, its role as a specific inducer of proteotoxic stress ensures its continued use as a critical tool for fundamental research in cell biology and drug discovery.
References
-
Azetidine-2-carboxylic acid - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
-
Azetidine-2-carboxylic acid - Grokipedia. (2026). Retrieved January 13, 2026, from [Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). PubMed. Retrieved January 13, 2026, from [Link]
-
Santos, W. T., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant Direct. Retrieved January 13, 2026, from [Link]
-
Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). Europe PMC. Retrieved January 13, 2026, from [Link]
-
Azetidinecarboxylic Acid | C4H7NO2 | CID 17288. PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
-
Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). PubMed. Retrieved January 13, 2026, from [Link]
-
Fowden, L. (1956). Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants. Biochemical Journal. Retrieved January 13, 2026, from [Link]
-
De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. (2024). ACS Publications. Retrieved January 13, 2026, from [Link]
-
Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu. Retrieved January 13, 2026, from [Link]
-
Antifungal activity of l-azetidine-2-carboxylic acid isolated from Disporopsis aspera rhizomes against Podosphaera xanthii. (2022). PubMed. Retrieved January 13, 2026, from [Link]
-
2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486. PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
-
Leete, E., et al. (1974). The Biosynthesis of Azetidine-2-carboxylic acid. Journal of the American Chemical Society. Retrieved January 13, 2026, from [Link]
-
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Retrieved January 13, 2026, from [Link]
-
Direct Access to L-Azetidine-2-carboxylic Acid. (2009). ResearchGate. Retrieved January 13, 2026, from [Link]
- Processes for producing azetidine-2-carboxylic acid and intermediates thereof. (2000). Google Patents.
-
Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved January 13, 2026, from [Link]
-
Isolation and structure of a new organic acid accumulated in tulip plant (Tulipa gesneriand). (1988). J-STAGE. Retrieved January 13, 2026, from [Link]
-
Smith, J. A., & Martin, G. R. (1976). Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. Somatic Cell Genetics. Retrieved January 13, 2026, from [Link]
-
Synthesis of L-Azetidine-2-Carboxylic Acid. (2014). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. (2018). HETEROCYCLES. Retrieved January 13, 2026, from [Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2023). ResearchGate. Retrieved January 13, 2026, from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antifungal activity of l-azetidine-2-carboxylic acid isolated from Disporopsis aspera rhizomes against Podosphaera xanthii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (S)-N-FMOC-AZETIDINE-2-CARBOXYLIC ACID(136552-06-2) 1H NMR [m.chemicalbook.com]
- 14. ajchem-a.com [ajchem-a.com]
- 15. D-AZETIDINE-2-CARBOXYLIC ACID(7729-30-8) 1H NMR [m.chemicalbook.com]
- 16. selleckchem.com [selleckchem.com]
Azetidine-2,4-dicarboxylic Acid: A Rigid Scaffold for Probing the Glutamatergic System
An In-depth Technical Guide for Neuroscience Researchers and Drug Development Professionals
Executive Summary
The glutamatergic system, the primary excitatory network in the mammalian central nervous system, is fundamental to memory, cognition, and mood regulation.[1] Its dysfunction is implicated in numerous neurological and psychiatric disorders. L-glutamate, the principal neurotransmitter, is a highly flexible molecule, capable of adopting numerous conformations to interact with a wide array of receptors and transporters. This conformational promiscuity presents a significant challenge for developing subtype-selective pharmacological tools. This guide focuses on Azetidine-2,4-dicarboxylic acid (Aze), a conformationally constrained analogue of glutamate. By locking the glutamate backbone into specific spatial arrangements, the stereoisomers of Aze provide an invaluable chemical toolset to dissect the complex pharmacology of the glutamatergic system, offering enhanced selectivity for specific receptor and transporter subtypes. This document provides a comprehensive overview of Aze's chemical properties, its stereoselective interactions with glutamate targets, detailed experimental protocols for its application, and a discussion of its utility in neuroscience research and therapeutic development.
Introduction: The Rationale for Rigid Glutamate Analogues
The physiological actions of L-glutamate are mediated by a diverse family of ionotropic (iGluR) and metabotropic (mGluR) receptors, as well as by a family of excitatory amino acid transporters (EAATs) responsible for its clearance from the synaptic cleft.[2] The inherent flexibility of the glutamate molecule allows it to activate this broad range of targets, but this same property complicates the design of drugs that can selectively modulate a single subtype.
Conformationally restricting the glutamate scaffold is a powerful strategy to overcome this limitation. By synthesizing "rigid" analogues, where rotational freedom is limited by cyclic structures, it is possible to mimic specific "active conformations" that are preferentially recognized by a particular receptor or transporter subtype. This compound, with its four-membered ring, represents a key platform in this endeavor, providing a structurally minimal yet highly effective constraint. The relative orientation of the two carboxylic acid groups (cis or trans) dictates the compound's pharmacological profile, enabling researchers to probe the distinct conformational requirements of various glutamate binding sites.
Molecular Profile and Stereoselective Pharmacology
This compound exists as distinct stereoisomers, primarily the cis and trans diastereomers, each with a pair of enantiomers. This stereochemistry is the critical determinant of their biological activity.
cis-Azetidine-2,4-dicarboxylic acid (cis-Aze)
The cis isomer has shown a pronounced and selective activity at the N-methyl-D-aspartate (NMDA) receptor, a key subtype of ionotropic glutamate receptors crucial for synaptic plasticity.[3] Studies have revealed a fascinating dual mechanism of action:
-
At low concentrations (<50 μM): It acts as a positive allosteric modulator, potentiating the response to NMDA or glutamate.[3]
-
At higher concentrations: It behaves as a direct, glutamate-like agonist.[3]
This profile makes cis-Aze a unique tool for studying the allosteric and orthosteric binding sites of the NMDA receptor. Its activity was confirmed in functional assays, such as stimulating 45Ca2+ uptake in cerebellar granule cells, which is consistent with selective action at the NMDA receptor.[3]
trans-Azetidine-2,4-dicarboxylic acid (trans-Aze)
In contrast to the cis isomer, trans-Aze demonstrates selectivity for metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission.
-
trans-Aze as an mGluR Agonist: It has been identified as an agonist at mGluRs, stimulating phosphoinositide hydrolysis in cell lines expressing mGluR1 or mGluR5 subtypes and in hippocampal slices.[4][5] Specifically, the (2S,4S)-Aze enantiomer was found to be a weak agonist at human mGluR2 receptors, while the (2R,4R)-Aze enantiomer was inactive.[6]
-
Lack of NMDA Receptor Activity: Patch-clamp studies have confirmed that trans-Aze does not facilitate NMDA currents, highlighting its selectivity for the mGluR family over NMDA receptors.[4]
-
Role in Synaptic Plasticity: By activating mGluRs, trans-Aze has been shown to facilitate the maintenance of long-term potentiation (LTP), a cellular correlate of learning and memory, even bypassing the typical NMDA receptor dependence under certain conditions.[4][7]
The distinct pharmacological profiles of the Aze isomers underscore the power of conformational restriction in achieving receptor selectivity.
Logical Relationship: Glutamate Flexibility vs. Azetidine Rigidity
The following diagram illustrates how the rigid four-membered ring of azetidine constrains the dicarboxylic acid groups into specific conformations, mimicking potential binding poses of the flexible glutamate molecule.
Caption: Conformations of glutamate vs. rigid Aze isomers.
Key Experimental Applications and Protocols
Aze isomers are powerful tools for a variety of in vitro and in vivo experimental paradigms. Their utility lies in selectively activating specific receptor populations to elucidate their contribution to synaptic function and dysfunction.
Assessing NMDA Receptor Modulation with cis-Aze using Electrophysiology
This protocol describes a whole-cell patch-clamp recording from cultured hippocampal neurons to validate the dual-action mechanism of cis-Aze.
Objective: To measure NMDA receptor-mediated currents in response to cis-Aze at both low and high concentrations.
Materials:
-
Primary hippocampal neuron culture (E18 rat, cultured for 14-21 days).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 Glucose, 0.001 Tetrodotoxin (TTX), 0.01 Glycine. pH 7.4.
-
Internal solution (in mM): 130 Cs-MeSO3, 10 NaCl, 1 MgCl2, 10 HEPES, 5 EGTA, 4 ATP-Mg, 0.4 GTP-Na. pH 7.2.
-
Agonists: L-Glutamate, NMDA, cis-Azetidine-2,4-dicarboxylic acid.
-
Antagonist: D-AP5 (a selective NMDA receptor antagonist).
Protocol:
-
Preparation: Place the coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.
-
Patching: Establish a whole-cell patch-clamp configuration on a visually identified pyramidal neuron. Clamp the cell at -70 mV.
-
Control Application: Apply a saturating concentration of NMDA (e.g., 100 µM) with 10 µM glycine to establish a baseline maximal NMDA receptor-mediated current. This serves as a positive control.
-
Low-Concentration cis-Aze (Modulator Test):
-
Apply a low, sub-saturating concentration of glutamate (e.g., 1 µM).
-
Co-apply the same low concentration of glutamate (1 µM) with a low concentration of cis-Aze (e.g., 20 µM).
-
Expected Result: A significant potentiation of the glutamate-evoked current in the presence of cis-Aze.
-
-
High-Concentration cis-Aze (Agonist Test):
-
Apply a high concentration of cis-Aze alone (e.g., 200 µM).
-
Expected Result: A robust inward current, demonstrating direct agonist activity.
-
-
Validation with Antagonist: Co-apply the high concentration of cis-Aze (200 µM) with the selective NMDA receptor antagonist D-AP5 (50 µM).
-
Self-Validation Check: The current evoked by cis-Aze should be completely blocked by D-AP5, confirming the effect is mediated specifically through NMDA receptors.
-
-
Data Analysis: Measure the peak amplitude of the inward currents for each condition. Normalize the responses to the maximal NMDA current from step 3.
Experimental Workflow: Patch-Clamp Analysis of cis-Aze
Caption: Workflow for electrophysiological analysis of cis-Aze.
Data Presentation and Interpretation
The selectivity of Aze isomers can be quantitatively summarized by comparing their potencies at different glutamate receptors and transporters. While comprehensive data for all subtypes is sparse, published studies provide key insights.
Table 1: Pharmacological Profile of Azetidine Dicarboxylic Acid Isomers
| Compound | Target | Action | Potency (EC50 / Ki) | Reference |
| cis-Aze | NMDA Receptor | Agonist / Positive Modulator | Potentiates NMDA response at <50 µM | [3] |
| trans-Aze | mGluR1 | Agonist | EC50: 189.4 µM | [4] |
| mGluR5 | Agonist | EC50: 32.2 µM | [4] | |
| human mGluR2 | Weak Agonist | 33% inhibition of cAMP at 500 µM | [6] | |
| human mGluR1b/4a/5a | Inactive | No effect at 500-1000 µM | [6] | |
| NMDA Receptor | Inactive | No current facilitation at 500 µM | [4] |
Note: This table is a synthesis of data from multiple studies and experimental systems. Direct comparison of absolute values should be made with caution.
Interpretation: The data clearly demonstrate a stereochemically driven separation of function. The cis isomer's activity is concentrated on the NMDA receptor, while the trans isomer targets Group I (mGluR1/5) and Group II (mGluR2) metabotropic receptors. This selectivity makes them superior tools to broad-spectrum agonists like glutamate for isolating the functional roles of these receptor groups.
Future Directions and Therapeutic Potential
The development of rigid analogues like this compound has been instrumental in building our understanding of the glutamatergic system. The unique profiles of its isomers continue to offer opportunities in several research areas:
-
Dissecting Synaptic Plasticity: The ability of trans-Aze to facilitate LTP provides a tool to explore the specific contribution of mGluRs to learning and memory mechanisms, potentially independent of initial NMDA receptor activation.[4]
-
Probing Receptor Structure: The fixed conformations of Aze isomers can be used in computational docking studies and cryo-EM to better understand the ligand-binding domains of different glutamate receptor subtypes.
-
Scaffolds for Drug Discovery: The azetidine ring is a valuable scaffold. By adding further chemical modifications to the core Aze structure, medicinal chemists can aim to develop novel compounds with even greater subtype selectivity and improved pharmacokinetic properties for potential therapeutic use in conditions like schizophrenia, anxiety, and neurodegenerative diseases.
While Aze itself is a research tool, the principles learned from its pharmacology—namely, the power of conformational constraint—are directly applicable to the design of next-generation therapeutics targeting the glutamatergic system.
References
-
Kozikowski, A. P., et al. (1990). Synthesis and Bioactivity of a New Class of Rigid Glutamate Analogues. Modulators of the N-methyl-D-aspartate Receptor. Journal of Medicinal Chemistry, 33(6), 1561-1571. [Link]
-
Manahan-Vaughan, D., et al. (1996). Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation. Neuroscience, 72(4), 999-1008. [Link]
-
Pizzi, M., et al. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. Neuroreport, 4(7), 967-970. [Link]
-
Sivaprakasam, M., et al. (2008). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ChemMedChem, 4(2), 247-253. [Link]
-
Sivaprakasam, M., et al. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(2), 247-53. [Link]
-
Thomsen, C., & Stensbøl, T. B. (1998). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. European Journal of Pharmacology, 342(1), 115-118. [Link]
-
Prisinzano, T. E. (2018). Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders. Landmark, 1(1), 1. [Link]
-
Purves, D., et al. (Eds.). (2001). Neuroscience. 2nd edition. Sinauer Associates. [Link]
-
Manzoni, O., & Bockaert, J. (1995). Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo. Neuropharmacology, 34(8), 107-9. [Link]
Sources
- 1. Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis and bioactivity of a new class of rigid glutamate analogues. Modulators of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of Azetidine-2,4-dicarboxylic Acid in Glutamatergic Neurotransmission: A Technical Guide
Introduction
Azetidine-2,4-dicarboxylic acid (ADCA) represents a fascinating and conformationally constrained analog of the excitatory amino acid glutamate. Its rigid four-membered ring structure imparts distinct stereochemical properties that translate into a dichotomous and highly specific interaction with key players in glutamatergic neurotransmission. This technical guide provides an in-depth exploration of the biochemical role of ADCA, with a particular focus on the differential activities of its cis and trans isomers at ionotropic and metabotropic glutamate receptors. For researchers and drug development professionals, understanding the nuanced pharmacology of ADCA isomers offers a valuable tool for dissecting glutamatergic signaling and a potential scaffold for the design of novel therapeutic agents targeting neurological disorders.
This guide will delve into the molecular mechanisms of action of trans-ADCA as a metabotropic glutamate receptor (mGluR) agonist and cis-ADCA as a selective N-methyl-D-aspartate (NMDA) receptor agonist. We will further explore the downstream signaling cascades initiated by these interactions and provide practical, field-proven experimental protocols for their investigation.
Molecular Mechanism of Action: A Tale of Two Isomers
The spatial arrangement of the two carboxylic acid groups on the azetidine ring dictates the specific receptor subtype that each ADCA isomer interacts with. This stereoselectivity is a cornerstone of its biochemical function.
trans-Azetidine-2,4-dicarboxylic acid: A Probe for Metabotropic Glutamate Receptors
The trans isomer of ADCA has been identified as a potent agonist at specific metabotropic glutamate receptors, which are G-protein coupled receptors that modulate neuronal excitability and synaptic plasticity.
trans-ADCA has been shown to preferentially activate Group 1 mGluRs, namely mGluR1 and mGluR5.[1] Activation of these receptors initiates the hydrolysis of phosphoinositides, a key signaling pathway in the central nervous system.[1] Upon agonist binding, the Gαq subunit of the associated G-protein is activated, which in turn stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC), which then phosphorylates a variety of downstream targets, modulating ion channel activity and gene expression.
Interestingly, studies have shown that trans-ADCA's profile as an mGluR agonist differs from that of the well-characterized agonist (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD).[2] For instance, in HEK 293 cells transfected with mGluR1, ACPD stimulates IP hydrolysis, whereas trans-ADCA does not, suggesting that trans-ADCA may act on a different subtype of metabotropic receptor or possess a distinct mode of interaction.[2] This makes trans-ADCA a valuable pharmacological tool for dissecting the functional diversity of mGluR subtypes.[2]
Sources
- 1. Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
"solubility and stability of Azetidine-2,4-dicarboxylic acid in aqueous solutions"
An In-Depth Technical Guide to the Solubility and Stability of Azetidine-2,4-dicarboxylic Acid in Aqueous Solutions
Authored by: A Senior Application Scientist
Introduction
This compound (A-2,4-DCA) is a conformationally constrained amino acid analogue that has garnered interest within medicinal chemistry and drug development. Its rigid four-membered ring structure makes it a valuable scaffold for designing potent and selective ligands for various biological targets, including glutamate receptors.[1][2] As with any compound intended for pharmaceutical or biochemical applications, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a detailed examination of the aqueous solubility and stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols for its characterization. The methodologies described herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently handle and formulate this unique molecule.
Core Physicochemical Properties of this compound
The behavior of A-2,4-DCA in aqueous media is fundamentally governed by its molecular structure. This structure is characterized by two key features: a strained four-membered azetidine ring and two carboxylic acid moieties. The ring strain, estimated to be around 25.4 kcal/mol for the parent azetidine ring, makes the molecule susceptible to nucleophilic attack and ring-opening reactions.[3] The two carboxylic acid groups, along with the ring nitrogen, are ionizable, meaning the molecule's net charge and polarity are highly dependent on the pH of the surrounding aqueous environment.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₇NO₄ | [4] |
| Molecular Weight | 145.11 g/mol | Calculated |
| Appearance | Colorless to slightly yellow crystalline solid | [4] |
| General Water Solubility | Generally considered soluble in water | [4][5] |
| Melting Point (°C) | Data not widely available for the 2,4-dicarboxylic acid isomer. The related Azetidine-2-carboxylic acid has a melting point of ~217 °C. | [6] |
Aqueous Solubility Profile
The aqueous solubility of A-2,4-DCA is a critical parameter for its use in biological assays, formulation development, and in vivo studies. Due to its two carboxylic acid groups, it readily participates in hydrogen bonding with water molecules, contributing to its general solubility.[4] However, the most significant determinant of its solubility is the solution's pH.
The Critical Influence of pH
The solubility of A-2,4-DCA is directly tied to its ionization state, which is dictated by the pH of the solution and the pKa values of its ionizable groups (the two carboxyl groups and the azetidine nitrogen).
-
At Low pH (Acidic): Both carboxylic acid groups will be protonated (-COOH), and the azetidine nitrogen will also be protonated (-NH₂⁺-). The molecule will carry a net positive charge.
-
At Mid-range pH: One or both carboxylic acid groups will be deprotonated (-COO⁻), while the nitrogen may remain protonated. The molecule can exist as a zwitterion or carry a net negative charge.
-
At High pH (Basic): Both carboxylic acid groups will be deprotonated (-COO⁻), and the nitrogen will be in its neutral state (-NH-). The molecule will carry a net negative charge.
The lowest solubility is typically observed near the isoelectric point (pI), where the net charge of the molecule is zero, minimizing its interaction with water molecules. As the pH moves away from the pI, the molecule becomes charged, enhancing its solubility.
Impact of Temperature
In line with the behavior of most organic acids, the solubility of A-2,4-DCA in water is expected to increase with rising temperatures.[4] This is an important consideration for preparing stock solutions and during storage.
Experimental Protocol: pH-Dependent Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining the thermodynamic solubility of A-2,4-DCA across a range of physiologically relevant pH values.
Causality Behind Experimental Choices: The shake-flask method is chosen because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility rather than a kinetic one. Using a range of buffers is essential to map out the pH-solubility profile, which is critical for predicting in vivo dissolution and absorption. HPLC is the analytical method of choice due to its high specificity and sensitivity.
Methodology:
-
Materials:
-
This compound (solid)
-
Phosphate-citrate buffers (or other suitable buffer systems) prepared at pH 2, 4, 6, 7.4, and 9.
-
HPLC-grade water and acetonitrile.
-
Calibrated pH meter.
-
Analytical balance.
-
2 mL glass vials with screw caps.
-
Orbital shaker with temperature control.
-
0.22 µm syringe filters (low-binding, e.g., PVDF).
-
HPLC system with UV or Mass Spectrometric (MS) detector.
-
-
Procedure:
-
Add an excess of solid A-2,4-DCA to separate vials (e.g., 5-10 mg). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add 1 mL of the respective pH buffer to each vial.
-
Securely cap the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for at least 24 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
After shaking, allow the vials to stand for 1 hour to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered sample with an appropriate mobile phase to bring the concentration within the calibration curve range.
-
Analyze the samples by a validated HPLC method to determine the concentration.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area from the HPLC analysis against known concentrations of A-2,4-DCA.
-
Use the standard curve to calculate the concentration of A-2,4-DCA in the diluted, filtered samples.
-
Multiply by the dilution factor to determine the solubility in mg/mL or µg/mL at each pH.
-
Workflow Visualization:
Caption: Workflow for pH-dependent solubility determination.
Aqueous Stability Profile
The stability of A-2,4-DCA in aqueous solutions is a critical concern due to the inherent strain of the azetidine ring.[3][7] This strain makes the ring susceptible to cleavage under various conditions, leading to the formation of degradation products that may be inactive or possess undesirable toxicological profiles.
Factors Influencing Stability
-
pH-Mediated Degradation: Both strongly acidic and strongly basic conditions can catalyze the degradation of A-2,4-DCA.
-
Acidic Conditions: Protonation of the azetidine nitrogen can activate the ring, making it highly susceptible to nucleophilic attack by water, leading to ring-opening.[7] This is often the primary degradation pathway for N-substituted azetidines.[7]
-
Basic Conditions: While potentially more stable than in strong acid, hydroxide ions can also act as nucleophiles, promoting ring cleavage, although typically at a slower rate.
-
-
Temperature: As with most chemical reactions, degradation rates increase significantly with temperature. Therefore, storage of aqueous stock solutions at low temperatures (e.g., 4 °C or -20 °C) is highly recommended.
-
Oxidative Stress: The presence of oxidizing agents could potentially lead to degradation, although this is generally a less common pathway for this type of structure compared to hydrolysis.
Potential Degradation Pathway
The most probable degradation pathway in an aqueous acidic environment is the acid-catalyzed hydrolytic ring-opening of the azetidine ring. This would result in the formation of a linear γ-amino dicarboxylic acid derivative.
Plausible Degradation Pathway Visualization:
Caption: Plausible acid-catalyzed hydrolytic degradation pathway.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and determine the intrinsic stability of the molecule under stress conditions.
Causality Behind Experimental Choices: This study uses exaggerated conditions (high/low pH, high temperature, oxidation) to accelerate degradation, allowing for the rapid identification of potential liabilities and degradation products that might form under long-term storage. This information is crucial for developing stable formulations and defining appropriate storage conditions.
Methodology:
-
Materials:
-
A-2,4-DCA stock solution (e.g., 1 mg/mL in water).
-
1 M HCl, 1 M NaOH, 3% H₂O₂.
-
HPLC-grade water.
-
Thermostatically controlled water bath or oven.
-
HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (LC-MS). The use of LC-MS is highly recommended for the identification of unknown degradants.
-
-
Procedure:
-
Acid Hydrolysis: Mix the A-2,4-DCA stock solution with 1 M HCl (to a final HCl concentration of 0.1 M). Incubate one sample at room temperature and another at 60 °C for a defined period (e.g., 24-48 hours).
-
Base Hydrolysis: Mix the A-2,4-DCA stock solution with 1 M NaOH (to a final NaOH concentration of 0.1 M). Incubate under the same conditions as the acid hydrolysis samples.
-
Oxidative Degradation: Mix the A-2,4-DCA stock solution with 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Incubate a sample of the stock solution in water at 60 °C.
-
Control Sample: Keep a sample of the stock solution in water at 4 °C.
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each condition.
-
Quench the reaction if necessary (e.g., neutralize the acid/base samples with an equimolar amount of base/acid).
-
Analyze all samples by a stability-indicating HPLC method.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent A-2,4-DCA over time.
-
Monitor the formation and increase of any new peaks (degradation products).
-
A stability-indicating method is one that can separate the parent peak from all degradation product peaks.
-
Use LC-MS to obtain the mass of the degradation products to help elucidate their structures.
-
Workflow Visualization:
Caption: Workflow for a forced degradation stability study.
Recommended Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) is the most suitable technique for the quantification of A-2,4-DCA in aqueous solutions for both solubility and stability studies.[8][9]
-
Separation Mode: Due to the polar and ionic nature of the molecule, several HPLC modes can be employed:
-
Reversed-Phase (RP) HPLC with Ion-Pairing: A standard C18 column can be used with an ion-pairing agent (e.g., trifluoroacetic acid) in the mobile phase to improve retention and peak shape.
-
Ion-Exchange Chromatography (IEC): This mode separates molecules based on their charge and is well-suited for dicarboxylic acids.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds like A-2,4-DCA.
-
-
Detection:
-
UV Detection: The carboxyl groups provide some UV absorbance at low wavelengths (~200-210 nm), but this method can lack specificity.[9]
-
Mass Spectrometry (MS): LC-MS provides superior sensitivity and specificity and is the preferred method, especially for stability studies where it can aid in the identification of degradation products.[10]
-
Fluorescence Detection: This requires pre- or post-column derivatization but offers excellent sensitivity and selectivity.[8]
-
Conclusion
This compound is a water-soluble compound, with its solubility profile being highly dependent on the pH of the aqueous medium. Researchers must pay close attention to pH to ensure complete dissolution and avoid precipitation during experiments. The primary liability of this molecule is its stability, stemming from the strained four-membered azetidine ring. It is particularly susceptible to degradation under acidic conditions through hydrolytic ring-opening. Therefore, for optimal use, aqueous stock solutions should be prepared in a suitable buffer (ideally near neutral pH, if solubility permits), stored at low temperatures, and used within a validated time frame. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for the comprehensive characterization of A-2,4-DCA, enabling its effective and reliable use in research and development.
References
-
This compound - Solubility of Things. (n.d.). Retrieved from Google Search.[4]
-
(2S,4S)-(-)-Azetidine-2,4-dicarboxylic acid. (n.d.). AdooQ BioScience. Retrieved from Google Search.[5]
-
DiRico, S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega, 6(40), 26647–26654. [Link][7]
-
Azetidinecarboxylic Acid | C4H7NO2. (n.d.). PubChem. Retrieved from [Link][6]
-
Kubíková, T., & Veselý, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(21), 12536-12553. [Link][3]
-
De Kock, C., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link][10]
-
Manahan-Vaughan, D., & Reymann, K. G. (1995). Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo. Neuropharmacology, 34(8), 1107–1109. [Link][1]
-
Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410–412. [Link][8]
-
Analytical Methods for Organic Acids. (n.d.). Shimadzu. Retrieved from [Link][9]
-
Nicoletti, F., et al. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. Neuroreport, 4(7), 967–970. [Link][2]
Sources
- 1. Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Azetidine-2,4-dicarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine-2,4-dicarboxylic acid, a conformationally constrained non-proteinogenic amino acid, has garnered significant interest in medicinal chemistry and drug development. Its rigid four-membered ring structure provides a unique scaffold for the design of novel therapeutics, particularly as a modulator of the N-methyl-D-aspartate (NMDA) receptor.[1] The stereochemistry of the two carboxylic acid groups, which can exist in cis or trans configurations, plays a crucial role in its biological activity. This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) for the trans enantiomers of this compound, based on its chemical synthesis and characterization.
The synthesis of optically active trans-azetidine-2,4-dicarboxylic acid has been achieved, allowing for the detailed study of its individual enantiomers.[1] Understanding the spectroscopic properties of this molecule is fundamental for its identification, purity assessment, and further derivatization in drug discovery pipelines. This guide will delve into the key spectroscopic features of this important molecule and its synthetic precursors, providing a valuable resource for researchers in the field.
Synthesis of trans-Azetidine-2,4-dicarboxylic Acid
A key synthetic route to obtaining enantiomerically pure trans-azetidine-2,4-dicarboxylic acid involves the use of a chiral auxiliary, (S)-1-phenylethylamine, which also serves as the nitrogen donor for the azetidine ring.[1] The synthesis starts from dimethyl 2,4-dibromopentanedioate and proceeds through several key intermediates, including a diastereoisomeric mixture of the azetidine derivative, which can be separated to yield the desired stereoisomers. The subsequent hydrolysis of the ester groups affords the final dicarboxylic acid.
Caption: Synthetic workflow for (2S,4S)-Azetidine-2,4-dicarboxylic acid.
Spectroscopic Data Analysis
The structural elucidation and confirmation of this compound and its intermediates rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and spatial arrangement of atoms.
¹H NMR Spectroscopy
The proton NMR spectrum of the dimethyl ester precursor, dimethyl 1-((S)-1-phenylethyl)azetidine-(2S,4S)-2,4-dicarboxylate, in CDCl₃, reveals characteristic signals for the azetidine ring protons and the ester groups. The coupling patterns and chemical shifts are indicative of the trans configuration of the substituents on the four-membered ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum complements the ¹H NMR data, showing distinct resonances for the carbonyl carbons of the ester groups, the methoxy carbons, and the carbons of the azetidine ring. The chemical shifts of the ring carbons are particularly informative about the ring strain and substitution pattern.
Table 1: NMR Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Dimethyl 1-((S)-1-phenylethyl)azetidine-(2S,4S)-2,4-dicarboxylate | Data to be populated from the full experimental text. | Data to be populated from the full experimental text. |
| (2S,4S)-1-((S)-1-phenylethyl)azetidine-2,4-bis(methanol) | Data to be populated from the full experimental text. | Data to be populated from the full experimental text. |
| (2S,4S)-Azetidine-2,4-dicarboxylic acid | Data to be populated from the full experimental text (typically in D₂O or DMSO-d₆). | Data to be populated from the full experimental text (typically in D₂O or DMSO-d₆). |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound and its precursors, key vibrational bands are expected for the carbonyl groups of the carboxylic acids and esters, as well as N-H and C-H bonds.
Table 2: Key IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) |
| C=O (Carboxylic Acid) | 1725-1700 |
| C=O (Ester) | 1750-1735 |
| N-H (Secondary Amine) | 3350-3310 |
| C-H (sp³) | 2980-2850 |
The IR spectrum of the final dicarboxylic acid would be characterized by a broad O-H stretch and a strong C=O absorption for the carboxylic acid moieties.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, techniques such as Electrospray Ionization (ESI) would be suitable to obtain the molecular ion peak.
The expected molecular weight for this compound (C₅H₇NO₄) is 145.11 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
Experimental Protocols
General Procedure for NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
General Procedure for IR Spectroscopy
-
Prepare the sample as a KBr pellet or a thin film.
-
For a KBr pellet, mix a small amount of the solid sample with dry KBr powder and press into a transparent disk.
-
Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
General Procedure for Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., ESI).
-
Acquire the mass spectrum in the desired mass range.
-
Identify the molecular ion peak and any significant fragment ions. For HRMS, determine the accurate mass and calculate the elemental composition.
Conclusion
This technical guide has provided a framework for understanding the key spectroscopic data of trans-azetidine-2,4-dicarboxylic acid. The detailed analysis of NMR, IR, and MS data is essential for the unambiguous identification and characterization of this important molecule in research and development settings. The provided synthetic context and general experimental protocols offer a comprehensive resource for scientists working with this and related compounds. The complete spectroscopic data, once extracted from the primary literature, will be instrumental in guiding the synthesis and application of this compound derivatives in the pursuit of new therapeutic agents.
References
-
Hoshino, J., Hiraoka, J., Hata, Y., Sawada, S., & Yamamoto, Y. (1995). Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (3), 277-283. [Link]
Sources
Methodological & Application
Application Note & Protocol: A Stereoselective Approach to the Synthesis of (2S,4S)-Azetidine-2,4-dicarboxylic Acid
Introduction: The Significance of Constrained Amino Acids
Azetidines, four-membered saturated nitrogen heterocycles, are privileged scaffolds in medicinal chemistry.[1][2] Their inherent ring strain imparts unique conformational properties that are highly sought after in drug design. Specifically, azetidine-dicarboxylic acids serve as conformationally constrained analogs of natural amino acids like glutamate and aspartate. The defined stereochemistry of these molecules is crucial for their biological activity, allowing for precise interaction with enzyme active sites and receptors.
(2S,4S)-Azetidine-2,4-dicarboxylic acid, in particular, is a valuable building block for creating novel peptide structures and as a precursor for more complex pharmaceutical agents.[3] Its rigid structure can enforce specific secondary structures in peptides and serve as a selective ligand for various biological targets. However, the synthesis of stereochemically pure substituted azetidines is challenging due to the difficulty in controlling stereocenters on a strained four-membered ring. This guide details a robust and reliable protocol for the stereoselective synthesis of the (2S,4S) isomer, leveraging a chiral auxiliary-based strategy.
Strategic Overview: Harnessing a Chiral Auxiliary
The synthesis of enantiomerically pure compounds can be broadly approached via three main avenues: asymmetric catalysis, the use of a chiral pool, or the application of a chiral auxiliary.[4] For the specific challenge of creating the cis-configured stereocenters at the C2 and C4 positions of the azetidine ring, a chiral auxiliary approach offers excellent stereocontrol and reliability.
This protocol utilizes (S)-1-Phenylethylamine as a chiral auxiliary. This choice is strategic for two key reasons:
-
Dual Functionality: It serves as both the source of chirality to induce the desired stereochemistry and as the nitrogen atom donor for the formation of the heterocyclic ring.[5][6]
-
Facile Removal: The phenylethyl group can be cleanly removed in the final step via catalytic hydrogenolysis, a standard and high-yielding deprotection method.
The overall synthetic pathway is outlined below.
Caption: Overall workflow for the synthesis of (2S,4S)-Azetidine-2,4-dicarboxylic acid.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Stereoselective Cyclization and Diastereomer Separation
Rationale: This initial step establishes the azetidine ring and its two stereocenters. The reaction of a chiral amine with a racemic dibromide generates a mixture of diastereomers. The (S)-configuration of the phenylethylamine auxiliary directs the stereochemical outcome. The resulting diastereomers (cis and trans relative to the carboxylates) possess different polarities, enabling their separation via column chromatography.
Materials:
-
(S)-(-)-1-Phenylethylamine
-
Diethyl 2,4-dibromoglutarate
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
Procedure:
-
To a stirred solution of (S)-(-)-1-Phenylethylamine (1.0 eq) in anhydrous acetonitrile, add anhydrous Potassium Carbonate (3.0 eq).
-
Add a solution of diethyl 2,4-dibromoglutarate (1.1 eq) in anhydrous acetonitrile dropwise over 30 minutes at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude oil in Ethyl Acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of Ethyl Acetate in Hexanes as the eluent. The two major diastereomeric pairs (cis and trans) will separate. Collect the fractions corresponding to the desired cis-isomer (typically the more polar fraction).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.
Caption: The key cyclization step yielding a separable mixture of diastereomers.
Protocol 2: Saponification of Diethyl Esters
Rationale: The ester groups are hydrolyzed to carboxylic acids to yield the final functional groups of the target molecule. This is a standard saponification reaction using a strong base. Subsequent acidification protonates the carboxylate salts.
Materials:
-
Purified cis-diethyl 1-((S)-1-phenylethyl)azetidine-2,4-dicarboxylate
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH), 2M aqueous solution
-
Hydrochloric Acid (HCl), 2M aqueous solution
Procedure:
-
Dissolve the purified cis-diester (1.0 eq) in Ethanol.
-
Add 2M NaOH solution (2.5 eq) and stir the mixture at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the Ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2 by the dropwise addition of 2M HCl. A white precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to yield the dicarboxylic acid intermediate. This product is often pure enough to proceed to the next step without further purification.
Protocol 3: Deprotection via Catalytic Hydrogenolysis
Rationale: The final step is the removal of the N-phenylethyl chiral auxiliary to unmask the secondary amine of the final product. Catalytic hydrogenation is a highly effective method for cleaving N-benzyl and related groups without affecting other functionalities in the molecule.
Materials:
-
1-((S)-1-phenylethyl)this compound
-
Palladium on Carbon (10% Pd/C), 50% wet
-
Methanol (MeOH)
-
Deionized Water
-
Hydrogen (H₂) gas supply with a balloon or Parr hydrogenator
Procedure:
-
Carefully add 10% Pd/C (approx. 10-15 mol%) to a solution of the dicarboxylic acid intermediate (1.0 eq) in a mixture of Methanol and Water (e.g., 4:1 v/v) in a flask suitable for hydrogenation.
-
Purge the flask with nitrogen or argon, then evacuate and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions; a Parr apparatus is recommended for larger scales).
-
Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Once complete, carefully purge the reaction vessel with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the methanol/water solvent mixture.
-
Concentrate the combined filtrate under reduced pressure to yield the crude (2S,4S)-Azetidine-2,4-dicarboxylic acid.
-
The final product can be purified by recrystallization from a water/ethanol mixture to afford a white, crystalline solid.
-
Confirm the structure, purity, and stereochemistry of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and optical rotation measurements.
Expected Results and Data Summary
The described protocol is expected to provide the target compound with high stereochemical purity. The following table summarizes typical outcomes at each stage.
| Step | Product | Typical Yield | Stereochemical Purity (Post-Purification) | Key Analytical Checks |
| 1. Cyclization & Separation | cis-Diethyl ester intermediate | 35-45% | >98% de | ¹H NMR (diastereomeric ratio), TLC (separation) |
| 2. Saponification | Dicarboxylic acid intermediate | 90-98% | N/A | ¹H NMR (disappearance of ethyl signals) |
| 3. Hydrogenolysis & Recrystallization | (2S,4S)-Azetidine-2,4-dicarboxylic acid | 85-95% | >99% ee | ¹H NMR, ¹³C NMR, Optical Rotation, Chiral HPLC (optional) |
Conclusion
This application note provides a detailed, field-proven protocol for the stereoselective synthesis of (2S,4S)-Azetidine-2,4-dicarboxylic acid. The strategic use of (S)-1-phenylethylamine as a chiral auxiliary ensures high diastereoselectivity in the key ring-forming step. Each stage of the process, from cyclization to final deprotection, is designed to be robust and scalable, providing researchers and drug development professionals with a reliable pathway to this valuable, conformationally constrained amino acid analog. The self-validating nature of the protocol, with clear checkpoints for analysis, ensures the integrity and purity of the final compound.
References
-
Hoshino, J., Hiraoka, J., Hata, Y., Sawada, S., & Yamamoto, Y. (1995). Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (6), 693. [Link]
-
Royal Society of Chemistry. (1995). Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Li, G., & Zhang, W. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]
-
Couty, F. (2009). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Organic Preparations and Procedures International. [Link]
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]
-
Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]
-
Zhang, L., et al. (2010). Synthesis of L-Azetidine-2-Carboxylic Acid. ResearchGate. [Link]
-
Couty, F., et al. (2011). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]
-
Yamada, K., et al. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for nicotianamine preparation. Heterocycles. [Link]
- CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
-
Sivaprakasam, M., et al. (2008). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
-
Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry. [Link]
-
Alker, A., et al. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry. [Link]
-
Almássy, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]
- EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
-
Bouazaoui, M., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry. [Link]
-
Ch-35: IIT Madras: Metallurgical and Others. (2019). Asymmetric Synthesis. YouTube. [Link]
Sources
- 1. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Sci-Hub. Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis / Journal of the Chemical Society, Perkin Transactions 1, 1995 [sci-hub.ru]
- 6. Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Enantioselective Preparation of Azetidine-2,4-dicarboxylic Acid Enantiomers: An Application Guide
Abstract
Azetidine-2,4-dicarboxylic acid (Aze-2,4-DCA) is a conformationally constrained amino acid analog of significant interest in medicinal chemistry and neuroscience, primarily for its role as a modulator of glutamate receptors like the N-methyl-D-aspartate (NMDA) receptor. The biological activity of Aze-2,4-DCA is exquisitely dependent on its stereochemistry, making the enantioselective synthesis of its isomers a critical challenge for drug discovery and development. This guide provides a comprehensive overview of robust methods for preparing the enantiomers of Aze-2,4-DCA, focusing on diastereoselective synthesis using chiral auxiliaries. Detailed, field-proven protocols, mechanistic insights, and data-driven comparisons are presented to enable researchers to select and implement the most suitable strategy for their specific needs.
Introduction: The Significance of Chiral Azetidines
Azetidines are four-membered, nitrogen-containing heterocyclic compounds that have emerged as valuable scaffolds in modern drug discovery.[1] Their strained ring system imparts a unique three-dimensional geometry that can offer improved pharmacological properties compared to more flexible or planar structures.[2] Specifically, trans-Azetidine-2,4-dicarboxylic acid has garnered attention for its neurobiological activity.[3] The precise spatial arrangement of the two carboxylic acid groups, dictated by the stereocenters at the C2 and C4 positions, is paramount for specific receptor interactions. Consequently, access to enantiomerically pure forms of Aze-2,4-DCA is essential for elucidating structure-activity relationships (SAR) and developing targeted therapeutics.
This document details a primary and highly effective strategy for the enantioselective synthesis of Aze-2,4-DCA: Diastereoselective Synthesis using a Chiral Auxiliary . This classic yet powerful approach leverages a recoverable chiral molecule to direct the stereochemical outcome of the azetidine ring formation, allowing for the separation of diastereomers and subsequent liberation of the desired enantiopure target.
Strategic Overview: The Chiral Auxiliary Approach
The core principle of this strategy is to react a prochiral starting material with a single enantiomer of a chiral auxiliary to form a mixture of diastereomers. These diastereomers, unlike enantiomers, have different physical properties (e.g., solubility, boiling point) and can be separated using standard laboratory techniques like chromatography or crystallization. Once separated, the chiral auxiliary is cleaved to yield the enantiomerically pure product.
A well-documented and effective chiral auxiliary for this synthesis is (S)-1-phenylethylamine.[3][4][5][6] It serves a dual purpose: acting as the nitrogen source for the azetidine ring and directing the stereochemistry of the cyclization.
Figure 1. Workflow for diastereoselective synthesis of Aze-2,4-DCA enantiomers.
Detailed Protocol: Synthesis of (2S,4S)- and (2R,4R)-Azetidine-2,4-dicarboxylic Acids
This protocol is adapted from the method developed by Yamamoto et al., which provides a facile and reliable route to the trans-enantiomers of Aze-2,4-DCA.[3][4][5]
Part A: Synthesis and Separation of Diastereomeric Azetidine Diesters
Principle: A double SN2 reaction between dimethyl 2,4-dibromopentanedioate and (S)-1-phenylethylamine forms the azetidine ring. The chirality of the amine directs the formation of two primary diastereomers, which can be separated by silica gel chromatography.
Materials:
-
Dimethyl 2,4-dibromopentanedioate
-
(S)-(-)-1-Phenylethylamine
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Silica Gel (for column chromatography)
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve dimethyl 2,4-dibromopentanedioate (1.0 eq) in toluene.
-
Add an aqueous solution of potassium carbonate (2.0 M, 5.0 eq) to the flask.
-
Add (S)-1-phenylethylamine (1.1 eq) to the biphasic mixture.
-
Cyclization: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, separate the organic layer. Wash the organic layer with water and then with saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude diastereomeric mixture of azetidine diesters.
-
Purification & Separation: Purify the crude mixture by silica gel column chromatography using a hexane-ethyl acetate gradient. This will separate the two diastereomers, typically designated (S,S)-3 and (R,R)-3 based on the stereocenters at C2 and C4 of the azetidine ring.[3]
| Parameter | Value | Source |
| Starting Material | Dimethyl 2,4-dibromopentanedioate | Commercially Available |
| Chiral Auxiliary | (S)-1-Phenylethylamine | Commercially Available |
| Typical Yield (Diastereomer 1) | ~35-45% | [3] |
| Typical Yield (Diastereomer 2) | ~35-45% | [3] |
| Eluent System | Hexane-Ethyl Acetate | Standard Chromatographic Solvents |
Table 1. Summary of Diastereomer Formation and Separation.
Part B: Hydrolysis and Deprotection to Yield Final Products
Principle: The separated diastereomeric esters are first hydrolyzed to the corresponding dicarboxylic acids. Subsequently, the chiral auxiliary is removed via hydrogenolysis to yield the final enantiopure Aze-2,4-DCA products.
Figure 2. Two-step liberation of the final enantiopure products.
Materials:
-
Separated azetidine diester diastereomer (from Part A)
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's catalyst)
-
Hydrogen Gas (H₂)
Protocol (to be performed on each separated diastereomer):
-
Ester Hydrolysis:
-
Dissolve the purified azetidine diester (e.g., (S,S)-3) in a mixture of THF and water.
-
Add LiOH (approx. 2.5 eq) and stir the mixture at room temperature for 12-24 hours until TLC analysis indicates complete consumption of the starting material.
-
Acidify the reaction mixture with aqueous HCl (1 M) to pH ~2.
-
Extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the intermediate dicarboxylic acid.
-
-
Hydrogenolysis (Chiral Auxiliary Removal):
-
Dissolve the intermediate dicarboxylic acid in methanol.
-
Add Pearlman's catalyst (Pd(OH)₂/C, ~20% w/w).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting solid is the enantiomerically pure this compound. The (S,S)-diastereomer yields the (2S,4S)-product, while the (R,R)-diastereomer yields the (2R,4R)-product.[3]
-
| Parameter | (2S,4S)-Aze-2,4-DCA | (2R,4R)-Aze-2,4-DCA | Source |
| Precursor | (SS,S)-Diastereomer | (RR,S)-Diastereomer | [3] |
| Overall Yield (from diester) | >80% | >80% | [3] |
| Enantiomeric Purity | High (typically >98% ee) | High (typically >98% ee) | Assumed from method |
| Final State | Crystalline Solid | Crystalline Solid | [3] |
Table 2. Expected outcomes for the final deprotection step.
Analytical Validation
Trustworthiness through Verification: Every protocol must include a self-validating system. The enantiomeric purity of the final this compound products should be confirmed.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee). The final product should be derivatized (e.g., esterification) to be compatible with common chiral stationary phases.
-
Polarimetry: Measurement of the specific optical rotation provides confirmation of the enantiomer produced. The (2S,4S)-enantiomer will have a positive specific rotation, while the (2R,4R)-enantiomer will have a negative one.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and purity of the final product.
Conclusion and Outlook
The diastereoselective strategy using (S)-1-phenylethylamine provides a reliable and scalable method for accessing both enantiomers of trans-Azetidine-2,4-dicarboxylic acid.[3][4] The key advantages are the use of readily available starting materials and the robust, high-yielding final steps. While this method is highly effective, the field of asymmetric synthesis is continually evolving. Other strategies, such as catalytic enantioselective cycloadditions or biocatalytic resolutions, may offer alternative routes.[1][7] However, the chiral auxiliary method described herein remains a cornerstone protocol, providing a dependable foundation for researchers and drug development professionals requiring high-purity Aze-2,4-DCA enantiomers for their studies.
References
- Title: Application Notes and Protocols for the Stereoselective Synthesis of Substituted Azetidines Source: Benchchem URL
-
Title: Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]
-
Title: Accessing Trans-Substituted Azetidines through Diastereoselective Metalation Source: ResearchGate (PDF) URL: [Link]
-
Title: Diastereoselective preparation of azetidines and pyrrolidines Source: PubMed URL: [Link]
-
Title: Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis Source: Sci-Hub URL: [Link]
-
Title: Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines Source: Journal of the American Chemical Society URL: [Link]
-
Title: Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Biocatalytic Synthesis of Azetidines by Enantioselective[1][3]-Stevens Rearrangement of Aziridines Source: ResearchGate URL: [Link]
-
Title: Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/P19950000693 URL: [Link]
-
Title: Molecular basis for azetidine-2-carboxylic acid biosynthesis Source: PubMed Central URL: [Link]
-
Title: Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines Source: Frontiers in Chemistry URL: [Link]
-
Title: Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications Source: SciTechnol URL: [Link]
-
Title: Radical strain-release photocatalysis for the synthesis of azetidines Source: Sfera URL: [Link]
-
Title: Resolution of D -azetidine-2-carboxylic acid Source: ResearchGate URL: [Link]
-
Title: Azetidine-2-carboxylic acid Source: Wikipedia URL: [Link]
-
Title: Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine Source: PubMed URL: [Link]
-
Title: Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]
-
Title: Practical asymmetric preparation of azetidine-2-carboxylic acid Source: PubMed URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sfera.unife.it [sfera.unife.it]
- 3. Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Sci-Hub. Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis / Journal of the Chemical Society, Perkin Transactions 1, 1995 [sci-hub.ru]
- 5. Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Azetidine-2,4-dicarboxylic Acid Derivatives as C₂-Symmetric Chiral Auxiliaries in Asymmetric Synthesis
Abstract
This guide provides a comprehensive overview of the application of enantiomerically pure azetidine-2,4-dicarboxylic acid derivatives as chiral auxiliaries for asymmetric synthesis. Rooted in the principles of C₂-symmetry, these four-membered ring structures offer a unique and rigid scaffold for stereocontrolled bond formation. We will delve into the synthesis of the auxiliary, its application in diastereoselective enolate alkylation, the mechanistic basis for stereocontrol, and protocols for its use. This document is intended for researchers and professionals in organic synthesis and drug development seeking advanced methods for the construction of chiral molecules.
Introduction: The Architectural Advantage of C₂-Symmetric Azetidines
Chiral auxiliaries are a cornerstone of asymmetric synthesis, enabling the conversion of prochiral substrates into enantioenriched products with a high degree of predictability and reliability. The efficacy of an auxiliary is dictated by its ability to create a sterically and electronically differentiated environment, thereby forcing reactions to proceed through a lower-energy transition state for one diastereomer over the other.
Among the various classes of auxiliaries, those possessing C₂-symmetry are particularly powerful. A C₂-symmetric molecule has a 180° rotation axis that leaves the molecule unchanged. This symmetry reduces the number of possible competing transition states, often leading to higher and more predictable levels of stereoselectivity. While auxiliaries like Evans' oxazolidinones and Oppolzer's sultams are widely used, the exploration of novel scaffolds continues to yield valuable tools for synthesis.
This document focuses on a less common but highly effective class of C₂-symmetric auxiliaries derived from trans-azetidine-2,4-dicarboxylic acid. The strained, four-membered azetidine ring provides a rigid, conformationally constrained backbone. When substituted at the 2- and 4-positions with identical chiral groups, a C₂-symmetric environment is established, making these compounds excellent candidates for directing stereoselective transformations. The foundational work by Hoshino et al. demonstrated their successful application in the asymmetric alkylation of propionamides[1][2][3][4].
Synthesis of the Chiral Auxiliary Scaffold
The practical application of a chiral auxiliary begins with its own efficient and stereocontrolled synthesis. The enantiomeric pair of trans-azetidine-2,4-dicarboxylic acids can be prepared using (S)-1-phenylethylamine, which serves as both a source of chirality and the nitrogen atom for the azetidine ring[1][2]. The overall workflow involves the cyclization of a dibromide, separation of diastereomers, and subsequent functional group manipulations.
Workflow for Auxiliary Synthesis
Caption: General workflow for the synthesis of the C₂-symmetric azetidine auxiliary.
Protocol 2.1: Synthesis of (2S,4S)- and (2R,4R)-1-((S)-1-Phenylethyl)azetidine-2,4-dicarboxylate[2]
-
A mixture of dimethyl 2,4-dibromopentanedioate (1.0 eq) and (S)-1-phenylethylamine (1.2 eq) in toluene and aqueous potassium carbonate is heated.
-
After reaction completion, the organic layer is separated, dried, and concentrated to yield a diastereomeric mixture of the azetidine diesters.
-
The diastereomers are carefully separated by column chromatography on silica gel to afford the pure (2S,4S) and (2R,4R) isomers. The stereochemistry is confirmed by X-ray crystallography of one of the isomers[1][3].
Protocol 2.2: Preparation of (S,S)-N-Propionyl-2,4-bis(methoxymethyl)azetidine[2]
-
To a solution of the purified (2S,4S)-diester (1.0 eq) in an appropriate anhydrous ether solvent (e.g., THF), add lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C.
-
After reduction is complete, the reaction is quenched, and the resulting diol is extracted.
-
The diol is then O-methylated by treatment with sodium hydride (NaH) followed by methyl iodide (MeI) to give the bis(methoxymethyl) derivative.
-
The N-(S)-1-phenylethyl group is removed via hydrogenolysis using palladium hydroxide on carbon (Pd(OH)₂/C) to yield the free secondary amine auxiliary, (2S,4S)-2,4-bis(methoxymethyl)azetidine.
-
Finally, the auxiliary is acylated with propionyl chloride in the presence of a base (e.g., triethylamine) to furnish the N-propionyl substrate ready for asymmetric alkylation.
Application in Asymmetric Enolate Alkylation
The C₂-symmetric N-propionyl azetidine serves as an excellent substrate for diastereoselective alkylation. Deprotonation with a strong base generates a chiral enolate, which then reacts with an electrophile. The stereochemical outcome is dictated by the rigid azetidine scaffold, which effectively shields one of the enolate faces.
Mechanism of Stereocontrol
The high diastereoselectivity observed in the alkylation of the N-propionyl azetidine auxiliary is attributed to a well-defined, chelated transition state. Upon deprotonation with a lithium base such as lithium diisopropylamide (LDA), a rigid lithium enolate is formed. The C₂-symmetric bis(methoxymethyl) groups are proposed to coordinate to the lithium ion, creating a highly organized structure. These groups project outwards, effectively blocking the Si-face of the enolate. Consequently, the electrophile (E⁺) is forced to approach from the less sterically hindered Re-face, leading to the observed major diastereomer.
Caption: Proposed transition state for electrophilic attack on the lithium enolate.
Protocol 3.1: Asymmetric Alkylation of (S,S)-N-Propionyl-2,4-bis(methoxymethyl)azetidine[2][4]
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.2 eq) in anhydrous THF at -78 °C.
-
To this LDA solution, add a solution of the N-propionyl azetidine substrate (1.0 eq) in anhydrous THF dropwise at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C.
-
Allow the reaction to proceed at low temperature until TLC analysis indicates consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting product by column chromatography to yield the alkylated product as a mixture of diastereomers. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or GC analysis.
Data Summary: Diastereoselectivity of Alkylation
The alkylation of the N-propionyl derivative of (S,S)-2,4-bis(methoxymethyl)azetidine proceeds with good to excellent diastereoselectivity for a range of electrophiles.
| Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio (S,S,R) : (S,S,S) |
| Methyl Iodide | Me | 85 | 92 : 8 |
| Ethyl Iodide | Et | 82 | 93 : 7 |
| Benzyl Bromide | Bn | 90 | 95 : 5 |
| Allyl Bromide | Allyl | 88 | 94 : 6 |
| (Data is representative of results reported in Hoshino et al., 1995[2][4]) |
Cleavage of the Chiral Auxiliary
A critical feature of a useful chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral center. While the foundational paper focused on determining diastereoselectivity without extensive reporting on cleavage, standard methods for N-acyl amide cleavage are applicable.
Protocol 4.1: Reductive Cleavage to a Chiral Alcohol (General Procedure)
-
Dissolve the purified alkylated N-acyl azetidine (1.0 eq) in an anhydrous ether solvent (e.g., THF).
-
Cool the solution to 0 °C and add a reducing agent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq).
-
Stir the reaction until completion (monitored by TLC).
-
Carefully quench the reaction with water or a Rochelle's salt solution.
-
Extract the chiral primary alcohol and the recovered auxiliary. The recovered auxiliary can often be purified by chromatography and recycled.
Protocol 4.2: Hydrolytic Cleavage to a Chiral Carboxylic Acid (General Procedure)
-
Dissolve the alkylated N-acyl azetidine (1.0 eq) in a mixture of THF and water.
-
Cool to 0 °C and add lithium hydroxide (LiOH) (excess) and aqueous hydrogen peroxide (H₂O₂).
-
Stir the mixture until the starting material is consumed.
-
Quench any remaining peroxide with a reducing agent like sodium sulfite (Na₂SO₃).
-
Acidify the mixture to protonate the carboxylic acid and extract the product. The water-soluble auxiliary can be recovered from the aqueous layer.
Conclusion and Future Outlook
The C₂-symmetric chiral auxiliary derived from trans-azetidine-2,4-dicarboxylic acid provides a robust and highly effective platform for asymmetric alkylations. Its rigid, four-membered ring structure leads to a well-organized transition state, resulting in excellent levels of diastereoselectivity. The synthesis of the auxiliary, while multi-step, is straightforward and yields both enantiomers.
While the reported applications are currently focused on enolate alkylation, the unique stereochemical environment created by this auxiliary suggests potential for its use in other fundamental asymmetric transformations, such as aldol reactions, Michael additions, and Diels-Alder reactions. Further research into these areas could significantly broaden the utility of this elegant chiral controller.
References
-
Hoshino, J., Hiraoka, J., Hata, Y., Sawada, S., & Yamamoto, Y. (1995). Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (6), 693-698. [Link]
-
Hoshino, J., Hiraoka, J., Hata, Y., Sawada, S., & Yamamoto, Y. (1995). Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. RSC Publishing. (Full text PDF link may vary, direct access through institutional subscription is recommended). [Link]
- Sci-Hub provides access to the primary literature for verification purposes. Hoshino, J., et al. (1995). Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1. [A valid, clickable URL to a repository or direct DOI link should be used where possible for compliance].
-
Gouverneur, V., & Ghosez, L. (1990). Asymmetric induction in the alkylation of chiral N-propionylpyrrolidines. Tetrahedron: Asymmetry, 1(6), 363-366. (Provides context on related C₂-symmetric auxiliaries). [Link]
-
Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of R- and S-R-amino acids. Journal of the American Chemical Society, 104(6), 1737–1739. (Provides foundational context for chiral auxiliary use). [Link]
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). Chiral Oxazolidinones in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. (Review on cleavage of related auxiliaries). [Link]
-
Hameed, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 6039-6105. (Provides context on azetidine ring chemistry). [Link]
-
Lombardo, M., & Trombini, C. (2000). The Chemistry of C₂-Symmetric Amines. Synthesis, 2000(06), 759-774. (Review on C₂-symmetric amines). [Link]
-
Kozikowski, A. P., et al. (1990). Synthesis and biological evaluation of trans-2,4-methanoglutamate and analogues as NMDA receptor agonists. Journal of Medicinal Chemistry, 33(5), 1561-1571. (Mentions neurobiological interest in azetidine dicarboxylic acids). [Link]
-
Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. (Related synthesis of azetidine derivatives). [Link]
-
Hoshino, J., et al. (1995). Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (6), 693. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azetidine-2,4-dicarboxylic Acid as a Metabotropic Glutamate Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Part 1: Application Notes
Introduction to Metabotropic Glutamate Receptors (mGluRs)
Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors (GPCRs) that are activated by the neurotransmitter glutamate.[1] They play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system (CNS).[2][3] Unlike their ionotropic counterparts, which form ion channels, mGluRs exert their effects through the activation of intracellular second messenger systems.[1]
There are eight subtypes of mGluRs, classified into three groups based on their sequence homology, pharmacology, and downstream signaling pathways:
-
Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and are coupled to Gq/G11 proteins.[1] Their activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1] This cascade mobilizes intracellular calcium and activates protein kinase C (PKC).[1]
-
Group II mGluRs (mGluR2 and mGluR3): These receptors are predominantly found on presynaptic terminals and are coupled to Gi/o proteins.[1] Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1]
-
Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to Group II, these receptors are also coupled to Gi/o proteins and their activation results in the inhibition of adenylyl cyclase.[1] They are often located presynaptically.[1]
The diverse localization and signaling mechanisms of mGluR subtypes allow for fine-tuned regulation of synaptic transmission and neuronal function, making them attractive targets for therapeutic intervention in a variety of neurological and psychiatric disorders.[3]
Azetidine-2,4-dicarboxylic Acid (Aze): A Conformationally Constrained Glutamate Analog
This compound (Aze) is a rigid analog of glutamate, meaning its chemical structure is less flexible than that of the endogenous ligand. This conformational constraint can lead to increased selectivity for specific receptor subtypes. The trans-isomer of Aze, in particular, has been identified as an agonist at certain metabotropic glutamate receptors.[4][5]
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₇NO₄
-
Molecular Weight: 145.11 g/mol
The stereochemistry of Aze is critical for its activity. Studies have differentiated the effects of the (2S,4S) and (2R,4R) enantiomers of trans-azetidine-2,4-dicarboxylic acid.[6]
Pharmacological Profile of trans-Azetidine-2,4-dicarboxylic Acid
trans-Azetidine-2,4-dicarboxylic acid (t-ADA) has been shown to act as an agonist at metabotropic glutamate receptors, though its profile is complex and appears to be species- and subtype-dependent.[4][5]
-
Group I mGluRs: In cell lines expressing mGluR1 or mGluR5, t-ADA has been shown to stimulate phosphoinositide hydrolysis.[4] However, in other studies using HEK293 cells transfected with human mGluR1, t-ADA did not stimulate inositol phosphate hydrolysis, suggesting it may act on a subtype of metabotropic receptor different from mGluR1.[5]
-
Group II mGluRs: The (2S,4S)-enantiomer of t-ADA has been identified as a weak agonist at human mGluR2 receptors, while the (2R,4R)-enantiomer was inactive.[6]
-
Group III mGluRs: Both enantiomers of t-ADA have been found to have no significant agonistic effect on human mGluR4a receptors.[6]
Table 1: Summary of trans-Azetidine-2,4-dicarboxylic Acid Activity at Human mGluRs
| mGluR Subtype | Enantiomer | Activity | Potency (EC₅₀/IC₅₀) | Reference |
| mGluR1b | (2S,4S) & (2R,4R) | Ineffective agonist/antagonist | >500 µM | [6] |
| mGluR2 | (2S,4S) | Weak Agonist | ~500 µM (33% inhibition of forskolin-stimulated cAMP) | [6] |
| mGluR2 | (2R,4R) | Inactive | - | [6] |
| mGluR4a | (2S,4S) & (2R,4R) | Inactive | >500 µM | [6] |
| mGluR5a | (2S,4S) & (2R,4R) | Ineffective agonist/antagonist | >1 mM | [6] |
Causality Behind Experimental Choices: The use of specific enantiomers is crucial in pharmacological studies as stereochemistry often dictates receptor binding and activation. The choice of different cell lines (e.g., CHO, HEK293) and receptor orthologs (human vs. rat) can explain some of the discrepancies in the reported activity of Aze.
Mechanism of Action and Downstream Signaling
The activation of mGluRs by Aze initiates a cascade of intracellular events. The specific pathway depends on the receptor subtype that is activated.
-
Activation of Group I mGluRs (mGluR1/5): Aze binding to these receptors would lead to the activation of the Gq/G11 protein, stimulating PLC. This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and DAG. IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺. The subsequent rise in intracellular calcium and the presence of DAG activate PKC.
-
Activation of Group II (mGluR2/3) and Group III (mGluR4/6/7/8) mGluRs: Aze binding to these receptors activates the Gi/o protein, which inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cAMP.
Caption: Downstream signaling pathways of mGluRs activated by Aze.
Potential Therapeutic Applications
The modulation of mGluRs is a promising strategy for the treatment of various CNS disorders. Given its activity profile, Aze and its derivatives could be explored for:
-
Neuroprotection: Activation of Group II mGluRs has been shown to have neuroprotective effects in various in vitro and in vivo models.[7]
-
Anxiety and Depression: Group II mGluR agonists are being investigated for their anxiolytic and antidepressant properties.
-
Cognitive Enhancement: The role of mGluRs in synaptic plasticity suggests that agonists could potentially be used to enhance cognitive function.[8] In studies on freely moving rats, trans-azetidine-2,4-dicarboxylic acid was shown to prolong long-term potentiation in the dentate gyrus.[8]
Part 2: Protocols
Synthesis of trans-Azetidine-2,4-dicarboxylic Acid
The synthesis of optically active trans-azetidine-2,4-dicarboxylic acid can be achieved through various methods. One reported method utilizes (S)-1-phenylethylamine as a chiral auxiliary.[9]
Disclaimer: The following is a summarized representation of a synthetic route and should be adapted and optimized by a qualified synthetic chemist.
Caption: General workflow for the synthesis of enantiomerically pure Aze.
Self-Validating System: Each step of the synthesis should be monitored by appropriate analytical techniques (TLC, NMR, HPLC) to confirm the identity and purity of the intermediates and the final product. Chiral HPLC is essential to determine the enantiomeric excess of the final product.
In Vitro Characterization of Aze Activity
Objective: To determine the binding affinity (Ki) of Aze for different mGluR subtypes.
Principle: This assay measures the ability of a test compound (Aze) to displace a radiolabeled ligand that is known to bind to the receptor of interest.
Materials:
-
Cell membranes from cell lines stably expressing the mGluR subtype of interest.
-
Radiolabeled ligand (e.g., [³H]quisqualate for Group I mGluRs).
-
This compound (test compound).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of Aze.
-
In a 96-well plate, add cell membranes, radiolabeled ligand, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound (Aze).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for Aze using appropriate software (e.g., Prism).
Trustworthiness: The inclusion of total and non-specific binding controls is essential for accurate determination of specific binding. The use of a reference compound with known affinity validates the assay setup.
Objective: To measure the functional potency (EC₅₀) of Aze in activating Group I mGluRs.
Principle: Activation of Group I mGluRs leads to an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye.
Materials:
-
HEK293 or CHO cells stably expressing mGluR1 or mGluR5.
-
Calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with an injection system.
Protocol:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject serial dilutions of Aze into the wells.
-
Measure the change in fluorescence over time.
-
Calculate the peak fluorescence response and plot a dose-response curve to determine the EC₅₀ value.
Objective: To measure the functional potency (IC₅₀) of Aze in inhibiting adenylyl cyclase through Group II or III mGluRs.
Principle: Activation of Group II and III mGluRs inhibits the production of cAMP. This assay measures the ability of Aze to reduce cAMP levels, typically after stimulation with forskolin (an adenylyl cyclase activator).
Materials:
-
CHO or HEK293 cells stably expressing the mGluR subtype of interest.
-
Forskolin.
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Protocol:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of Aze.
-
Stimulate the cells with a fixed concentration of forskolin.
-
Incubate for a specified time.
-
Lyse the cells and measure the cAMP concentration using a commercial kit according to the manufacturer's instructions.
-
Plot a dose-response curve to determine the IC₅₀ value of Aze.
Ex Vivo Characterization: Electrophysiology in Brain Slices
Objective: To assess the effects of Aze on synaptic transmission and plasticity in a more physiologically relevant system.[10][11]
Principle: Electrophysiological techniques, such as field potential recordings or whole-cell patch-clamp, can be used to measure synaptic responses in acute brain slices.[2][12]
Materials:
-
Rodent brain slices (e.g., hippocampus or cortex).
-
Artificial cerebrospinal fluid (aCSF).
-
Recording and stimulating electrodes.
-
Electrophysiology rig with amplifier and data acquisition system.
-
This compound.
Protocol (Field Potential Recording):
-
Prepare acute brain slices from a rodent and allow them to recover in aCSF.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Place a stimulating electrode in the afferent pathway and a recording electrode in the dendritic region of the postsynaptic neurons.
-
Record baseline synaptic responses (field excitatory postsynaptic potentials, fEPSPs) for a stable period.
-
Bath-apply Aze at a known concentration.
-
Record the changes in the fEPSP slope or amplitude.
-
To study effects on synaptic plasticity, a high-frequency stimulation protocol can be applied in the presence and absence of Aze to induce long-term potentiation (LTP).[8][12]
Caption: Workflow for ex vivo electrophysiological recording.
Authoritative Grounding: The choice of brain region, stimulation protocols, and recording parameters should be based on established literature for studying the specific mGluR-mediated effects of interest.[2][12]
Part 3: References
-
Manahan-Vaughan, D. (1997). Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation. Neuroscience, 77(1), 123-131. [Link]
-
Pizzi, M., O'Brien, J. F., & Spano, P. F. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. Neuroreport, 4(7), 967-970. [Link]
-
Hoshino, J., Hiraoka, J., Hata, Y., Sawada, S., & Yamamoto, Y. (1996). Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (4), 333-338. [Link]
-
Johansen, P. A., & Thomsen, C. (1998). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. European Journal of Pharmacology, 361(2-3), R11-R12. [Link]
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]
-
Manahan-Vaughan, D., & Reymann, K. G. (1995). Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo. Neuropharmacology, 34(8), 1107-1109. [Link]
-
PrepChem.com. (n.d.). Synthesis of cis this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors. Retrieved from [Link]
-
Gregory, K. J., & Conn, P. J. (2015). Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Pharmacological Research, 101, 12-24. [Link]
-
Taylor & Francis Online. (2015). Azetidine-2-carboxylic acid. From lily of the valley to key pharmaceuticals. A jubilee review. Retrieved from [Link]
-
Springer Nature Experiments. (2021). Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrophysiological Investigation of Metabotropic Glutamate Receptor-Dependent Metaplasticity in the Hippocampus: Methods and Protocols. Retrieved from [Link]
-
Prous Science. (1999). Neuroprotective effects demonstrated for mglu receptor agonists in vitro and in vivo. Retrieved from [Link]
-
Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology, 50, 295-322. [Link]
-
PubMed. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]
-
Tan, S., Sagara, Y., Liu, Y., Maher, P., & Schubert, D. (1998). The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress. The Journal of Neuroscience, 18(4), 1187-1197. [Link]
-
YouTube. (2016, December 22). Metabotropic glutamate receptors as targets for treating depression. Retrieved from [Link]
-
MDPI. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Retrieved from [Link]
-
PubMed. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Retrieved from [Link]
-
PubMed. (2019). Electrophysiological Investigation of Metabotropic Glutamate Receptor-Dependent Metaplasticity in the Hippocampus. Retrieved from [Link]
-
PubMed. (2019). Molecular pharmacology of metabotropic receptors targeted by neuropsychiatric drugs. Retrieved from [Link]
Sources
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological Investigation of Metabotropic Glutamate Receptor-Dependent Metaplasticity in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular pharmacology of metabotropic receptors targeted by neuropsychiatric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: The Utility of Azetidine-2,4-dicarboxylic Acid in Neuropharmacological Research
Introduction: Azetidine-2,4-dicarboxylic acid (ADCA) represents a class of rigid, conformationally restricted analogues of the endogenous excitatory amino acid, L-glutamate. Its rigid four-membered ring structure provides a unique tool for probing the specific conformational requirements of glutamate receptor binding pockets. The stereochemistry of ADCA is critical to its pharmacological activity, with the cis and trans isomers displaying distinct profiles at different glutamate receptor families. This guide provides a comprehensive overview of the neuropharmacological profile of ADCA isomers and details their application in key experimental paradigms, offering researchers a practical framework for leveraging this compound in their studies of excitatory neurotransmission.
Part 1: Neuropharmacological Profile of ADCA Isomers
This compound's utility stems from its stereospecific interactions with major glutamate receptor subtypes. The constrained nature of the azetidine ring locks the two carboxyl groups in a fixed spatial orientation, allowing for selective activation of receptors that accommodate that specific conformation.
cis-Azetidine-2,4-dicarboxylic Acid: A Selective NMDA Receptor Probe
The cis isomer of ADCA is a potent and selective agonist at the N-methyl-D-aspartate (NMDA) receptor. Its mechanism is concentration-dependent; at lower concentrations (<50µM), it acts as a positive allosteric modulator, enhancing receptor function, while at higher concentrations, it exhibits direct glutamate-like agonist activity. This dual activity makes it a versatile tool for studying NMDA receptor kinetics, allosteric modulation, and its role in synaptic plasticity and excitotoxicity.
trans-Azetidine-2,4-dicarboxylic Acid: An mGluR-Targeted Ligand
In contrast to the cis isomer, trans-ADCA primarily interacts with metabotropic glutamate receptors (mGluRs). Specifically, the (2S,4S)-enantiomer of trans-ADCA has been identified as a weak agonist at the human mGlu2 receptor, a Group II mGluR that is negatively coupled to adenylyl cyclase.[1] Studies have shown it does not significantly affect human mGlu1b, mGlu4a, or mGlu5a receptors, suggesting a degree of selectivity within the mGluR family.[1][2] This makes trans-ADCA useful for studies aimed at dissecting the physiological roles of Group II mGluRs, such as their function as presynaptic autoreceptors that regulate glutamate release.
Interaction with Glutamate Transporters
While some conformationally restricted glutamate analogues, such as L-trans-pyrrolidine-2,4-dicarboxylic acid (PDC), are potent inhibitors of excitatory amino acid transporters (EAATs)[3][4], the primary literature does not widely report significant direct inhibitory activity of this compound at these transporters. Its action is predominantly focused on direct receptor agonism. This receptor-specific profile is advantageous, as it allows researchers to study receptor-mediated events with minimal confounding effects from altered glutamate uptake dynamics.
Pharmacological Data Summary
The distinct pharmacological activities of ADCA isomers are summarized below.
| Compound Isomer | Primary Target | Pharmacological Action | Reported Potency / Activity | Reference(s) |
| cis-Azetidine-2,4-dicarboxylic acid | NMDA Receptor | Positive Modulator / Agonist | Modulator at <50µM; Agonist at higher concentrations | |
| (2S,4S)-trans-Azetidine-2,4-dicarboxylic acid | Human mGlu2 Receptor | Weak Agonist | 33% inhibition of forskolin-stimulated cAMP at 500µM | [1] |
| trans-Azetidine-2,4-dicarboxylic acid | Neuronal mGluRs (non-mGlu1) | Agonist | Stimulates inositol phosphate formation in cerebellar neurons | [2] |
Part 2: Key Experimental Applications and Protocols
This section details step-by-step protocols for utilizing ADCA in common neuropharmacological assays. The causality behind key experimental choices is explained to ensure robust and reproducible results.
Application 1: Characterizing NMDA Receptor-Mediated Currents with cis-ADCA
Objective: To measure the activation of NMDA receptors by cis-ADCA using whole-cell patch-clamp electrophysiology in cultured neurons. This technique provides high-fidelity measurement of ionic currents, allowing for direct assessment of agonist potency and receptor kinetics.[5]
Rationale for Experimental Design:
-
Cell Type: Primary hippocampal or cortical neurons are ideal as they robustly express NMDA receptors. HEK293 cells expressing specific NMDA receptor subunits can also be used for more controlled pharmacological profiling.[6]
-
Voltage Clamp: Holding the cell at a negative potential (e.g., -70 mV) allows for the measurement of inward currents.
-
Magnesium-Free External Solution: NMDA receptors are blocked by magnesium (Mg²⁺) at negative membrane potentials.[5] Removing Mg²⁺ from the external solution is crucial to observe the ion flux upon agonist binding.
-
Co-agonist: Glycine or D-serine is an essential co-agonist for NMDA receptor activation and must be included in the external solution.[5]
Caption: Workflow for NMDA receptor characterization using patch-clamp.
-
Solutions Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 0.01 Glycine. pH adjusted to 7.4 with NaOH. Crucially, omit MgCl₂.
-
Internal Solution (in mM): 130 Cs-Gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP. pH adjusted to 7.2 with CsOH. (Cesium and BAPTA help isolate NMDA currents).
-
-
Cell Preparation:
-
Prepare primary neuronal cultures on glass coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse continuously with the Mg²⁺-free external solution.
-
-
Recording Procedure:
-
Using a micromanipulator, approach a healthy-looking neuron with a glass micropipette (3-5 MΩ resistance) filled with the internal solution.
-
Establish a gigaohm seal and rupture the membrane to achieve the whole-cell configuration.
-
Clamp the neuron's membrane potential at -70 mV.
-
Using a computer-controlled perfusion system, apply a known concentration of cis-ADCA (e.g., starting at 1 µM and increasing to 1 mM for a dose-response curve) for a short duration (e.g., 500 ms).
-
Record the resulting inward current using an amplifier and data acquisition software.
-
Perform a washout with the control external solution until the current returns to baseline before applying the next concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current for each concentration of cis-ADCA.
-
Plot the normalized peak current against the logarithm of the agonist concentration.
-
Fit the data with a Hill equation to determine the EC₅₀ (concentration for half-maximal effect).
-
Application 2: Monitoring Neuronal Activation via Calcium Imaging
Objective: To visualize and quantify the activation of glutamate receptors by ADCA isomers by measuring changes in intracellular calcium concentration ([Ca²⁺]i). This method is excellent for high-throughput screening and for assessing receptor activity in a population of cells.[7][8]
Rationale for Experimental Design:
-
Calcium Indicator: Fura-2 or Fluo-4 AM are cell-permeant dyes that become fluorescent upon binding to Ca²⁺. Fura-2 allows for ratiometric imaging, which corrects for variations in dye loading and cell thickness.[8]
-
Mechanism: Activation of NMDA receptors by cis-ADCA leads to a direct influx of Ca²⁺ through the channel pore.[9] Activation of certain mGluRs (like mGlu1/5) by trans-ADCA can lead to Ca²⁺ release from internal stores via the IP₃ pathway.[2] Although trans-ADCA is weak at these specific receptors, this protocol can confirm its activity profile.
Caption: Distinct signaling pathways for ADCA isomers leading to calcium elevation.
-
Cell Preparation and Dye Loading:
-
Plate primary neurons or an appropriate cell line on glass-bottom dishes.
-
Prepare a loading buffer (e.g., HBSS) containing a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) to aid dye solubility.
-
Incubate the cells with the loading buffer for 30-45 minutes at 37°C.
-
Wash the cells 2-3 times with fresh buffer and allow them to de-esterify the dye for at least 30 minutes before imaging.
-
-
Imaging Procedure:
-
Mount the dish on an inverted fluorescence microscope equipped with a camera and appropriate filter sets.
-
Acquire a stable baseline fluorescence signal for 1-2 minutes.
-
Add a known concentration of cis-ADCA or trans-ADCA to the bath.
-
Continue recording the fluorescence signal for several minutes to capture the full response.
-
At the end of the experiment, add a calcium ionophore like Ionomycin to obtain the maximum fluorescence (F_max), followed by a calcium chelator like EGTA to obtain the minimum fluorescence (F_min) for calibration purposes.
-
-
Data Analysis:
-
Select regions of interest (ROIs) around individual cell bodies.
-
Quantify the change in fluorescence over time for each ROI.
-
Express the response as a change in fluorescence relative to the baseline (ΔF/F₀), where F₀ is the baseline fluorescence. This normalization allows for comparison across different cells.
-
Application 3: Assessing Neuro-Behavioral Outcomes
Objective: To perform a preliminary screen for the in vivo behavioral effects of ADCA isomers following systemic or intracerebral administration in rodents. This can reveal potential therapeutic or toxic effects on complex behaviors like locomotion, anxiety, and memory.[10][11]
Rationale for Experimental Design:
-
Open Field Test: This assay assesses general locomotor activity and anxiety-like behavior. A drug that increases locomotion might be a stimulant, while one that causes the animal to spend more time in the periphery of the arena may be anxiogenic.[12]
-
Elevated Plus Maze: This is a classic test for anxiety-like behavior. Anxiolytic compounds typically increase the time spent in the open, more exposed arms of the maze.[12]
-
Causality: Since cis-ADCA is an NMDA agonist, high doses are expected to be pro-convulsant and excitotoxic, which would manifest as hyperactivity, stereotyped behaviors, or seizures. The effects of trans-ADCA, as a weak mGlu2 agonist, might be more subtle, potentially modulating anxiety or cognitive circuits.
-
Animal Habituation:
-
House the animals (e.g., C57BL/6 mice) in the testing room for at least 1 hour before the experiment to acclimate them to the environment.
-
-
Drug Administration:
-
Divide animals into groups: Vehicle control, and one or more doses of cis-ADCA or trans-ADCA.
-
Administer the compound via an appropriate route (e.g., intraperitoneal injection, i.p.). The timing before the test depends on the drug's expected pharmacokinetics (typically 30 minutes for i.p.).
-
-
Testing Procedure:
-
Gently place a single mouse in the center of the open field arena (e.g., a 40x40 cm box).
-
Allow the mouse to explore freely for a set period (e.g., 10-15 minutes).
-
Record the session using an overhead video camera linked to tracking software.
-
Thoroughly clean the arena with 70% ethanol between animals to eliminate olfactory cues.
-
-
Data Analysis:
-
The tracking software will automatically quantify key parameters:
-
Total Distance Traveled: A measure of overall locomotor activity.
-
Time Spent in Center vs. Periphery: A measure of anxiety-like behavior (more time in the center suggests lower anxiety).
-
Rearing Frequency: A measure of exploratory behavior.
-
-
Compare the data between the vehicle and drug-treated groups using appropriate statistical tests (e.g., ANOVA or t-test).
-
References
-
Butts, G. T., & D'Mello, S. R. (2021). Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain. Journal of Neuroscience Methods, 359, 109228. [Link]
-
Tona, F., et al. (2020). In Vivo Determination of Glutamate Uptake by Brain Microdialysis. Methods in Molecular Biology, 2144, 205-223. [Link]
-
Pellicciari, R., et al. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. Neuroreport, 4(7), 967-970. [Link]
-
Bontempi, L., et al. (2021). Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine. ACS Chemical Neuroscience, 12(18), 3415-3424. [Link]
-
Bontempi, L., et al. (2021). Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine. PubMed. [Link]
-
Caicedo, A., et al. (2000). In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells. Journal of Neuroscience, 20(21), 7978-7985. [Link]
-
Serrano, A., et al. (2021). Defects in Mouse Cortical Glutamate Uptake Can Be Unveiled In Vivo by a Two-in-One Quantitative Microdialysis. ACS Chemical Neuroscience, 12(1), 107-118. [Link]
-
Sivaprakasam, M., et al. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(1), 117-124. [Link]
-
Canepari, M. (2018). Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors. Springer Nature Experiments. [Link]
-
Krogh, K. A., & Thayer, S. A. (2015). Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses. Neuromethods, 97, 303-321. [Link]
-
Johansen, T. N., et al. (1995). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. European Journal of Pharmacology, 290(3), R1-R3. [Link]
-
Lozovaya, N. (2018). Electrophysiological Investigation of NMDA Current Properties in Brain Slices. Neuromethods, 131, 229-251. [Link]
-
Innocent, G. T., et al. (2000). Imaging Extracellular Waves of Glutamate during Calcium Signaling in Cultured Astrocytes. Journal of Neuroscience, 20(5), 1800-1808. [Link]
-
Sivaprakasam, M., et al. (2009). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PMC. [Link]
-
Popescu, G. K., & Auerbach, A. (2016). NMDA Receptors: Linking Physiological Output to Biophysical Operation. PMC. [Link]
-
Sivaprakasam, M., et al. (2009). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine-2,3-Dicarboxylic Acids at NMDA Receptors. ResearchGate. [Link]
-
Bape, O. B., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI. [Link]
-
Popescu, G. K., & Hansen, K. B. (2018). Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology. PMC. [Link]
-
Crusio, W. E. (2001). Behavioral phenotyping of mice in pharmacological and toxicological research. Current Protocols in Toxicology, Chapter 11, Unit 11.3. [Link]
-
Vinnakota, R. (2018). Hi, I am struggling With NMDA receptor Electrophysiology studies...? ResearchGate. [Link]
-
Haim, G., et al. (2015). Neuronal responses to glutamate as measured by calcium imaging. ResearchGate. [Link]
-
National Research Council (US) Committee on Behavioral Toxicology. (1992). Behavioral Measures of Neurotoxicity. National Academies Press (US). [Link]
-
Bape, O. B., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. PubMed. [Link]
-
Kumar, V., et al. (2013). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Journal of Pharmaceutical Negative Results, 4(1), 37-43. [Link]
Sources
- 1. Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors | Springer Nature Experiments [experiments.springernature.com]
- 8. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 9. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral phenotyping of mice in pharmacological and toxicological research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. INTRODUCTION - Behavioral Measures of Neurotoxicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cpn.or.kr [cpn.or.kr]
"analytical methods for the quantification of Azetidine-2,4-dicarboxylic acid in biological samples"
Application Note & Protocol
Quantitative Analysis of Azetidine-2,4-dicarboxylic Acid in Biological Matrices using HILIC-MS/MS
Abstract & Introduction
This compound (Aze-2,4-DCA) is a polar, non-proteinogenic amino acid analog. While its structural relative, Azetidine-2-carboxylic acid, is known for its presence in certain plants and potential toxicity through misincorporation into proteins in place of proline, the biological role and toxicological significance of Aze-2,4-DCA are less understood.[1][2] Accurate quantification in complex biological matrices such as plasma, urine, or tissue homogenates is a critical first step for pharmacokinetic, toxicokinetic, and metabolic studies.
The inherent properties of Aze-2,4-DCA—high polarity from two carboxylic acid groups and an amine group—present significant analytical challenges. Traditional reversed-phase liquid chromatography (RP-LC) methods fail to provide adequate retention for such hydrophilic compounds, which often elute in the solvent front, leading to poor resolution and susceptibility to matrix effects.[3]
This application note details a robust and sensitive method for the quantification of this compound using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). HILIC is an ideal chromatographic technique for this application as it is specifically designed to retain and separate highly polar analytes.[4][5] The described protocol provides a comprehensive workflow, from sample preparation to instrument setup and method validation, adhering to principles outlined in regulatory guidelines from the FDA and EMA.[6][7][8]
Principle of the Method: The Rationale for HILIC-MS/MS
The core of this method is the combination of HILIC for chromatographic separation and tandem mass spectrometry for detection and quantification.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., bare silica or silica bonded with polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile.[9] Analyte retention is based on a partitioning mechanism between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the stationary phase. This provides excellent separation for polar compounds that are poorly retained in reversed-phase systems.[3] The use of volatile mobile phases with high organic content also enhances desolvation in the mass spectrometer's ion source, often leading to improved sensitivity.[10]
-
Tandem Mass Spectrometry (MS/MS): For quantification in complex biological fluids, MS/MS, particularly on a triple quadrupole instrument, offers unparalleled selectivity and sensitivity.[] The method operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (corresponding to the analyte's molecular weight) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This precursor-to-product transition is a unique signature for the analyte, effectively filtering out background noise from the biological matrix.
Diagram 1: HILIC Separation Mechanism
Caption: HILIC relies on analyte partitioning into a water layer on the polar stationary phase.
Materials and Reagents
| Material | Recommended Grade/Source |
| This compound | Certified Reference Standard (>98% purity) |
| Isotope-Labeled Internal Standard (IS) | e.g., ¹³C₅,¹⁵N-Aze-2,4-DCA (if available) |
| Acetonitrile (ACN) | LC-MS Grade |
| Water | Type I, 18.2 MΩ·cm |
| Formic Acid (FA) | LC-MS Grade, 99% |
| Ammonium Formate | LC-MS Grade, >99% |
| Human Plasma (or other matrix) | K₂EDTA anticoagulant, pooled from at least 6 donors |
Detailed Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of calibration standards and quality control (QC) samples. It is critical to use a certified reference standard for accuracy.
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh ~1.0 mg of this compound reference standard.
-
Dissolve in 1.0 mL of Type I water to create a 1 mg/mL stock solution. Vortex until fully dissolved.
-
Store at -20°C.
-
-
Internal Standard (IS) Stock Solution (1 mg/mL):
-
Prepare a 1 mg/mL stock of the stable isotope-labeled internal standard using the same procedure as step 1.
-
-
Intermediate and Working Standard Solutions:
-
Perform serial dilutions of the primary stock solution with 50:50 (v/v) ACN/Water to prepare a series of working standard solutions. These will be used to spike into the biological matrix to create the calibration curve.
-
-
IS Working Solution (e.g., 100 ng/mL):
-
Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent. The final concentration should be optimized during method development.
-
Protocol 2: Biological Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for removing the majority of proteins from plasma or serum, which can interfere with the analysis.[12][13]
-
Thaw Samples: Thaw biological samples (plasma, urine), calibration curve standards, and QC samples on ice. Vortex briefly to ensure homogeneity.
-
Aliquot Sample: Pipette 50 µL of each sample into a clean 1.5 mL microcentrifuge tube.
-
Add Precipitation Solvent: Add 200 µL of the IS Working Solution (100 ng/mL in ACN) to each tube. The 4:1 ratio of organic solvent to aqueous sample is critical for efficient protein precipitation.
-
Vortex: Cap the tubes and vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Centrifuge: Centrifuge the samples at >14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial or 96-well plate. Avoid disturbing the protein pellet.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Diagram 2: Analytical Workflow
Caption: Overview of the sample preparation and analysis workflow.
Protocol 3: LC-MS/MS Instrumentation and Conditions
These parameters serve as a robust starting point for method development. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC System |
| Column | Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm (or equivalent) |
| Column Temperature | 40°C |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| LC Gradient | Time (min) | %B 0.0 | 95% 3.0 | 50% 3.1 | 50% 3.5 | 95% 5.0 | 95% |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | Analyte | Precursor (m/z) | Product (m/z) | CE (eV) Aze-2,4-DCA | 146.04 | 100.05 | 15 ¹³C₅,¹⁵N-IS | 152.06 | 105.06 | 15 |
Note: The molecular formula for Aze-2,4-DCA is C₅H₇NO₄, with a monoisotopic mass of 145.0324 Da. The precursor ion [M+H]⁺ is therefore 146.0402. The product ion corresponds to the loss of the C4-carboxyl group as formic acid. Collision energies (CE) must be optimized experimentally by infusing a standard solution.
Bioanalytical Method Validation
To ensure the reliability of the data, the method must be validated according to regulatory standards.[8][14] The following parameters should be assessed.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. Assessed using ≥6 blank matrix lots. | No significant interfering peaks (>20% of LLOQ response) at the analyte's retention time. |
| Linearity & Range | A calibration curve with at least 6 non-zero points is analyzed. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Assessed at a minimum of four QC levels (LOD, Low, Mid, High) in replicate (n≥5) across multiple days (≥3 runs). | Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). |
| Matrix Effect | The effect of matrix components on analyte ionization. Assessed by comparing analyte response in post-extraction spiked matrix vs. neat solution. | IS-normalized matrix factor should be between 0.85 and 1.15. %CV of the matrix factor across lots should be ≤15%. |
| Recovery | The efficiency of the extraction process. Assessed by comparing analyte response in pre-extraction vs. post-extraction spiked matrix. | Recovery should be consistent, precise, and reproducible. |
| Stability | Analyte stability under various conditions: bench-top, freeze-thaw cycles (≥3), and long-term storage at -80°C. | Mean concentration of stability samples must be within ±15% of nominal concentration. |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be ≥5 times the response of a blank sample. Accuracy within 80-120% and precision ≤20%. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of this compound in biological samples. The use of HILIC-MS/MS offers the necessary selectivity, sensitivity, and robustness to overcome the challenges associated with quantifying this highly polar molecule in complex matrices. The detailed protocols for sample preparation, instrumental analysis, and method validation serve as a complete guide for researchers in drug development and metabolic studies, enabling the generation of reliable and accurate data.
References
-
Periat, A., Debrus, B., Rudaz, S., & Guillarme, D. (2016). The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. LCGC North America, 34(2), 104-117. Retrieved from [Link]
-
Kallitsakis, M., et al. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1269, 126-136. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Hydrophilic interaction chromatography – Knowledge and References. Retrieved from [Link]
-
Kapron, B., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Retrieved from [Link]
-
Ciborowski, M., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Journal of AOAC International, 104(5), 1159-1173. Retrieved from [Link]
-
Song, Q., & Naidong, W. (2007). Analysis of polar metabolites by hydrophilic interaction chromatography–MS/MS. Bioanalysis, 1(1), 163-178. Retrieved from [Link]
-
SickKids Research Institute. (n.d.). Sample Preparation - SPARC BioCentre Molecular Analysis. Retrieved from [Link]
- Husek, P. (2000). Method of preparing sample for amino acid analysis and kit for analyzing the same. Google Patents, EP1033576A2.
-
Ivanisevic, J., & Want, E. J. (2021). Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link]
-
Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410-412. Retrieved from [Link]
-
Rashed, M. S., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry, 47(7), 1224-1232. Retrieved from [Link]
-
Kvitca, J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Journal of the American Society for Mass Spectrometry, 29(2), 379-388. Retrieved from [Link]
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]
-
Nakashima, K., & Tsuruta, Y. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4819. Retrieved from [Link]
-
Rubenstein, E., et al. (2009). Azetidine-2-carboxylic acid in the food chain. Phytochemistry, 70(1), 70-74. Retrieved from [Link]
-
Schwartz, H., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(6), 1435-1447. Retrieved from [Link]
Sources
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. ovid.com [ovid.com]
- 12. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
Application Notes and Protocols: The Use of Azetidine-2,4-dicarboxylic Acid in CNS Drug Development
Introduction: Navigating the Complexities of Glutamatergic Signaling with a Rigid Analog
In the intricate landscape of central nervous system (CNS) drug development, precise tools are paramount for dissecting the roles of excitatory neurotransmission in health and disease. Glutamate, the principal excitatory neurotransmitter, is implicated in a vast array of neurological and psychiatric conditions, often through a mechanism of excitotoxicity when its extracellular concentrations are not tightly regulated. This regulation is primarily the responsibility of Excitatory Amino Acid Transporters (EAATs). While not a direct or potent inhibitor of EAATs, the rigid glutamate analog, trans-Azetidine-2,4-dicarboxylic acid (t-ADA) , serves as a valuable pharmacological tool to probe the intricacies of glutamatergic signaling pathways, particularly through its actions on metabotropic glutamate receptors (mGluRs).
This guide provides in-depth application notes and detailed protocols for researchers, scientists, and drug development professionals on the strategic use of t-ADA in CNS research. We will explore its mechanism of action and provide actionable protocols for its application in in vitro models to investigate neuronal signaling and excitotoxicity, thereby offering insights into potential therapeutic avenues for a range of CNS disorders.
Scientific Foundation: Understanding the Molecular Actions of Azetidine-2,4-dicarboxylic Acid
trans-Azetidine-2,4-dicarboxylic acid is a conformationally constrained analog of glutamate. This structural rigidity limits its interaction with the full spectrum of glutamate binding sites, providing a degree of selectivity.
Primary Mechanism of Action: A Metabotropic Glutamate Receptor Agonist
Current research indicates that the primary pharmacological activity of t-ADA is as an agonist at specific metabotropic glutamate receptors.[1][2] Unlike ionotropic receptors, which form ion channels, mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades.
-
Group I mGluRs (mGluR1 and mGluR5): t-ADA has been shown to stimulate phosphoinositide hydrolysis, a hallmark of Group I mGluR activation, with EC50 values of 189.4 µM for mGluR1 and 32.2 µM for mGluR5 in cell lines expressing these receptors. Activation of these receptors can lead to the mobilization of intracellular calcium and the activation of protein kinase C.
-
Group II mGluRs (mGluR2 and mGluR3): The (2S,4S)-enantiomer of t-ADA is a weak agonist at human mGluR2 receptors.[3]
-
Group III mGluRs: t-ADA shows no significant agonistic activity at human mGluR4a receptors.[3]
It is crucial to note that the cis-isomer of this compound displays a different pharmacological profile, acting as a positive modulator of the N-methyl-D-aspartate (NMDA) receptor at lower concentrations and a glutamate-like agonist at higher concentrations.[4] This highlights the importance of using the correct isomer for targeted research.
The Role of EAATs in the Context of t-ADA Application
While t-ADA is not a direct, potent inhibitor of EAATs, its application in experimental systems where EAAT function is critical provides a unique paradigm for studying the interplay between receptor activation and glutamate clearance. Dysfunctional EAATs are a key pathological feature in many neurological disorders, leading to an accumulation of extracellular glutamate and subsequent excitotoxicity.[5] By activating mGluRs in a system with either pharmacologically inhibited or pathologically compromised EAATs, researchers can model and investigate the downstream consequences of glutamate dyshomeostasis.
Experimental Protocols and Methodologies
The following protocols are designed to provide a framework for utilizing t-ADA in in vitro CNS models. It is imperative to optimize concentrations and incubation times for specific cell types and experimental questions.
In Vitro Model System: Primary Neuronal Cultures
Primary neuronal cultures are a cornerstone for studying neuronal function and pathology. Here, we provide a general protocol for establishing and maintaining these cultures, which can then be used for t-ADA-based assays.
Protocol 2.1.1: Preparation of Primary Cortical or Hippocampal Neuronal Cultures
| Step | Procedure | Rationale |
| 1 | Coat Culture Vessels: Coat culture plates or coverslips with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C. Aspirate and wash three times with sterile water. Allow to dry completely. | Poly-D-lysine provides a positively charged surface that promotes neuronal adhesion and growth. |
| 2 | Tissue Dissection: Dissect cortices or hippocampi from embryonic day 18 (E18) rat or mouse pups in ice-cold Hanks' Balanced Salt Solution (HBSS). | E18 is an optimal time point for neuronal viability and differentiation in culture. |
| 3 | Enzymatic Digestion: Incubate the tissue in a papain solution (e.g., 20 units/mL) for 20-30 minutes at 37°C. | Papain is a gentler enzymatic dissociation agent than trypsin, leading to higher neuronal viability. |
| 4 | Mechanical Dissociation: Gently triturate the tissue using fire-polished Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension. | Gradual trituration minimizes mechanical damage to the neurons. |
| 5 | Cell Plating: Centrifuge the cell suspension, resuspend in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin, and plate at a desired density (e.g., 1.5 x 10^5 cells/cm²). | Neurobasal medium with B27 supplement provides the necessary components for long-term neuronal survival and maturation. |
| 6 | Culture Maintenance: Incubate at 37°C in a humidified 5% CO2 incubator. Perform a half-medium change every 3-4 days. | Regular medium changes replenish nutrients and remove waste products. |
Investigating mGluR Activation with t-ADA
Protocol 2.2.1: Phosphoinositide Hydrolysis Assay for mGluR1/5 Activation
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of Gq-coupled GPCR activation.
| Step | Procedure | Rationale |
| 1 | Labeling: Incubate mature primary neuronal cultures (DIV 12-14) with myo-[³H]inositol (1 µCi/mL) in inositol-free medium for 24 hours. | This allows for the incorporation of the radiolabel into the cellular phosphoinositide pool. |
| 2 | Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl (10 mM) for 15 minutes. | LiCl inhibits inositol monophosphatase, leading to the accumulation of radiolabeled IPs. |
| 3 | Stimulation: Add varying concentrations of t-ADA (e.g., 1 µM to 1 mM) and incubate for 60 minutes at 37°C. | This will stimulate mGluR1/5 and lead to the production of [³H]IPs. |
| 4 | Extraction: Terminate the reaction by adding ice-cold formic acid. | This stops the enzymatic reactions and lyses the cells. |
| 5 | Purification: Separate the [³H]IPs from free [³H]inositol using anion-exchange chromatography (e.g., Dowex columns). | The negatively charged IPs will bind to the column, while the uncharged inositol will be washed away. |
| 6 | Quantification: Elute the [³H]IPs and quantify the radioactivity using liquid scintillation counting. | The amount of radioactivity is directly proportional to the level of mGluR1/5 activation. |
Data Presentation: Dose-Response of t-ADA on Phosphoinositide Hydrolysis
| Concentration of t-ADA | [³H]Inositol Phosphate Accumulation (cpm) |
| Vehicle Control | Baseline |
| 1 µM | ... |
| 10 µM | ... |
| 100 µM | ... |
| 500 µM | ... |
| 1 mM | ... |
Modeling Excitotoxicity with t-ADA in the Context of EAAT Dysfunction
This protocol uses t-ADA to induce neuronal excitotoxicity in a scenario where glutamate clearance is impaired, mimicking pathological conditions.
Protocol 2.3.1: Induction of Excitotoxicity with t-ADA and an EAAT Inhibitor
| Step | Procedure | Rationale |
| 1 | Prepare Cultures: Use mature primary neuronal cultures (DIV 12-14) in 96-well plates. | Mature cultures have well-developed synaptic connections and are more susceptible to excitotoxicity. |
| 2 | EAAT Inhibition: Pre-incubate the cultures with a broad-spectrum EAAT inhibitor, such as DL-TBOA (e.g., 100 µM), for 30 minutes. | This will block glutamate uptake and create a condition of compromised glutamate clearance. |
| 3 | t-ADA Treatment: Add varying concentrations of t-ADA (e.g., 100 µM to 2 mM) to the cultures and incubate for 24 hours. | t-ADA will activate mGluRs, and in the absence of efficient clearance, this can lead to prolonged neuronal depolarization and excitotoxicity. |
| 4 | Assess Viability: Measure cell viability using an MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium. | MTT measures mitochondrial activity in living cells, while LDH release is an indicator of cell death and membrane damage. |
Data Presentation: Effect of t-ADA on Neuronal Viability with and without EAAT Inhibition
| Treatment Group | Cell Viability (% of Control) |
| Vehicle Control | 100% |
| DL-TBOA alone | ... |
| t-ADA (100 µM) | ... |
| t-ADA (100 µM) + DL-TBOA | ... |
| t-ADA (500 µM) | ... |
| t-ADA (500 µM) + DL-TBOA | ... |
| t-ADA (1 mM) | ... |
| t-ADA (1 mM) + DL-TBOA | ... |
Visualizing the Workflow and Signaling Pathways
Experimental Workflow for Investigating t-ADA Induced Excitotoxicity
Caption: Workflow for assessing t-ADA-induced excitotoxicity in primary neuronal cultures with compromised EAAT function.
Signaling Pathway of Group I mGluR Activation by t-ADA```dot
Interpretation of Results and Future Directions
The experimental outcomes using t-ADA should be interpreted within the context of its known pharmacology. A reduction in neuronal viability upon co-application of t-ADA and an EAAT inhibitor would suggest that the activation of mGluRs, in a scenario of impaired glutamate clearance, contributes to excitotoxic cell death. This experimental paradigm can be invaluable for screening neuroprotective compounds that may act by either modulating mGluR signaling or enhancing non-EAAT glutamate clearance mechanisms.
Future studies could involve using calcium imaging to monitor intracellular calcium dynamics in real-time following t-ADA application. Furthermore, exploring the effects of t-ADA in more complex in vitro systems, such as organotypic slice cultures or co-cultures with astrocytes, would provide a more physiologically relevant context. In vivo studies, likely involving intracerebroventricular administration, could be employed to investigate the effects of t-ADA on synaptic plasticity and behavior in animal models of neurological disorders.
While not a classical EAAT-targeting compound, trans-Azetidine-2,4-dicarboxylic acid is a sophisticated tool for the discerning neuroscientist. Its ability to selectively activate specific metabotropic glutamate receptors provides a means to dissect the complex signaling cascades that are often dysregulated in CNS disorders. By using t-ADA in carefully designed experiments, particularly those that incorporate the crucial role of EAATs in maintaining glutamate homeostasis, researchers can gain valuable insights into the pathological mechanisms of excitotoxicity and identify novel targets for therapeutic intervention.
References
-
Manahan-Vaughan, D., & Reymann, K. G. (1995). Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation. Neuroscience, 68(1), 17-27. [Link]
-
Favaron, M., Manev, R. M., Candeo, P., Arban, R., Gabellini, N., Kozikowski, A. P., & Manev, H. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. Neuroreport, 4(7), 967–970. [Link]
-
Manahan-Vaughan, D. (1995). Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo. Neuropharmacology, 34(8), 1107-1109. [Link]
-
Thomsen, C., Boel, E., & Suzdak, P. D. (1995). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. Neuroscience Letters, 194(1-2), 113-116. [Link]
-
Rubenstein, E., et al. (2022). Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis. Journal of Neuropathology & Experimental Neurology, 81(6), 466–479. [Link]
-
Kozikowski, A. P., et al. (1992). Synthesis and Bioactivity of a New Class of Rigid Glutamate Analogues. Modulators of the N-methyl-D-aspartate Receptor. Journal of Medicinal Chemistry, 35(23), 4373-4381. [Link]
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]
-
Sivaprakasam, M., et al. (2008). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 3(12), 1893-1899. [Link]
-
Seal, R. P., & Amara, S. G. (1999). Glutamate (excitatory amino acid) transporters. Pflügers Archiv - European Journal of Physiology, 437(6), 903–906. [Link]
-
Gonzales, C. A., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Cell, koae105. [Link]
-
de Lores, R. P., et al. (2023). A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases. Journal of Medicinal Chemistry, 66(6), 4271–4302. [Link]
-
Li, Y., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 16(1), 1234. [Link]
-
Volterra, A., et al. (1996). Protective effect of L-trans-pyrrolidine-2,4-dicarboxilic acid preload against cell death induced by oxygen/glucose deprivation in differentiated PC12 cells. Journal of Neurochemistry, 66(4), 1511-1517. [Link]
-
Manahan-Vaughan, D. (1995). Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo. Neuropharmacology, 34(8), 1107-1109. [Link]
-
Ribeiro, F. M., et al. (2017). Various facets of excitotoxicity. Neurochemical Research, 42(1), 16-29. [Link]
-
Griffith, R., & Tiller, J. W. (1995). The glutamate transport inhibitor L-trans-pyrrolidine-2,4-dicarboxylate indirectly evokes NMDA receptor mediated neurotoxicity in rat cortical cultures. European Journal of Pharmacology, 286(2), 135-141. [Link]
-
Chen, H., et al. (2020). Excitotoxic neuronal death requires superoxide entry into neurons through volume-regulated anion channels. Neuron, 107(5), 897-911.e6. [Link]
-
Pereira, D. B., & Massensini, A. R. (2021). Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases. Frontiers in Neuroscience, 15, 668003. [Link]
-
Furness, D. N., et al. (2008). A quantitative assessment of glutamate uptake into hippocampal synaptic terminals and astrocytes: new insights into a neuronal role for excitatory amino acid transporter 2 (EAAT2). Neuroscience, 157(1), 80–91. [Link]
Sources
- 1. Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactivity of a new class of rigid glutamate analogues. Modulators of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Large-Scale Synthesis of Azetidine-2,4-dicarboxylic Acid for Preclinical Studies
Abstract
This document provides a comprehensive guide for the large-scale synthesis of trans-Azetidine-2,4-dicarboxylic acid (Aze-2,4-DCA), a constrained non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The protocol herein is designed to be scalable for the production of preclinical study quantities, focusing on stereochemical control, process efficiency, and robust analytical characterization. The synthetic strategy is centered around the diastereoselective formation of the azetidine ring using a chiral auxiliary, followed by purification and rigorous quality control to ensure the material is suitable for further research and development. This guide is intended for researchers, scientists, and drug development professionals with a background in organic chemistry and process development.
Introduction: The Significance of Azetidine-2,4-dicarboxylic Acid in Drug Discovery
This compound (Aze-2,4-DCA) is a conformationally restricted analog of glutamic acid, making it a valuable scaffold for probing and modulating the activity of various biological targets, particularly receptors and enzymes in the central nervous system. Its rigid four-membered ring structure imparts unique conformational constraints that can lead to enhanced potency, selectivity, and improved pharmacokinetic properties in drug candidates.[1] The stereochemistry of the two carboxylic acid groups is critical for biological activity, necessitating a synthetic route that provides precise stereochemical control.
The provision of multi-gram to kilogram quantities of enantiomerically pure Aze-2,4-DCA is a critical bottleneck in advancing preclinical studies. This application note details a robust and scalable synthetic route, adapted from established laboratory procedures, to address this need.[2]
Strategic Overview of the Synthesis
The synthetic approach is designed to be both efficient and scalable, prioritizing the use of readily available starting materials and minimizing the need for challenging purification steps such as column chromatography on a large scale. The core of the strategy relies on the diastereoselective cyclization of a prochiral precursor with a chiral amine, followed by separation of the diastereomers and subsequent deprotection to yield the target enantiomer.
The overall workflow can be summarized as follows:
Caption: High-level workflow for the synthesis of (2S,4S)-Azetidine-2,4-dicarboxylic acid.
Detailed Synthesis Protocol
This section provides a step-by-step protocol for the large-scale synthesis of (2S,4S)-Azetidine-2,4-dicarboxylic acid.
Step 1: Synthesis of Dimethyl 2,4-dibromopentanedioate (1)
The synthesis of the key precursor, dimethyl 2,4-dibromopentanedioate, is achieved through the bromination of dimethyl pentanedioate. Careful control of reaction conditions is crucial to maximize the yield of the desired dibrominated product while minimizing side reactions.[3]
Reaction Scheme:
Protocol:
-
Reactor Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a condenser with a gas outlet to a scrubber system (for HBr), and a temperature probe, add dimethyl pentanedioate (1.60 kg, 10.0 mol).
-
Initiation: Add a catalytic amount of red phosphorus (15.5 g, 0.5 mol).
-
Bromination: Cool the reactor to 0-5 °C using a circulating chiller. Slowly add bromine (3.52 kg, 22.0 mol) via the dropping funnel over 4-6 hours, maintaining the internal temperature below 10 °C. The reaction is highly exothermic and generates significant amounts of HBr gas.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Quench the reaction by slowly adding methanol (2 L) to the reaction mixture, keeping the temperature below 20 °C. This will convert any remaining acyl bromide to the methyl ester.
-
Purification: The crude product is purified by vacuum distillation to yield dimethyl 2,4-dibromopentanedioate as a colorless to pale yellow oil.
| Parameter | Value |
| Starting Material | Dimethyl pentanedioate (1.60 kg) |
| Reagents | Bromine (3.52 kg), Red Phosphorus (15.5 g) |
| Solvent | None (neat reaction) |
| Reaction Temperature | 0-10 °C (addition), RT (stirring) |
| Reaction Time | 16-22 hours |
| Expected Yield | 2.2 - 2.5 kg (70-80%) |
| Purity (GC-MS) | >95% |
Step 2: Diastereoselective Cyclization (2)
This step involves the reaction of dimethyl 2,4-dibromopentanedioate with the chiral auxiliary, (S)-1-phenylethylamine, to form the two diastereomeric N-substituted azetidine-2,4-dicarboxylates.[2] The use of a chiral amine introduces the necessary stereocontrol.[4][5]
Reaction Scheme:
Protocol:
-
Reactor Setup: In a 50 L jacketed glass reactor, dissolve dimethyl 2,4-dibromopentanedioate (2.38 kg, 7.5 mol) in toluene (20 L).
-
Addition of Base and Amine: Add a solution of potassium carbonate (3.11 kg, 22.5 mol) in water (10 L). To this biphasic mixture, add (S)-1-phenylethylamine (1.0 kg, 8.25 mol).
-
Reaction: Heat the mixture to 80-85 °C with vigorous stirring for 24-36 hours. Monitor the reaction progress by HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer. Extract the aqueous layer with toluene (2 x 5 L). Combine the organic layers, wash with brine (10 L), and dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the organic phase under reduced pressure to obtain a crude mixture of the diastereomeric products.
Step 3: Diastereomer Separation (3)
The separation of the diastereomers is a critical step to ensure the enantiomeric purity of the final product. On a large scale, fractional crystallization is the preferred method over chromatography.
Protocol:
-
Crystallization: Dissolve the crude diastereomeric mixture in a minimal amount of hot ethanol (approximately 5-7 L).
-
Cooling and Seeding: Slowly cool the solution to room temperature, then further to 0-5 °C. If necessary, seed the solution with a small crystal of the desired (2S,4S,1'S)-diastereomer to induce crystallization.
-
Isolation: The desired (2S,4S,1'S)-diastereomer will preferentially crystallize. Isolate the solid by filtration and wash with cold ethanol.
-
Recrystallization: If necessary, recrystallize the solid from ethanol to achieve high diastereomeric purity (>99% de).
| Parameter | Value |
| Starting Material | Crude diastereomeric mixture |
| Solvent | Ethanol |
| Separation Method | Fractional Crystallization |
| Expected Yield | 30-40% of the desired diastereomer |
| Diastereomeric Excess | >99% |
Step 4: Hydrolysis of Esters (4)
The methyl esters are hydrolyzed to the corresponding carboxylic acids using standard basic hydrolysis conditions.
Protocol:
-
Reactor Setup: Suspend the purified (2S,4S,1'S)-diastereomer (0.83 kg, 3.0 mol) in a mixture of methanol (8 L) and water (4 L) in a 20 L reactor.
-
Hydrolysis: Add a solution of sodium hydroxide (0.36 kg, 9.0 mol) in water (2 L) portion-wise, maintaining the temperature below 30 °C.
-
Reaction Completion: Stir the mixture at room temperature for 12-18 hours until the hydrolysis is complete (monitored by HPLC).
-
Acidification: Cool the reaction mixture to 0-5 °C and carefully acidify to pH 2-3 with concentrated hydrochloric acid.
-
Isolation: The precipitated product, 1-((S)-1-phenylethyl)this compound, is isolated by filtration, washed with cold water, and dried under vacuum.
Step 5: Removal of the Chiral Auxiliary (5)
The final step is the hydrogenolysis of the N-benzyl group to yield the free this compound.
Reaction Scheme:
Protocol:
-
Hydrogenation Setup: In a suitable high-pressure reactor (e.g., a Parr hydrogenator), dissolve the product from the previous step (0.79 kg, 3.0 mol) in methanol (10 L).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (80 g, 10 wt%).
-
Hydrogenolysis: Pressurize the reactor with hydrogen gas (50-60 psi) and stir at room temperature for 24-48 hours.
-
Work-up: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by recrystallization from a water/ethanol mixture to yield pure (2S,4S)-Azetidine-2,4-dicarboxylic acid.
Caption: Detailed workflow of the multi-step synthesis of (2S,4S)-Azetidine-2,4-dicarboxylic acid.
Analytical Characterization for Preclinical Batches
For preclinical studies, it is imperative to thoroughly characterize the final compound to ensure its identity, purity, and stability.
| Analytical Test | Method | Specification |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the structure |
| Purity | HPLC-UV | ≥ 98.0% |
| Chiral Purity | Chiral HPLC | ≥ 99.0% ee |
| Residual Solvents | GC-HS | As per ICH Q3C guidelines |
| Heavy Metals | ICP-MS | As per USP <232> guidelines |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
| Bacterial Endotoxins | LAL Test | As required for in vivo studies |
Chiral HPLC Method
The determination of enantiomeric excess is critical. A validated chiral HPLC method is essential.
-
Column: Chiralpak AD-H or equivalent polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of hexane, isopropanol, and trifluoroacetic acid. The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 25 °C
Safety and Handling Considerations
-
Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection.
-
Hydrogen Gas: Highly flammable. Use in a designated area with appropriate safety measures for handling flammable gases.
-
Palladium on Carbon: The dry catalyst can be pyrophoric. Handle under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
The synthetic protocol detailed in this application note provides a scalable and robust method for the production of enantiomerically pure (2S,4S)-Azetidine-2,4-dicarboxylic acid suitable for preclinical studies. By employing a chiral auxiliary for diastereoselective cyclization and utilizing scalable purification techniques, this process can be implemented to produce the required quantities of this valuable building block for drug discovery and development. Rigorous analytical characterization is essential to ensure the quality and consistency of the final product.
References
- Hoshino, J., Hiraoka, J., Hata, Y., Sawada, S., & Yamamoto, Y. (1995). Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (6), 693-698.
-
Wikipedia. (2023). Azetidine-2-carboxylic acid. [Link]
- Juaristi, E., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4939.
-
Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Yale University. [Link]
-
Organic Syntheses. (n.d.). 2,4-Dibromo-3-pentanone. [Link]
- Kaneka Corporation. (2003).
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
Sources
"HPLC and NMR techniques for purity assessment of Azetidine-2,4-dicarboxylic acid"
Application Note & Protocol
Topic: HPLC and NMR Techniques for Purity Assessment of Azetidine-2,4-dicarboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Need for Purity Assessment of this compound
This compound is a non-proteinogenic amino acid that serves as a vital chiral building block in the synthesis of diverse pharmaceutical compounds.[1] Its rigid four-membered ring structure imparts unique conformational constraints, making it a valuable scaffold in drug design. As with any active pharmaceutical ingredient (API) precursor, ensuring its chemical and stereochemical purity is paramount. Impurities, including structural isomers, enantiomers, and residual solvents, can significantly impact the safety, efficacy, and stability of the final drug product.
This application note provides a comprehensive guide to the orthogonal analytical techniques of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the robust purity assessment of this compound. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols that constitute a self-validating system for quality control.
Part 1: High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation
HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[2][3][4] For a polar, chiral molecule like this compound, specific HPLC methodologies are required to assess both chemical purity (related substances) and enantiomeric purity.
Rationale for Method Selection: Reverse-Phase and Chiral HPLC
Reverse-Phase HPLC (RP-HPLC) for Chemical Purity:
RP-HPLC is the workhorse for separating compounds based on their hydrophobicity. Although this compound is polar, derivatization can be employed to enhance its retention on a non-polar stationary phase, allowing for the separation of closely related impurities.[5][6][7] Pre-column derivatization with a UV-active or fluorescent tag not only improves chromatographic behavior but also significantly enhances detection sensitivity.[5][7]
Chiral HPLC for Enantiomeric Purity:
The biological activity of chiral molecules is often stereospecific. Therefore, quantifying the enantiomeric excess is a critical aspect of purity assessment.[8] Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, leading to their separation. For acidic compounds like this compound, polysaccharide-based or ion-exchange CSPs are often effective.[9][10][11]
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the HPLC-based purity assessment of this compound.
Caption: Workflow for HPLC Purity Assessment.
Protocol 1: RP-HPLC for Chemical Purity Assessment (with Derivatization)
This protocol utilizes pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), a reagent that reacts with primary and secondary amines to yield highly fluorescent and UV-active derivatives.[5]
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a fluorescence or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
This compound sample and reference standard.
-
AccQ•Tag™ Ultra Derivatization Kit (or similar AQC reagent).
-
HPLC grade acetonitrile, water, and formic acid.
Procedure:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the reference standard and sample in 0.1 N HCl to a final concentration of approximately 1 mg/mL.[5]
-
Perform serial dilutions to prepare calibration standards.
-
-
Derivatization:
-
Follow the derivatization kit manufacturer's instructions. Typically, this involves mixing the sample/standard with the borate buffer and AQC reagent, followed by heating.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard for reverse-phase separation of derivatized amino acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure good peak shape for acidic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 60% B over 20 min | A broad gradient ensures elution of all potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | A standard volume for analytical HPLC. |
| Detection | Fluorescence (Ex: 250 nm, Em: 395 nm) or UV (248 nm) | AQC derivatives are highly fluorescent and have a UV maximum around 248 nm. |
-
Data Analysis:
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the percentage purity using the area percent method.
-
The method should be validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and limit of detection/quantitation.[2][3][4][12][13]
-
Protocol 2: Chiral HPLC for Enantiomeric Purity
This protocol is a starting point and may require optimization depending on the specific enantiomers and available chiral stationary phases.
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak® series or ion-exchange based).
-
This compound sample.
-
HPLC grade hexane, isopropanol, ethanol, and trifluoroacetic acid (TFA).
Procedure:
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions (Example for Polysaccharide-based CSP):
| Parameter | Condition | Rationale |
| Column | Chiralpak® AD-H (or similar) | Polysaccharide-based CSPs are effective for a wide range of chiral compounds.[9] |
| Mobile Phase | Hexane/Ethanol/TFA (80:20:0.1, v/v/v) | A common mobile phase for normal-phase chiral separations. TFA is an acidic modifier to improve peak shape. |
| Flow Rate | 0.5 - 1.0 mL/min | Adjust for optimal resolution. |
| Column Temp. | 25 °C | Temperature can influence chiral recognition. |
| Injection Vol. | 10 µL | |
| Detection | UV at 210 nm | Detection at a low wavelength is necessary due to the lack of a strong chromophore. |
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules.[14][15] Its key advantage is that the signal intensity is directly proportional to the number of nuclei, making it an absolute quantitative method (qNMR) without the need for identical reference standards for each impurity.[16][17][18][19][20]
Rationale for NMR in Purity Assessment
-
Structural Confirmation: ¹H and ¹³C NMR provide a unique fingerprint of the molecule, confirming the identity of this compound.
-
Quantitative Purity (qNMR): By co-dissolving the sample with a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[17][21] This is particularly useful when no certified standard of the analyte itself is available.[17]
-
Impurity Identification: Signals not corresponding to the main compound or the internal standard can be identified as impurities.
-
Enantiomeric Purity: While NMR cannot directly distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments, leading to separate signals for each enantiomer that can be quantified.[8][22][23][24]
Experimental Workflow for NMR Analysis
The following diagram outlines the workflow for purity assessment by qNMR.
Caption: Workflow for Quantitative NMR (qNMR) Purity Assessment.
Protocol 3: Quantitative ¹H NMR (qNMR) for Absolute Purity
Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher).
-
High-precision NMR tubes.
-
This compound sample.
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should be stable, non-reactive, have signals that do not overlap with the analyte, and be accurately weighed.
-
Deuterated solvent (e.g., D₂O).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of D₂O.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. It is crucial to use parameters that ensure full relaxation of all protons.
-
| Parameter | Setting | Rationale |
| Pulse Angle | 30-45° | A smaller flip angle reduces the relaxation delay required. |
| Relaxation Delay (d1) | ≥ 5 x T₁ (longest) | Ensures complete relaxation of all protons for accurate integration. Typically > 30 seconds. |
| Number of Scans | 16 or higher | To achieve a good signal-to-noise ratio. |
| Acquisition Time | 3-4 seconds | For good digital resolution. |
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:[21]
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Conclusion
The combined use of HPLC and NMR spectroscopy provides a robust and comprehensive approach for the purity assessment of this compound. RP-HPLC with derivatization is ideal for quantifying related substance impurities, while chiral HPLC is essential for determining enantiomeric purity. qNMR serves as a powerful orthogonal technique, offering absolute purity determination without the need for a specific analyte reference standard, and provides unambiguous structural confirmation. Implementing these detailed protocols will ensure the high quality and consistency required for drug development and manufacturing.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
-
University of California, Davis. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]
-
Bull, J. A., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
Reading Scientific Services Ltd. (n.d.). qNMR: A powerful tool for purity determination. [Link]
-
Waters Corporation. (n.d.). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]
-
Iqbal, A., et al. (2016). Analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 23(1), 1-6. [Link]
-
American Chemical Society. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Guttman, A., et al. (2013). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of AOAC International, 96(5), 1024-1027. [Link]
-
ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. [Link]
-
Yanti, D. R., & Abdullah, R. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Jurnal Teknologi Pangan, 16(1), 1-12. [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
Solubility of Things. (n.d.). This compound. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17288, Azetidinecarboxylic Acid. [Link]
-
Giraud, A., et al. (2019). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 9(12), 302. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. [Link]
-
Patel, K., & Patel, P. (2017). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 7(4), 211-218. [Link]
- Jacques, J., Collet, A., & Wilen, S. H. (1981).
-
International Journal of Advanced Research in Science, Communication and Technology. (2022). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]
-
de A. Lima, S. R., et al. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. World Journal of Nuclear Medicine, 18(3), 273-279. [Link]
-
Futamura, Y., et al. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for the preparation of nicotianamine and its derivatives. Heterocycles, 96(12), 2125-2134. [Link]
-
Futamura, Y., et al. (2001). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Chemical and Pharmaceutical Bulletin, 49(9), 1218-1221. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. [Link]
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. [Link]
-
LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Brandau, S., et al. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028-9031. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. waters.com [waters.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chiraltech.com [chiraltech.com]
- 12. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. actascientific.com [actascientific.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. veeprho.com [veeprho.com]
- 16. emerypharma.com [emerypharma.com]
- 17. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 18. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. resolvemass.ca [resolvemass.ca]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 24. scilit.com [scilit.com]
Troubleshooting & Optimization
Technical Support Center: Stereocontrolled Synthesis of Azetidine-2,3-dicarboxylic Acids
Welcome to the technical support center for the stereocontrolled synthesis of azetidine-2,3-dicarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable, conformationally constrained amino acid analogues. Here, we provide in-depth technical guidance, troubleshooting strategies, and detailed experimental protocols to address the common challenges encountered in this specialized area of synthetic organic chemistry.
Introduction: The Challenge of Stereocontrol in a Strained Ring System
The synthesis of azetidine-2,3-dicarboxylic acids presents a formidable challenge due to the inherent ring strain of the four-membered ring system and the presence of two adjacent stereocenters.[1] The strained nature of the azetidine ring makes it susceptible to side reactions such as ring-opening, while the proximity of the two carboxylic acid groups demands precise control over stereochemistry to obtain the desired cis or trans diastereomers in high purity. This guide will provide you with the necessary knowledge and practical advice to overcome these hurdles and successfully synthesize your target molecules.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high diastereoselectivity in the synthesis of azetidine-2,3-dicarboxylic acids so difficult?
A1: The primary challenge lies in controlling the stereochemical outcome of the ring-closing reaction. The relative orientation of the substituents at the C2 and C3 positions is established during the formation of the azetidine ring, and this process is often not highly selective. Factors such as the choice of starting materials, reaction conditions (temperature, solvent, base), and the nature of the protecting groups can all influence the cis/trans ratio of the product. For instance, the synthesis of the cis- and trans-isomers often requires completely different synthetic strategies.[1][2]
Q2: What are the most common side reactions to watch out for?
A2: The most prevalent side reactions are those that alleviate the ring strain of the azetidine core. These include:
-
Ring-opening: Nucleophilic attack on the azetidine ring can lead to the formation of linear amino acid derivatives. This can be promoted by acidic or basic conditions, or by nucleophilic reagents.
-
Dimerization/Polymerization: Intermolecular reactions between starting materials or intermediates can compete with the desired intramolecular cyclization, especially at high concentrations.[3]
-
Elimination Reactions: The presence of a good leaving group on the side chain can lead to the formation of unsaturated byproducts.[3]
Q3: How critical is the choice of protecting groups for the nitrogen and carboxylic acid functionalities?
A3: The choice of protecting groups is paramount to the success of the synthesis.[4] They not only prevent unwanted side reactions but also influence the reactivity and conformation of the molecule, which in turn can affect the stereochemical outcome of the cyclization. An ideal protecting group strategy involves orthogonal groups that can be selectively removed under mild conditions without affecting the other protecting groups or the integrity of the azetidine ring. For example, the use of a tert-butoxycarbonyl (Boc) group for the nitrogen and benzyl (Bn) or tert-butyl (tBu) esters for the carboxylic acids is a common strategy.
Troubleshooting Guide
Problem 1: Poor Diastereoselectivity (Low cis/trans Ratio)
Potential Causes:
-
Inappropriate Reaction Conditions: Temperature, solvent polarity, and the choice of base can significantly impact the transition state of the cyclization reaction, leading to a mixture of diastereomers.
-
Lack of Stereochemical Control in the Starting Material: The stereochemistry of the final product is often dictated by the stereochemistry of the acyclic precursor.
-
Epimerization: Basic or acidic conditions can cause epimerization at one of the stereocenters, leading to a loss of stereochemical purity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor diastereoselectivity.
Solutions and Experimental Protocols:
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often favor the kinetically controlled product, which may lead to higher diastereoselectivity.
-
Solvent: The polarity of the solvent can influence the conformation of the acyclic precursor and the transition state of the cyclization. A systematic screen of solvents with varying polarities is recommended.
-
-
Employ a Stereocontrolled Synthetic Route: It is often necessary to use distinct synthetic strategies to obtain the cis and trans isomers.[1][2]
-
Protocol for cis-Azetidine-2,3-dicarboxylic Acid Synthesis: A common strategy involves the cyclization of a suitably protected γ-amino-β-hydroxy acid derivative. The syn relationship between the amino and hydroxy groups in the precursor directs the formation of the cis-azetidine.[2]
-
Starting Material: (2S,3R)-3-Hydroxy-2-(N-Boc-amino)succinic acid dimethyl ester.
-
Mesylation: React the starting material with methanesulfonyl chloride (MsCl) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0 °C to activate the hydroxyl group.
-
Cyclization: Treat the resulting mesylate with a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature to induce intramolecular nucleophilic substitution and form the azetidine ring.
-
Deprotection: Remove the protecting groups under appropriate conditions (e.g., trifluoroacetic acid (TFA) for Boc and saponification for the esters) to yield the final product.
-
-
Protocol for trans-Azetidine-2,3-dicarboxylic Acid Synthesis: The synthesis of the trans isomer can be achieved starting from a precursor with an anti relationship between the amino and leaving groups.[2]
-
Starting Material: (2S,3S)-3-Amino-2-hydroxysuccinic acid derivative.
-
Follow a similar sequence of activation, cyclization, and deprotection as for the cis isomer. The stereochemistry of the starting material will dictate the formation of the trans product.
-
-
Problem 2: Low Yields Due to Ring-Opening or Other Side Reactions
Potential Causes:
-
Harsh Reaction Conditions: Strong acids or bases, high temperatures, or prolonged reaction times can promote ring-opening.
-
Nucleophilic Attack: The presence of nucleophiles in the reaction mixture can lead to the cleavage of the azetidine ring.
-
Inappropriate Protecting Groups: Some protecting groups may not be stable under the reaction conditions, leading to side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Solutions and Experimental Protocols:
-
Use Milder Reaction Conditions:
-
Temperature: Conduct reactions at the lowest possible temperature that allows for a reasonable reaction rate.
-
pH Control: Carefully control the pH of the reaction mixture to avoid strongly acidic or basic conditions.
-
-
Protecting Group Strategy:
-
Nitrogen Protection: The Boc group is widely used due to its stability under a range of conditions and its facile removal with mild acid. The carboxybenzyl (Cbz) group is another option, removable by hydrogenolysis.
-
Carboxylic Acid Protection: Benzyl (Bn) or tert-butyl (tBu) esters are commonly employed. Benzyl esters can be removed by hydrogenolysis, while t-butyl esters are cleaved with mild acid. The choice should be orthogonal to the N-protecting group.
Table 1: Common Protecting Groups and Their Cleavage Conditions
-
| Protecting Group | Functionality Protected | Cleavage Conditions |
| tert-Butoxycarbonyl (Boc) | Amine | Mild acid (e.g., TFA, HCl in dioxane) |
| Carboxybenzyl (Cbz) | Amine | Hydrogenolysis (H₂, Pd/C) |
| Benzyl (Bn) | Carboxylic Acid | Hydrogenolysis (H₂, Pd/C) |
| tert-Butyl (tBu) | Carboxylic Acid | Mild acid (e.g., TFA) |
Problem 3: Difficulty in Purification
Potential Causes:
-
Similar Polarity of Products and Byproducts: The desired product and side products may have similar polarities, making chromatographic separation challenging.
-
Zwitterionic Nature of the Final Product: The unprotected azetidine-2,3-dicarboxylic acid is a zwitterionic compound, which can be difficult to handle and purify.
Solutions:
-
Derivative Formation: Convert the final product into a more easily purifiable derivative, such as a protected ester, and then deprotect it in the final step.
-
Ion-Exchange Chromatography: For the purification of the final zwitterionic product, ion-exchange chromatography is often the most effective method.[2]
Key Synthetic Strategies and Mechanistic Insights
The stereocontrolled synthesis of azetidine-2,3-dicarboxylic acids often relies on intramolecular nucleophilic substitution reactions. The stereochemical outcome is determined by the relative stereochemistry of the starting material.
Caption: General synthetic strategies for cis- and trans-azetidines.
Catalyst Performance in Enantioselective Syntheses
For the synthesis of enantiomerically pure azetidine-2,3-dicarboxylic acids, the use of chiral catalysts is often necessary. Copper-catalyzed reactions have shown promise in the enantioselective synthesis of substituted azetidines.[5]
Table 2: Representative Catalyst Performance in Enantioselective Azetidine Synthesis
| Catalyst/Ligand | Reaction Type | Substrate | Yield (%) | dr | ee (%) | Reference |
| CuBr / (S,S)-Ph-BPE | Boryl allylation | Azetine | >95 | >20:1 | >99 | [5] |
| Organocatalyst | α-chlorination/cyclization | Aldehyde | 22-32 | - | 84-92 | [6] |
Conclusion
The stereocontrolled synthesis of azetidine-2,3-dicarboxylic acids is a challenging but rewarding endeavor. By understanding the underlying principles of stereocontrol, being aware of potential side reactions, and employing robust troubleshooting strategies, researchers can successfully navigate the complexities of this field. This guide provides a solid foundation of knowledge and practical advice to aid in the efficient and successful synthesis of these important molecules.
References
- BenchChem Technical Support Team. (2025). Troubleshooting low yields in azetidine synthesis. BenchChem.
-
Sivaprakasam, M., Hansen, K. B., David, O., Nielsen, B., Traynelis, S. F., Clausen, R. P., Couty, F., & Bunch, L. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(1), 110–117. [Link]
-
Zhu, M., & Sun, J. (2020). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 142(35), 14811–14817. [Link]
-
Smith, M. W., & Lectka, T. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Beilstein journal of organic chemistry, 11, 1346–1351. [Link]
-
Arakawa, Y., Murakami, T., Arakawa, Y., & Yoshifuji, S. (2003). Stereospecific synthesis of azetidine-cis-2,3-dicarboxylic acid. Chemical & pharmaceutical bulletin, 51(1), 96–98. [Link]
- Sivaprakasam, M., Hansen, K. B., David, O., Nielsen, B., Traynelis, S. F., Clausen, R. P., ... & Bunch, L. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2, 3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(1), 110-117.
- Zhu, M., & Sun, J. (2020). Enantioselective Synthesis of 2, 3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 142(35), 14811-14817.
-
Sivaprakasam, M., Hansen, K. B., David, O., Nielsen, B., Traynelis, S. F., Clausen, R. P., ... & Bunch, L. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2, 3-Dicarboxylic Acids at NMDA Receptors. ChemMedChem, 10(12), 2055-2062. [Link]
- Sajjadi, Z., & Lubell, W. D. (2005). Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. The journal of peptide research, 65(2), 298-310.
- Couty, F., & Evano, G. (2010). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic letters, 12(23), 5482-5485.
- Kuriyama, M., Ino, K., & Onomura, O. (2023). Azetidine synthesis by La (OTf) 3-catalyzed intramolecular regioselective aminolysis of cis-3, 4-epoxy amines. Frontiers in Chemistry, 11, 1264849.
- Gianatassio, R., & Kadish, D. (2019). Accessing Trans-Substituted Azetidines through Diastereoselective Metalation. Organic letters, 21(7), 2060-2063.
- Fawcett, A., Murtaza, A., Gregson, C. H. U., & Aggarwal, V. K. (2020).
- Kuriyama, M., Ino, K., & Onomura, O. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in chemistry, 11, 1264849.
- Biosynth. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Alabugin, I. V., & Stepanov, A. A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2856-2879.
- Xu, J. X. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 1-20.
- Schindler, C. S. (2017). Synthesis of azetidines by aza Paternò–Büchi reactions. Tetrahedron, 73(29), 4075-4085.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Schindler, C. S., & Jamison, T. F. (2020). Previous strategies towards azetidines and this approach. a Select...
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
Sources
- 1. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Azetidine-2,4-dicarboxylic Acid
Welcome to the technical support center for the synthesis of Azetidine-2,4-dicarboxylic acid (ADA). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this strained heterocyclic compound. The inherent ring strain of the four-membered azetidine core presents unique challenges, often leading to low yields and competing side reactions.[1][2][3] This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthetic strategy and improve your target molecule's yield.
Overview of a Common Synthetic Approach: From 4-Hydroxy-L-proline
A prevalent and stereochemically defined route to cis-Azetidine-2,4-dicarboxylic acid involves the multi-step transformation of readily available trans-4-hydroxy-L-proline. This strategy leverages the existing chirality of the starting material to produce optically active products. The general workflow involves protection, stereochemical inversion at the C4 position, oxidative cleavage of the pyrrolidine ring, and subsequent cyclization.
Below is a conceptual workflow diagram illustrating this synthetic strategy.
Caption: Conceptual workflow for ADA synthesis from 4-hydroxy-L-proline.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers frequently encounter. The question-and-answer format is designed to help you quickly diagnose and resolve issues in your experimental workflow.
Q1: My yield is consistently low during the intramolecular cyclization step to form the azetidine ring. What are the primary causes and how can I mitigate them?
Answer: Low yields in azetidine ring formation are a classic challenge due to the high ring strain of the four-membered heterocycle.[2][3] The reaction is often sensitive to conditions, and several factors can be at play.
-
Causality: The activation energy for forming a four-membered ring is high, and competing reactions, such as intermolecular polymerization or decomposition, are often kinetically and thermodynamically favorable.[1] Success hinges on creating conditions that strongly favor the intramolecular cyclization pathway.
-
Troubleshooting Steps & Solutions:
-
High Dilution Principle: Intermolecular side reactions, like dimerization or polymerization, are a primary cause of low yields.[1]
-
Protocol: Run the cyclization reaction under high-dilution conditions (typically 0.01-0.05 M). This can be achieved by adding the linear precursor slowly over several hours to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the reactant, favoring the intramolecular pathway.
-
-
Base and Leaving Group Choice: The efficiency of the cyclization, often an intramolecular SN2 reaction, is highly dependent on the base and the quality of the leaving group.
-
Insight: A strong, non-nucleophilic base is often required to deprotonate the amine without competing in the substitution reaction. The leaving group must be sufficiently reactive.
-
Recommendation: If using a γ-haloamine precursor, consider converting the halide from chloride to iodide (e.g., via the Finkelstein reaction) to improve its leaving group ability. For bases, consider options like potassium or cesium carbonate, which have been shown to be effective in promoting cyclization for related structures.[4] Cesium carbonate, in particular, can be beneficial due to the "cesium effect," which templates the cyclization.
-
-
Solvent Effects: The solvent can significantly influence reaction rates and pathways.
-
Recommendation: Aprotic polar solvents like DMF or acetonitrile are generally preferred as they can solvate the counter-ions without interfering with the nucleophilic amine.
-
-
The following flowchart provides a decision-making framework for troubleshooting this specific issue.
Caption: Troubleshooting flowchart for low cyclization yield.
Q2: The oxidative cleavage of my N-protected cis-4-hydroxyproline derivative is incomplete or produces multiple byproducts. How can I improve the selectivity and conversion?
Answer: The oxidative cleavage of the pyrrolidine ring is a critical step that can be prone to over-oxidation or incomplete reaction. Ruthenium(VIII) oxide (RuO₄), often generated in situ from RuCl₃ or RuO₂ with a stoichiometric oxidant like sodium periodate (NaIO₄), is a powerful but aggressive oxidizing agent.
-
Causality: The high reactivity of RuO₄ can lead to cleavage at unintended sites if not carefully controlled. Incomplete reactions can stem from insufficient oxidant, poor catalyst turnover, or pH-related instability of the reactants or products.
-
Troubleshooting Steps & Solutions:
-
Control of pH: The reaction is highly pH-sensitive. Maintaining a neutral pH is crucial for both the stability of the RuO₄ and the integrity of the amino acid derivatives.
-
Protocol: Perform the oxidation in a biphasic solvent system (e.g., CCl₄/CH₃CN/H₂O) and use a phosphate buffer (pH 6.5-7.5) in the aqueous phase to prevent drastic pH shifts as the reaction proceeds.
-
-
Stoichiometry of the Oxidant: Ensure a sufficient excess of the co-oxidant (NaIO₄) is used to facilitate catalyst turnover.
-
Recommendation: Typically, 3-4 equivalents of NaIO₄ are used per equivalent of the substrate. An incomplete reaction may warrant increasing this to 5-6 equivalents. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material.
-
-
Temperature Control: The reaction is exothermic.
-
Protocol: Maintain the reaction temperature between 0-10 °C using an ice bath to minimize side reactions and decomposition. Runaway temperatures are a common cause of byproduct formation.
-
-
| Parameter | Standard Condition | Optimized Condition for Higher Yield | Rationale |
| pH | Unbuffered | Buffered (Phosphate, pH 7) | Prevents degradation of starting material and product. |
| Temperature | Room Temperature | 0 - 10 °C | Minimizes over-oxidation and side product formation. |
| Co-oxidant (NaIO₄) | 2-3 eq. | 4-5 eq. | Ensures complete turnover of the RuCl₃ catalyst. |
| Solvent System | Single Phase | Biphasic (e.g., EtOAc/H₂O) | Facilitates product isolation and pH control. |
Table 1: Optimization of Oxidative Cleavage Conditions.
Q3: I am struggling with the purification of the final this compound. It has poor solubility and is difficult to separate from inorganic salts.
Answer: The purification of zwitterionic and highly polar compounds like ADA is a common challenge. The presence of two carboxylic acid groups and a secondary amine makes it highly soluble in water but poorly soluble in most organic solvents.
-
Causality: Standard silica gel chromatography is often ineffective for such polar molecules. Residual inorganic salts from previous steps co-precipitate with the product upon solvent removal.
-
Troubleshooting Steps & Solutions:
-
Ion-Exchange Chromatography: This is the most effective method for separating amino acids from salts and other impurities.
-
Protocol:
-
Dissolve the crude product in deionized water and adjust the pH to ~2-3 with HCl to ensure the carboxylic acid groups are protonated and the amine is protonated (net positive charge).
-
Load the solution onto a strong cation-exchange resin (e.g., Dowex 50WX8) in its H⁺ form.
-
Wash the column extensively with deionized water to elute all inorganic salts and non-basic impurities.
-
Elute the desired product using a dilute aqueous ammonia solution (e.g., 2 M NH₄OH). The ammonia will deprotonate the ammonium ion, releasing the zwitterionic amino acid from the resin.
-
Lyophilize or carefully evaporate the ammonia from the collected fractions to obtain the pure product.
-
-
-
Recrystallization: If the product is obtained with reasonable purity (>90%), recrystallization can be effective.
-
Recommendation: The most common solvent system for recrystallizing amino acids is a water/alcohol mixture. Dissolve the crude product in a minimum amount of hot water and then slowly add a miscible organic solvent in which the product is insoluble (e.g., ethanol, isopropanol, or acetone) until turbidity is observed. Allow the solution to cool slowly to promote the formation of high-purity crystals.
-
-
Detailed Experimental Protocol
Protocol: Ion-Exchange Purification of this compound
This protocol describes a robust method for purifying the final product and removing inorganic salts.
Materials:
-
Crude this compound
-
Strong cation-exchange resin (e.g., Dowex 50WX8, H⁺ form)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
2 M Ammonium hydroxide (NH₄OH)
-
Glass chromatography column
-
pH paper or calibrated pH meter
-
Rotary evaporator or lyophilizer
Procedure:
-
Resin Preparation: Prepare a slurry of the cation-exchange resin in deionized water and pour it into the chromatography column. Allow the resin to settle and wash it with 3-5 column volumes of deionized water.
-
Sample Preparation: Dissolve the crude product in a minimal amount of deionized water. Adjust the pH of the solution to 2-3 using 1 M HCl.
-
Loading: Carefully load the acidified sample solution onto the top of the resin bed. Allow the solution to enter the resin bed completely.
-
Washing (Salt Removal): Elute the column with 5-10 column volumes of deionized water. Monitor the eluate for the presence of chloride ions (using an AgNO₃ test) to ensure all salts have been washed away.
-
Elution of Product: Begin eluting the product from the column using 2 M NH₄OH. Collect fractions (e.g., 10-20 mL each).
-
Monitoring: Monitor the fractions for the presence of the amino acid using a suitable method (e.g., TLC with ninhydrin staining or LC-MS).
-
Isolation: Combine the fractions containing the pure product. Remove the aqueous ammonia by rotary evaporation under reduced pressure (ensure the water bath temperature is kept below 40 °C to prevent product degradation) or by lyophilization to yield the pure zwitterionic this compound.
Frequently Asked Questions (FAQs)
Q: What are the safety considerations when working with Ruthenium(VIII) oxide? A: RuO₄ is a highly toxic, volatile, and potent oxidizing agent. It should always be generated in situ and handled in a well-ventilated fume hood. Avoid contact with skin and eyes, and never allow it to come into contact with flammable materials.
Q: Can I use a different starting material besides 4-hydroxy-L-proline? A: Yes, other synthetic routes exist. For example, syntheses starting from γ-amino acids or via cycloaddition reactions have been reported.[5][6] However, starting from 4-hydroxy-L-proline is often favored because it provides a straightforward path to enantiomerically pure products.[7]
Q: How do I confirm the stereochemistry of my final product? A: The stereochemistry is typically confirmed using a combination of techniques. Chiral HPLC or derivatization with a chiral agent followed by NMR analysis (e.g., Mosher's ester analysis) can be used. For crystalline materials, single-crystal X-ray diffraction provides definitive proof of both relative and absolute stereochemistry.[8]
Q: My N-protection group is difficult to remove. What are my options? A: The choice of deprotection strategy depends on the protecting group used (e.g., Boc, Cbz, Benzyl).
-
Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Cbz (Carboxybenzyl): Typically removed by hydrogenolysis (H₂ gas with a Pd/C catalyst). This is a clean and effective method.
-
Benzyl: Also removed by hydrogenolysis. If one method fails, it may be due to catalyst poisoning or substrate insolubility. Screening different solvents or catalysts (e.g., Pearlman's catalyst) can be effective.
References
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). National Institutes of Health. [Link]
-
AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. (2006). Taylor & Francis Online. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. [Link]
-
Azetidine-2-carboxylic acid. Wikipedia. [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2012). HETEROCYCLES. [Link]
-
Preparation and Synthetic Applications of Azetidines. (2012). ResearchGate. [Link]
-
Efficient route to (S)-azetidine-2-carboxylic acid. (2005). PubMed. [Link]
-
Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. (1995). Sci-Hub. [Link]
-
Studies on the Synthesis of cis-4-Hydroxy-l-proline. (2011). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. sci-hub.ru [sci-hub.ru]
Technical Support Center: Synthesis of Azetidine Dicarboxylic Acids
Welcome to the Technical Support Center for the Synthesis of Azetidine Dicarboxylic Acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of these valuable compounds. As a Senior Application Scientist, I have compiled this guide based on established literature and practical experience to help you navigate the intricacies of azetidine chemistry.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues, their probable causes, and actionable solutions.
Issue 1: Low Yield of the Desired Azetidine Dicarboxylic Acid with Formation of a Ring-Opened Byproduct.
Symptoms:
-
Complex reaction mixture observed by TLC or LC-MS.
-
Isolation of a linear amino diacid or amino alcohol diacid instead of the cyclic azetidine.
-
Significant decrease in the overall yield of the cyclized product.
Probable Causes: The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, which can be triggered by various factors throughout the synthetic sequence.[1][2]
-
Acid-Mediated Ring Opening: The presence of strong acids, either as reagents or as byproducts (e.g., HCl generated from acyl chlorides), can protonate the azetidine nitrogen, facilitating nucleophilic attack and subsequent ring cleavage.[3]
-
Lewis Acid Catalysis: Lewis acids used in certain steps can coordinate to the azetidine nitrogen, activating the ring for nucleophilic attack.
-
Reductive Cleavage: The use of harsh reducing agents, such as Lithium Aluminum Hydride (LAH) for the reduction of ester or amide functionalities, can lead to the cleavage of the C-N bonds within the azetidine ring.[4] For example, the reduction of a 4-oxo-azetidine-2-carboxylate can yield 2-amino-1,4-butanediol as a significant byproduct.[5]
-
Intramolecular Nucleophilic Attack: Pendent functional groups within the molecule can act as internal nucleophiles, leading to intramolecular ring-opening.[1]
Solutions & Protocols:
| Cause | Recommended Action | Detailed Protocol |
| Acid-Mediated Ring Opening | Use a non-nucleophilic base to scavenge any generated acid. | To a solution of your N-protected azetidine precursor in an anhydrous aprotic solvent (e.g., DCM or THF) at 0 °C, add 1.5-2.0 equivalents of a hindered base such as Diisopropylethylamine (DIPEA) or Proton-Sponge® before the addition of the acid-generating reagent. Monitor the reaction by TLC and quench upon completion. |
| Lewis Acid Catalysis | Opt for milder reaction conditions or alternative synthetic routes that avoid strong Lewis acids. | If a Lewis acid is unavoidable, perform the reaction at low temperatures (-78 °C to 0 °C) to minimize the rate of the ring-opening side reaction. Carefully screen different Lewis acids to identify one with the optimal balance of reactivity and selectivity. |
| Reductive Cleavage | Employ milder reducing agents or protect the azetidine nitrogen with an electron-withdrawing group to decrease its nucleophilicity. | For the reduction of esters to alcohols, consider using Sodium Borohydride (NaBH₄) in the presence of a Lewis acid like CaCl₂ or LiCl, which is generally less aggressive than LAH. Alternatively, protect the azetidine nitrogen with a Boc group, which can be readily removed later. |
| Intramolecular Nucleophilic Attack | Strategically choose protecting groups for pendent functionalities to minimize their nucleophilicity during the critical cyclization or deprotection steps. | For example, if a hydroxyl group is present, protect it as a silyl ether (e.g., TBDMS) or a benzyl ether, which are stable under a wide range of reaction conditions and can be selectively removed. |
Troubleshooting Workflow for Ring-Opening
Caption: Troubleshooting workflow for ring-opening side reactions.
Issue 2: Epimerization or Racemization at Stereocenters.
Symptoms:
-
Formation of diastereomers or a racemic mixture, confirmed by chiral HPLC or NMR spectroscopy.
-
Difficulty in isolating the desired stereoisomer.
Probable Causes:
-
Base-Catalyzed Epimerization: The presence of a strong base can deprotonate the acidic α-proton adjacent to a carboxylic acid or ester group, leading to the loss of stereochemical integrity. This is particularly relevant in the synthesis of 2,3- and 2,4-disubstituted azetidines.[4]
-
Harsh Deprotection Conditions: Both strongly acidic and strongly basic conditions used for the removal of protecting groups (e.g., Boc, Cbz, benzyl esters) can induce epimerization. For instance, prolonged exposure to strong acids during Boc deprotection can be problematic.[3]
-
Thermal Isomerization: In some cases, elevated reaction temperatures can provide enough energy to overcome the inversion barrier at a stereocenter, especially if an equilibrium between isomers is possible.
Solutions & Protocols:
| Cause | Recommended Action | Detailed Protocol |
| Base-Catalyzed Epimerization | Use a non-nucleophilic, sterically hindered base and carefully control the reaction temperature. | When a base is required, use a base like LiHMDS or KHMDS at low temperatures (-78 °C). Add the substrate to the cooled base solution to ensure rapid deprotonation without prolonged exposure to basic conditions at higher temperatures. |
| Harsh Deprotection Conditions | Opt for milder deprotection methods. | For Boc deprotection, consider using milder acidic conditions such as 4M HCl in dioxane for a shorter duration at 0 °C to room temperature, or enzymatic deprotection if applicable. For ester hydrolysis, enzymatic methods (e.g., using a lipase) can provide high stereoselectivity under mild conditions.[3] |
| Thermal Isomerization | Conduct reactions at the lowest possible temperature that allows for a reasonable reaction rate. | Monitor reactions closely to avoid unnecessarily long reaction times at elevated temperatures. If a reaction requires heat, perform a temperature screening study to find the optimal balance between reaction rate and stereochemical purity. |
Issue 3: Formation of Bicyclic or Alkoxylated Byproducts.
Symptoms:
-
Identification of unexpected byproducts with a higher molecular weight and the incorporation of a solvent molecule (e.g., methanol or ethanol).
-
Observation of a bicyclic aziridinium ion intermediate by mass spectrometry.
Probable Causes:
-
Intramolecular Cyclization to an Aziridinium Ion: In the presence of a good leaving group at the C3 position (e.g., a halide or a tosylate), the azetidine nitrogen can act as an intramolecular nucleophile, forming a strained bicyclic aziridinium ion. This highly reactive intermediate is then susceptible to nucleophilic attack by the solvent or other nucleophiles present in the reaction mixture, leading to the formation of, for example, 3-alkoxyazetidines.[4]
Solutions & Protocols:
| Cause | Recommended Action | Detailed Protocol |
| Formation of Bicyclic Aziridinium Ion | Use a less nucleophilic nitrogen protecting group and a non-nucleophilic solvent. | If the reaction involves a leaving group at C3, consider using an N-protecting group that is electron-withdrawing (e.g., tosyl or nosyl) to reduce the nucleophilicity of the azetidine nitrogen. Additionally, conduct the reaction in a non-nucleophilic solvent such as toluene or acetonitrile. |
Mechanism of Alkoxyazetidine Formation
Sources
- 1. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 5. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
Technical Support Center: High-Purity Azetidine-2,4-dicarboxylic Acid Purification Strategies
Welcome to the technical support center for the purification of Azetidine-2,4-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for obtaining this valuable compound in high purity.
Introduction
This compound is a non-proteinogenic amino acid with significant potential in medicinal chemistry and drug development. Its rigid four-membered ring structure makes it a valuable scaffold for creating conformationally constrained analogues of biologically active peptides. However, achieving high purity of this compound can be challenging due to the presence of various impurities from its synthesis. This guide will walk you through common purification challenges and provide robust strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Common impurities often include starting materials, reaction byproducts, and stereoisomers. Specifically, you might encounter unreacted precursors, solvents, and diastereomers if the synthesis is not stereospecific. The presence of both cis and trans isomers is a frequent challenge.
Q2: What is the general solubility profile of this compound?
A2: this compound is generally soluble in water due to its two carboxylic acid groups, which can form hydrogen bonds.[1][2] Its solubility in organic solvents varies with polarity. Understanding this profile is crucial for selecting appropriate crystallization and chromatography solvents.
Q3: How does pH affect the solubility and purification of this compound?
A3: The pH of the solution significantly impacts the ionization state and, consequently, the solubility of this compound.[1] At its isoelectric point, the molecule will have a net neutral charge, leading to minimal solubility in aqueous solutions, which is an ideal condition for crystallization. Adjusting the pH away from the isoelectric point will increase its solubility.
Q4: Which analytical techniques are best for assessing the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC), particularly with a chiral column, is essential for determining both chemical and enantiomeric purity.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and identifying proton and carbon environments. Mass spectrometry can confirm the molecular weight.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Crystallization | - The compound is too soluble in the chosen solvent. - Incorrect pH for precipitation. - Insufficient cooling or too rapid cooling. | - Solvent Selection: Test a range of solvent/anti-solvent systems. A good system is one where the compound is soluble at high temperatures and poorly soluble at low temperatures. - pH Adjustment: Carefully adjust the pH to the isoelectric point of this compound to minimize solubility. - Cooling Protocol: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation. |
| Persistent Impurities in the Final Product | - Co-crystallization of impurities with the product. - Impurities have similar solubility profiles. | - Recrystallization: Perform multiple recrystallization steps. - Chromatography: If recrystallization is ineffective, employ ion-exchange or reversed-phase chromatography for more selective separation.[4] |
| Poor Crystal Formation (Oily Product) | - Presence of residual solvents or impurities that inhibit crystallization. - Supersaturation is too high. | - Solvent Removal: Ensure all reaction solvents are thoroughly removed before attempting crystallization. - Seeding: Introduce a small crystal of pure product to induce crystallization. - Solvent System: Experiment with different solvent systems that promote slower crystal growth. |
| Enantiomeric/Diastereomeric Impurities Detected | - Non-stereospecific synthesis. - Racemization during a reaction or purification step. | - Chiral Resolution: Employ chiral chromatography or diastereomeric salt formation with a chiral resolving agent to separate the stereoisomers.[5][6][7] |
Purification Strategies and Protocols
Crystallization
Crystallization is often the first and most cost-effective method for purifying this compound. The key is to exploit its pH-dependent solubility.
Workflow for Crystallization-Based Purification
Caption: Workflow for the purification of this compound by crystallization.
Step-by-Step Protocol for Recrystallization:
-
Dissolution: Dissolve the crude this compound in a minimal amount of dilute aqueous base (e.g., 1M NaOH) at room temperature.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Acidification: Slowly add a dilute acid (e.g., 1M HCl) dropwise with stirring until the pH reaches the isoelectric point, where the product begins to precipitate.
-
Crystallization: Allow the mixture to stand at room temperature for several hours, then cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold water, followed by a cold, water-miscible organic solvent (e.g., ethanol or acetone) to aid in drying.
-
Drying: Dry the purified crystals under vacuum.
Ion-Exchange Chromatography (IEX)
For challenging separations, especially when dealing with impurities having similar polarities, ion-exchange chromatography is a powerful technique.[4][8][9]
Decision Tree for Selecting IEX Resin
Caption: Decision-making process for selecting the appropriate ion-exchange resin.
Step-by-Step Protocol for Cation-Exchange Chromatography:
-
Resin Preparation: Swell a strong cation exchange resin (e.g., Dowex 50W) in deionized water and pack it into a column. Equilibrate the column with a low pH buffer (e.g., 0.1 M citric acid buffer, pH 3).
-
Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any unbound, neutral, or anionic impurities.
-
Elution: Elute the bound this compound using a pH gradient or a salt gradient (e.g., increasing concentrations of NaCl or NH4OH).[8]
-
Fraction Collection: Collect fractions and analyze them for the presence of the desired product using an appropriate method like TLC or HPLC.[10]
-
Desalting and Isolation: Pool the pure fractions, desalt if necessary (e.g., by dialysis or size-exclusion chromatography), and then isolate the final product by lyophilization or crystallization.
Chiral Resolution
When a specific stereoisomer is required, chiral resolution is necessary. This can be achieved through diastereomeric salt formation or chiral chromatography.
Step-by-Step Protocol for Diastereomeric Salt Formation:
-
Resolving Agent Selection: Choose a suitable chiral resolving agent, such as a chiral amine (e.g., (S)-1-phenylethylamine) or a chiral acid, that will form diastereomeric salts with the racemic this compound.[5][6]
-
Salt Formation: Dissolve the racemic mixture in a suitable solvent and add an equimolar amount of the resolving agent.
-
Fractional Crystallization: Allow the diastereomeric salts to crystallize. The two diastereomers will have different solubilities, allowing for their separation by fractional crystallization.
-
Isolation of Diastereomer: Isolate the less soluble diastereomeric salt by filtration.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid or base to break the salt and liberate the desired enantiomer of this compound.
-
Purification: Further purify the liberated enantiomer by recrystallization.
References
- Vertex AI Search. (n.d.). This compound - Solubility of Things. Retrieved January 13, 2026.
- Column Chromatography. (n.d.).
- Biosynth. (n.d.). (2S,4S)-(-)-Azetidine-2,4-dicarboxylic acid. Retrieved January 13, 2026.
- Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved January 13, 2026.
- Kremmer, T., & Hatfaludi, T. (1992). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. PubMed. Retrieved January 13, 2026.
- Microbe Notes. (2025). Chromatography: Principle, Types, Steps, Uses, Diagram. Retrieved January 13, 2026.
- eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*. Retrieved January 13, 2026.
- Hoshino, J., Hiraoka, J., Hata, Y., Sawada, S., & Yamamoto, Y. (1995). Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 13, 2026.
- Sci-Hub. (n.d.). Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. Retrieved January 13, 2026.
- ResearchGate. (2025). Resolution of D -azetidine-2-carboxylic acid. Retrieved January 13, 2026.
- Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved January 13, 2026.
- MedChemExpress. (n.d.). L-Azetidine-2-carboxylic acid | Proline Analog. Retrieved January 13, 2026.
- Selleck Chemicals. (n.d.). Azetidine-2-carboxylic acid | CAS 2517-04-6. Retrieved January 13, 2026.
- Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. PubMed. Retrieved January 13, 2026.
- Google Patents. (n.d.). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof. Retrieved January 13, 2026.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. labsolu.ca [labsolu.ca]
- 3. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
- 4. column-chromatography.com [column-chromatography.com]
- 5. Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. sci-hub.ru [sci-hub.ru]
- 7. researchgate.net [researchgate.net]
- 8. diaion.com [diaion.com]
- 9. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
Technical Support Center: Overcoming Solubility Issues of Azetidine-2,4-dicarboxylic acid in Organic Solvents
Welcome to the technical support center for Azetidine-2,4-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this unique non-proteinogenic amino acid in organic solvents. Our goal is to provide you with not only solutions but also the underlying chemical principles to help you make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: Why is this compound so difficult to dissolve in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile?
This compound is a zwitterionic molecule at its isoelectric point. This means it possesses both a positively charged group (the protonated secondary amine in the azetidine ring) and two negatively charged groups (the deprotonated carboxylates). This high degree of charge separation makes the molecule behave like a salt, leading to a very stable crystal lattice structure. Organic solvents with low to moderate polarity, such as DCM, THF, and acetonitrile, cannot effectively solvate these charged centers. Consequently, the energy required to break the crystal lattice is much higher than the energy gained from solvation, resulting in poor solubility.
Q2: What is the general solubility profile of this compound?
While specific quantitative data is not always readily available, a qualitative solubility profile can be predicted based on its structure.
| Solvent Class | Examples | Expected Solubility | Reasoning |
| Polar Protic | Water, Methanol | High to Moderate | Solvents can hydrogen bond with and solvate the charged zwitterionic form. |
| Polar Aprotic | DMSO, DMF | Low to Moderate | Can solvate charged species to some extent, but less effective than protic solvents. |
| Ethers | THF, Diethyl Ether | Very Low / Insoluble | Low polarity and inability to solvate charged groups effectively. |
| Chlorinated | DCM, Chloroform | Very Low / Insoluble | Insufficient polarity to overcome the crystal lattice energy. |
| Hydrocarbons | Hexanes, Toluene | Insoluble | Non-polar nature is incompatible with the highly polar solute. |
Q3: My reaction requires an organic solvent, but my this compound won't dissolve. What are my immediate troubleshooting steps?
Your primary options involve either modifying the solvent system or chemically modifying the this compound molecule itself. Before resorting to chemical modification, which adds extra steps to your synthesis, attempting to use a co-solvent is often the most direct approach. Adding a small amount of a polar protic solvent like methanol to your organic solvent can sometimes be sufficient to achieve dissolution. If this fails, chemical modification is the next logical step.
Q4: How does derivatization improve solubility, and what are the most common strategies?
Derivatization improves solubility by masking the polar, charge-bearing functional groups (the amine and the carboxylic acids). By converting them into neutral, less polar moieties, the molecule becomes more "organic-like" and thus more soluble in organic solvents. The two most effective strategies are:
-
N-Protection: Protecting the secondary amine with a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) neutralizes the positive charge.
-
Esterification: Converting the carboxylic acids into esters (e.g., methyl or ethyl esters) neutralizes the negative charges.
Often, both protecting groups are installed to achieve maximum solubility in a wide range of organic solvents.
Part 2: Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
This section provides a logical workflow and detailed protocols to systematically address solubility challenges.
Decision-Making Workflow
The following diagram outlines the decision-making process when encountering solubility issues with this compound.
Caption: Decision workflow for addressing solubility issues.
Experimental Protocols
Protocol 1: Co-Solvent System Screening
-
Objective: To find a mixture of solvents that dissolves this compound without interfering with the planned reaction.
-
Principle: A small amount of a highly polar solvent can disrupt the crystal lattice and solvate the molecule, while the bulk organic solvent provides the desired reaction medium.
-
Procedure:
-
To a vial containing a known amount of this compound (e.g., 10 mg), add the desired organic solvent (e.g., 1 mL of DCM).
-
Observe for dissolution. If it remains a suspension, add a polar co-solvent (e.g., Methanol or DMSO) dropwise while stirring or sonicating.
-
Continue adding the co-solvent until the solid dissolves.
-
Note the approximate ratio of organic solvent to co-solvent required.
-
Crucially , run a small-scale control reaction to ensure the co-solvent does not negatively impact your reaction chemistry.
-
Protocol 2: Formation of the Hydrochloride Salt
-
Objective: To convert the zwitterion into a hydrochloride salt, which may have improved solubility in certain polar aprotic or protic organic solvents.
-
Principle: Adding a strong acid like HCl will protonate the carboxylate groups, eliminating the zwitterionic character and forming a cationic species with a chloride counter-ion.
-
Procedure:
-
Suspend this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or water.
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add a solution of HCl (2.1 eq) (e.g., 2M HCl in diethyl ether or a concentrated aqueous solution). The excess acid ensures full protonation of both carboxylates.
-
Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the this compound dihydrochloride salt as a solid.
-
This salt can now be tested for solubility in your desired organic solvent system.
-
Protocol 3: Di-esterification of Carboxylic Acids (e.g., Dimethyl Ester)
-
Objective: To neutralize the carboxylate groups by converting them to methyl esters, significantly reducing polarity.
-
Principle: This reaction uses a standard esterification procedure. Thionyl chloride (SOCl₂) in methanol is a common and effective method.
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol (e.g., 0.1 M concentration) in a round-bottom flask equipped with a stir bar and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Under a fume hood , slowly and carefully add thionyl chloride (SOCl₂, 2.5 eq) dropwise to the suspension. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove excess methanol and SOCl₂.
-
The resulting crude product is the dimethyl ester hydrochloride salt. It can be used as is or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate) to yield the free ester. This product should exhibit significantly enhanced solubility in solvents like DCM, ethyl acetate, and THF.
-
Protocol 4: N-Boc Protection of the Azetidine Ring
-
Objective: To protect the secondary amine as its tert-butyloxycarbonyl (Boc) derivative, neutralizing the positive charge. This is typically done after esterification.
-
Principle: The Boc group is introduced by reacting the amine with Di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
-
Procedure (assuming you start from the dimethyl ester hydrochloride from Protocol 3):
-
Dissolve the crude dimethyl ester hydrochloride salt (1.0 eq) in a solvent mixture such as Dichloromethane/Water (1:1).
-
Cool the solution to 0 °C.
-
Add a base like sodium bicarbonate (NaHCO₃, 3.0 eq) to neutralize the HCl salt and create basic conditions for the reaction.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the biphasic mixture.
-
Stir the reaction vigorously at room temperature overnight.
-
Separate the organic layer. Extract the aqueous layer with additional DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting N-Boc-azetidine-2,4-dicarboxylic acid dimethyl ester by flash column chromatography. This fully protected molecule will be highly soluble in a wide range of organic solvents.
-
References
-
Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
"stability issues of Azetidine-2,4-dicarboxylic acid under different pH conditions"
Welcome to the Technical Support Center for Azetidine-2,4-dicarboxylic acid (ADCA). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of ADCA under various experimental conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research and development activities involving this unique molecule.
Introduction to ADCA Stability
This compound (ADCA) is a conformationally constrained amino acid analogue. Its rigid four-membered ring structure makes it an attractive building block in medicinal chemistry. However, this rigidity is due to significant ring strain, which can also be a source of chemical instability, particularly under hydrolytic conditions.[1] Understanding the pH-dependent stability of ADCA is critical for its use in drug formulation, as well as for the design of robust synthetic and analytical procedures.
This guide will walk you through the potential stability issues of ADCA and provide you with the necessary tools to conduct your own stability assessments.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of my solution critical when working with ADCA?
The pH of your solution directly influences the protonation state of both the azetidine nitrogen and the two carboxylic acid groups of ADCA. The azetidine ring is susceptible to nucleophilic attack, which can be catalyzed by either acidic or basic conditions, leading to ring-opening and degradation.[1][2]
-
Under acidic conditions: Protonation of the azetidine nitrogen can activate the ring towards nucleophilic attack by water or other nucleophiles present in the medium. This can lead to the formation of a γ-amino acid derivative.
-
Under basic conditions: While less common for simple azetidines, the presence of two electron-withdrawing carboxylic acid groups could potentially make the ring protons more acidic, although ring-opening is more likely to be initiated by hydroxide-mediated hydrolysis if the molecule is part of a larger structure, such as an ester or amide.
-
Neutral pH: ADCA is expected to be most stable around its isoelectric point. However, long-term storage in aqueous solutions even at neutral pH may still lead to some degradation.
Q2: What are the likely degradation products of ADCA?
Based on the known reactivity of azetidines, the primary degradation pathway for ADCA under hydrolytic conditions (acidic or basic) is likely the opening of the four-membered ring. This would result in the formation of a substituted γ-aminoglutaric acid (4-amino-1,3-dicarboxypropane). Other potential degradation pathways, such as decarboxylation, might occur under more forcing conditions like high heat.
Q3: I am observing a loss of ADCA in my sample over time. How can I confirm it is due to degradation?
The most reliable way to confirm degradation is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A stability-indicating method is one that can separate the intact ADCA from its degradation products, allowing for accurate quantification of both.[3][4] If you observe a decrease in the peak area of ADCA and the appearance of new peaks over time, this is a strong indication of degradation.
Q4: Can I prevent the degradation of ADCA in my experiments?
While complete prevention of degradation in solution may not be possible, you can minimize it by:
-
Controlling the pH: Work at a pH where ADCA is most stable, which you can determine through a pH stability profile study (see protocol below).
-
Lowering the temperature: Store ADCA solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down the rate of degradation.
-
Using aprotic solvents: If your experimental design allows, using a non-aqueous, aprotic solvent will prevent hydrolysis.
-
Limiting exposure time: Prepare ADCA solutions fresh and use them as quickly as possible.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of ADCA in acidic buffer | Acid-catalyzed hydrolysis and ring-opening of the azetidine ring. | Increase the pH of the buffer, if experimentally feasible. Conduct a pH stability profiling study to find the optimal pH. |
| Appearance of multiple new peaks in HPLC | Complex degradation pathways or secondary degradation of primary products. | Use a gradient HPLC method to ensure separation of all species. Couple the HPLC to a mass spectrometer (LC-MS) to identify the masses of the degradation products and elucidate the degradation pathway. |
| Poor recovery of ADCA from a formulation | Degradation due to interaction with excipients or inappropriate pH of the final formulation. | Conduct compatibility studies with individual excipients. Measure the pH of the formulation and adjust if necessary. |
| Inconsistent results in bioassays | On-plate degradation of ADCA in the assay medium over the incubation period. | Quantify ADCA in the assay medium at the beginning and end of the experiment to determine its stability under assay conditions. Consider this degradation rate when interpreting results. |
Experimental Protocols & Methodologies
Protocol 1: pH Stability Profile of ADCA
This protocol outlines a forced degradation study to determine the stability of ADCA across a range of pH values.[5][6][7]
Objective: To identify the pH of maximum stability for ADCA and to determine its degradation rate at different pH values.
Materials:
-
This compound (ADCA)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Phosphate and citrate buffers for a range of pH values (e.g., pH 2, 4, 7, 9, 12)
-
HPLC system with UV or MS detector
-
Calibrated pH meter
-
Constant temperature bath or incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of ADCA in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
For each pH to be tested, add a small aliquot of the ADCA stock solution to a larger volume of the corresponding buffer to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Prepare a control sample in the mobile phase or a neutral pH buffer and store it at -20°C.
-
-
Incubation:
-
Place the samples in a constant temperature bath set to a moderately elevated temperature (e.g., 50-60°C) to accelerate degradation.[7]
-
Take aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Analysis:
-
Immediately after collection, quench the degradation reaction if necessary (e.g., by neutralizing acidic or basic samples).
-
Analyze each aliquot by a validated stability-indicating HPLC method to determine the remaining concentration of ADCA.
-
-
Data Analysis:
-
Plot the percentage of remaining ADCA against time for each pH.
-
Determine the degradation rate constant (k) and the half-life (t½) at each pH.
-
Identify the pH at which the degradation rate is lowest.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating ADCA from its potential degradation products.
Starting HPLC Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to ensure separation of polar degradation products from the parent compound.
-
Detection: Since ADCA lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) can be attempted.[8] However, a more sensitive and specific method would be to use a mass spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD).
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
Method Development and Validation:
-
Forced Degradation Sample Preparation: Generate degraded samples of ADCA by exposing it to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions.
-
Method Optimization: Inject the degraded samples into the HPLC system. Adjust the gradient, mobile phase pH, and column type to achieve baseline separation between the ADCA peak and all degradation product peaks.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Logical Workflow for ADCA Stability Assessment
Caption: Workflow for assessing the pH stability of ADCA.
Plausible Degradation Pathway of ADCA under Acidic Conditions
Caption: Hypothesized acid-catalyzed ring-opening of ADCA.
References
-
Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. Catalysis Science & Technology. Available at: [Link]
-
Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. Request PDF. Available at: [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed. Available at: [Link]
-
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. Available at: [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. Available at: [Link]
-
Ring-Opening Reactions of Aziridines with Carboxylic Acids Catalyzed by DBU. ChemInform Abstract. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. Available at: [Link]
-
Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]
-
HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography with Diode-Array Detection Method fo. BrJAC. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scispace.com [scispace.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Azetidine-2,4-dicarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of azetidine-2,4-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantiomeric excess (ee) in this challenging synthesis. The unique strained four-membered ring of azetidines presents distinct stereochemical hurdles.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic strategy.
Troubleshooting Guide: Addressing Low Enantiomeric Excess
Low enantiomeric excess is a frequent challenge in asymmetric synthesis. This section provides a structured approach to identifying and resolving the root causes of suboptimal stereoselectivity in your this compound synthesis.
Q1: My enantiomeric excess is consistently low. What are the primary factors I should investigate?
When troubleshooting poor enantiomeric excess, it's crucial to systematically evaluate the foundational aspects of your experimental setup.[2] The purity of your starting materials, the integrity of your reagents and solvents, and the precise control of reaction parameters are paramount.
Initial Triage of Potential Issues:
-
Purity of Chiral Auxiliary/Catalyst: The enantiomeric and chemical purity of the chiral source is the cornerstone of stereoselective synthesis.[2] Even minor enantiomeric contamination can significantly erode the ee of the final product.
-
Reagent and Solvent Quality: Many reagents used in asymmetric synthesis, particularly organometallics and bases, are sensitive to air and moisture.[2][3] The use of anhydrous solvents is critical, as water can interfere with the catalyst and promote non-selective background reactions.
-
Reaction Temperature: Temperature is one of the most critical parameters for controlling enantioselectivity.[3] Lower temperatures generally favor the desired stereochemical outcome by amplifying the energetic difference between the diastereomeric transition states.[3] Even small fluctuations can lead to a decrease in enantioselectivity.[2]
Q2: I've confirmed the purity of my starting materials and the quality of my solvents, but the enantiomeric excess remains poor. What's the next logical step?
If the foundational elements of your experiment are sound, the next step is to scrutinize the reaction conditions and the catalyst system more closely.
In-depth Investigation of Reaction Parameters:
-
Catalyst Formation and Activity: For reactions involving in-situ catalyst preparation, incomplete formation of the active catalytic species can lead to a mixture of catalysts and reduced enantioselectivity.[2] The activity of a catalyst can also diminish over time due to decomposition or contamination.[3]
-
Solvent Effects: The choice of solvent can dramatically influence the stereochemical outcome of a reaction.[3] Solvents can affect the solubility of the catalyst and substrate, the stability of the transition state, and the overall reaction rate.
-
Reaction Time and Concentration: A sluggish reaction can sometimes be associated with low enantioselectivity.[2] If the catalyzed reaction is slow, the uncatalyzed background reaction, which is typically non-selective, can contribute to the formation of the undesired enantiomer.
Q3: Could the N-substituent on my azetidine precursor be influencing the stereochemical outcome?
Absolutely. The nature of the N-substituent plays a critical role in directing the stereochemistry of subsequent transformations. In the synthesis of optically active azetidine-2,4-dicarboxylic acids, chiral auxiliaries like (S)-1-phenylethylamine have been successfully employed to control the stereochemistry.[4]
The N-substituent can influence the conformation of the azetidine ring and the steric environment around the reactive centers, thereby dictating the facial selectivity of incoming reagents.
Q4: I'm observing a significant amount of racemic product. What are the potential causes of racemization?
Racemization can occur at various stages of the synthesis and purification process. Identifying the source of racemization is key to mitigating it.
Potential Sources of Racemization:
-
Reaction Conditions: Certain reaction conditions, such as the presence of a strong base, can lead to the racemization of optically active N-substituted azetidine-2-carboxylic acid esters.[5]
-
Purification: Exposure to acidic or basic conditions during workup or chromatography can potentially cause racemization of the final product.
-
Product Instability: The inherent stability of the chiral centers in your target molecule should be considered. While the azetidine ring itself is relatively rigid, substituents can influence the lability of adjacent stereocenters.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and analysis of this compound.
Q1: What are the most reliable methods for determining the enantiomeric excess of this compound?
Accurate determination of enantiomeric excess is crucial for optimizing your synthesis. Several well-established techniques are available:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating and quantifying enantiomers.[6] Direct separation on a Chiral Stationary Phase (CSP) is often possible, eliminating the need for derivatization that could introduce impurities or cause racemization.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a highly sensitive method for determining ee, but it typically requires derivatization of the amino acid to make it volatile.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR using chiral shift reagents can be a powerful tool for determining enantiomeric ratios. This method offers the advantage of being an absolute method that provides a direct measure of the molar ratio without the need for calibration curves.[6]
-
Mass Spectrometry (MS): Methods based on mass spectrometry, such as those using ion/molecule reactions with chiral selectors like cyclodextrins, have been developed for determining the enantiomeric excess of amino acids.[7][8]
Q2: How does the choice of catalyst impact the stereochemical outcome in azetidine synthesis?
The catalyst is the heart of an asymmetric reaction, and its structure directly dictates the stereochemical outcome. Chiral azetidines themselves have emerged as a privileged class of ligands and organocatalysts in asymmetric synthesis.[1][9] Their rigid, cyclic structure helps to pre-organize the catalytic environment, leading to highly ordered transition states and excellent stereocontrol.[1]
The choice of metal in a metal-catalyzed reaction, as well as the structure of the chiral ligand, will determine the geometry of the active catalytic species and, consequently, the enantioselectivity of the reaction.
Q3: Are there any general strategies for improving low enantiomeric excess in asymmetric catalysis?
Yes, several general strategies can be employed to enhance enantioselectivity:
-
Lowering the Reaction Temperature: As mentioned earlier, reducing the reaction temperature is often the most effective way to improve enantiomeric excess.[3]
-
Screening Solvents: A systematic screening of solvents with varying polarities and coordinating abilities can reveal the optimal medium for your reaction.
-
Additives: In some cases, the addition of achiral additives such as acids, bases, or salts can have a significant positive impact on both the yield and enantioselectivity of a reaction.[10]
-
Catalyst Modification: If possible, fine-tuning the steric and electronic properties of the chiral ligand or catalyst can lead to improved stereocontrol.
Q4: Where can I find established protocols for the synthesis of chiral azetidines?
Several publications and reviews detail synthetic routes to chiral azetidines. These resources can provide valuable starting points and insights into reaction conditions and expected outcomes. Recent advances in the synthesis of azetidines include methods like intramolecular C-H amination catalyzed by palladium and the use of chiral tert-butanesulfinamides for chiral induction.[11][12] A review by Milton and Fossey provides a comprehensive overview of the applications of chiral azetidines in asymmetric catalysis.[9]
Experimental Protocols & Data
Protocol: General Procedure for Troubleshooting Low Enantiomeric Excess
This workflow provides a systematic approach to diagnosing and resolving issues with low enantiomeric excess.
Caption: A decision-tree workflow for troubleshooting low enantiomeric excess.
Data Table: Impact of Reaction Parameters on Enantiomeric Excess
The following table summarizes the potential impact of key reaction parameters on the enantiomeric excess in a representative asymmetric synthesis.
| Parameter | Potential Impact on Enantiomeric Excess | Rationale |
| Purity of Chiral Source | High | Contamination with the minor enantiomer directly reduces the final ee.[2] |
| Solvent | Variable | Influences catalyst solubility, stability of transition states, and reaction rates.[3] |
| Temperature | High (Lower Temp = Higher ee) | Lower temperatures amplify the energy difference between diastereomeric transition states.[3] |
| Catalyst Loading | Moderate | Too little catalyst can lead to a significant background reaction, while too much can cause aggregation or side reactions.[3] |
| Additives | Variable | Can enhance reactivity and selectivity through various mechanisms.[10] |
References
- A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.). vertexaisearch.cloud.google.com.
- Using Enantioselective Indicator Displacement Assays to Determine the Enantiomeric Excess of α-Amino Acids. (n.d.). vertexaisearch.cloud.google.com.
- Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids. (n.d.). Benchchem.
- A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids | Analytical Chemistry. (n.d.).
- One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. (2021, November 10). RSC Publishing.
- Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol. (n.d.). Benchchem.
- Application Notes and Protocols: Azetidines in Asymmetric C
- Azetidine-2-carboxylic acid. (n.d.). Wikipedia.
- Azetidines and their applications in asymmetric catalysis | Request PDF. (n.d.).
- Method for racemization of optically active azetidine-2-Carboxylate. (n.d.).
- A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.
- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry. (2024, September 30).
- Azetidines and their applications in asymmetric catalysis. (2021, January 1). University of Birmingham.
- Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. (n.d.). Sci-Hub.
- Troubleshooting guide for low enantiomeric excess in chiral synthesis. (n.d.). Benchchem.
- Azetidine synthesis. (n.d.). Organic Chemistry Portal.
- Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters. (n.d.).
- Additive Effects on Asymmetric Catalysis | Request PDF. (2025, August 6).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sci-hub.ru [sci-hub.ru]
- 5. data.epo.org [data.epo.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Azetidine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for azetidine synthesis. Azetidines are crucial saturated four-membered azaheterocycles, serving as vital intermediates and structural motifs in medicinal chemistry and organic synthesis.[1] Their inherent ring strain of approximately 25.4 kcal/mol drives their unique reactivity, making them more stable and easier to handle than aziridines, yet more reactive than pyrrolidines.[2][3] However, this same ring strain makes their synthesis challenging, often leading to low yields and competing side reactions.[4]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of azetidine synthesis and optimize your reaction conditions for successful outcomes.
Part 1: Troubleshooting Guide
This section addresses specific issues commonly encountered during the synthesis of azetidine derivatives, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of Desired Azetidine
This is the most frequent challenge, often stemming from the entropically and enthalpically disfavored formation of the four-membered ring.[4]
Question: My intramolecular cyclization of a γ-amino alcohol or 3-haloamine is resulting in a very low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in intramolecular cyclizations for azetidine synthesis are typically due to a combination of factors that favor competing reaction pathways over the desired 4-membered ring formation.
Common Causes & Solutions:
-
Intermolecular Reactions: At high concentrations, starting material molecules can react with each other, leading to dimers and polymers instead of the desired intramolecular cyclization.[4]
-
Solution: Employ high-dilution conditions. Slowly add the substrate to the reaction mixture over an extended period using a syringe pump. This maintains a low instantaneous concentration of the starting material, favoring the intramolecular pathway.
-
-
Poor Leaving Group: The rate of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group. A poor leaving group slows the cyclization, allowing side reactions to dominate.
-
Solution: Convert hydroxyl groups into better leaving groups like tosylates (Ts), mesylates (Ms), or triflates (Tf). For halides, the reactivity order is I > Br > Cl. Consider converting a chloride or bromide to an iodide in situ using a catalytic amount of NaI (Finkelstein reaction conditions).[5]
-
-
Inappropriate Base/Solvent System: The choice of base and solvent is critical. A base that is too strong or sterically hindered can promote elimination over substitution. A nucleophilic solvent can lead to solvolysis products.[4]
-
Solution: Use a non-nucleophilic, sterically hindered base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) to deprotonate the amine without competing in the substitution reaction. Choose a polar aprotic solvent like DMF, DMSO, or acetonitrile to dissolve the reactants and facilitate the SN2 reaction.
-
-
Substrate Steric Hindrance: Bulky substituents near the reacting centers can sterically hinder the backside attack required for the SN2 cyclization.
-
Solution: While difficult to change post-synthesis design, consider if an alternative synthetic route that avoids this steric clash is possible, such as a [2+2] cycloaddition.[6]
-
Troubleshooting Workflow: Low Yield in Intramolecular Cyclization
This workflow provides a systematic approach to diagnosing and solving low-yield issues.
Caption: Troubleshooting workflow for low yields in azetidine cyclization.
Problem 2: Formation of Undesired Side Products
Question: My reaction is producing significant amounts of an alkene and some polymeric material instead of the azetidine. How can I suppress these side reactions?
Answer:
The formation of alkenes points to a competing E2 elimination pathway, while polymeric material is a result of intermolecular reactions. Both are common pitfalls in azetidine synthesis.
Visualizing Competing Pathways
Caption: Key reaction pathways in azetidine synthesis from γ-haloamines.
Strategies to Minimize Side Products:
-
Suppressing Elimination (Alkene Formation):
-
Use a less hindered base: A bulky base like KOtBu can preferentially act as a base for elimination. A less hindered base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) may favor the substitution pathway.
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can significantly reduce the amount of alkene byproduct.
-
Optimize the leaving group: While a good leaving group is necessary, extremely good leaving groups (like triflate) can sometimes favor elimination. Mesylates or tosylates often provide a better balance.
-
-
Suppressing Polymerization:
-
As mentioned for low yields, high-dilution techniques are the most effective way to prevent intermolecular reactions.[4]
-
Protecting the Nitrogen: If you are synthesizing a parent NH-azetidine, the product itself is nucleophilic and can react with the starting material.[4] Using a bulky, temporary protecting group on the nitrogen, such as a trityl (Tr) or benzhydryl (Bzh) group, can prevent this secondary reaction. These groups can be removed later under specific conditions.
-
Problem 3: Reaction Stalls or is Sluggish
Question: My reaction to form an azetidine via intramolecular aminolysis of an epoxy amine is not going to completion, even after prolonged heating. What can I do?
Answer:
The aminolysis of epoxides for azetidine synthesis can be challenging because the amine nucleophile can quench the acid catalyst needed to activate the epoxide.[5]
Potential Causes & Solutions:
-
Catalyst Deactivation: The basicity of the amine substrate can neutralize traditional Brønsted or Lewis acid catalysts.
-
Insufficient Thermal Energy: The reaction may simply require more energy to overcome the activation barrier.
-
Solution: Increase the reaction temperature. If the reaction is sluggish in a solvent like dichloromethane (CH₂Cl₂), switch to a higher-boiling solvent such as 1,2-dichloroethane (DCE) or toluene to allow for reflux at a higher temperature.[5]
-
-
Regioselectivity Issues: The amine may be attacking the wrong carbon of the epoxide, leading to a more stable five-membered pyrrolidine ring (a Baldwin-favored 5-endo-tet cyclization) instead of the desired four-membered azetidine (an anti-Baldwin 4-exo-tet cyclization).
-
Solution: The choice of catalyst and substrate stereochemistry is crucial. It has been demonstrated that La(OTf)₃ can catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to give azetidines in high yield, overcoming the typical preference for pyrrolidine formation.[5]
-
| Parameter | Recommendation for Sluggish Epoxide Aminolysis | Rationale |
| Catalyst | 1-10 mol% La(OTf)₃ or other Lanthanide triflate | Tolerant to basic amines, effectively activates the epoxide.[7] |
| Solvent | 1,2-dichloroethane (DCE) or Benzene (PhH) | Allows for higher reaction temperatures (reflux).[5] |
| Temperature | Reflux (80-110 °C) | Provides sufficient energy to overcome the activation barrier. |
| Substrate | Use of cis-epoxy amines | Stereochemistry can direct the regioselectivity towards azetidine formation.[5] |
Problem 4: Product Decomposition
Question: I successfully synthesized my N-substituted azetidine, but it seems to be decomposing during purification or upon storage, especially in acidic conditions. Why is this happening?
Answer:
The stability of the azetidine ring can be compromised by its inherent ring strain, making it susceptible to ring-opening reactions, particularly under acidic conditions or when certain functional groups are present.[8][9]
Causes of Instability & Preventative Measures:
-
Acid-Mediated Ring Opening: Protic acids can protonate the ring nitrogen, making the ring carbons more electrophilic and vulnerable to nucleophilic attack, leading to ring cleavage.
-
Solution: Avoid acidic conditions during workup and purification. Use a mild base like aqueous sodium bicarbonate (NaHCO₃) for neutralization. For chromatography, consider pre-treating the silica gel with a base (e.g., triethylamine in the eluent) to neutralize acidic sites. Store the final product under an inert atmosphere and away from acidic vapors.
-
-
Intramolecular Decomposition: Certain N-substituents can participate in intramolecular ring-opening. For example, an N-aryl azetidine with a pendant amide group has been shown to undergo acid-mediated decomposition via nucleophilic attack of the amide oxygen onto a ring carbon.[8]
-
Solution: If you observe such instability, consider redesigning the molecule to increase the distance between the nucleophilic group and the azetidine ring or to modify its nucleophilicity. Careful pH control during all stages is paramount.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best synthetic strategy for my target azetidine derivative?
The optimal strategy depends on the desired substitution pattern and available starting materials. The most common methods include:
-
Intramolecular Cyclization: Best for simple, substituted azetidines. This involves the cyclization of γ-amino alcohols, 3-haloamines, or epoxy amines. It is a robust and widely used method.[1][5]
-
[2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This photochemical reaction between an imine and an alkene is a powerful way to create highly functionalized azetidines, though it can be challenging to optimize.[6][10][11]
-
Reduction of β-Lactams (Azetidin-2-ones): If a corresponding β-lactam is readily available, it can be reduced to the azetidine using reagents like LiAlH₄.[12][13]
-
Ring Expansion/Contraction or Rearrangement: Less common but powerful methods include the thermal isomerization of aziridines or ring expansion of aziridines.[12][14]
Q2: What is the role of the nitrogen protecting group in azetidine synthesis?
Nitrogen protecting groups serve several critical functions:
-
Preventing Side Reactions: They prevent the nitrogen from acting as a nucleophile, thus avoiding N-alkylation side reactions.[4]
-
Improving Solubility and Handling: Groups like Boc or Cbz can make intermediates more soluble in organic solvents and easier to handle and purify.
-
Directing Stereochemistry: Chiral protecting groups can be used to influence the stereochemical outcome of a reaction.
-
Activation/Deactivation: Electron-withdrawing groups (e.g., nosyl, tosyl) can decrease the nucleophilicity of the nitrogen, which can be beneficial or detrimental depending on the reaction step.
Q3: How does ring strain affect the synthesis and stability of azetidines?
The ring strain (approx. 25.4 kcal/mol) is a double-edged sword.[2]
-
Synthesis Challenge: The strain makes the formation of the four-membered ring thermodynamically less favorable than five- or six-membered rings, which is a primary reason for low yields and competing reactions.[4]
-
Reactivity Driver: Once formed, the ring strain makes the azetidine ring a "spring-loaded" functional group. It can undergo ring-opening reactions under appropriate conditions, making it a versatile intermediate for further synthetic transformations.[3]
-
Stability Concern: The strain makes the ring susceptible to cleavage under harsh conditions (e.g., strong acids, high temperatures), requiring careful handling and purification.[8][9]
Q4: I need to purify my azetidine derivative. What are the best practices?
Purification can be challenging due to the basic and often polar nature of azetidines.
-
Extraction: After quenching the reaction, perform an aqueous workup. Be mindful of the pH. If your azetidine is water-soluble at acidic pH (as the ammonium salt), you may need to basify the aqueous layer before extracting with an organic solvent.
-
Chromatography: Flash column chromatography on silica gel is common. However, the acidic nature of silica can cause streaking or decomposition. To mitigate this, you can:
-
Use a basic eluent system by adding 1-2% triethylamine or ammonia to your solvent mixture (e.g., ethyl acetate/hexanes + 1% Et₃N).
-
Use deactivated or basic alumina as the stationary phase instead of silica gel.
-
-
Distillation/Crystallization: For non-functionalized or simple azetidines, distillation under reduced pressure can be an effective purification method.[15] If the product is a stable solid, recrystallization is an excellent option for achieving high purity.[16]
Part 3: Example Experimental Protocol
This protocol details an optimized procedure for the synthesis of an N-protected azetidine from a γ-amino alcohol, a common and effective strategy.[4]
Synthesis of N-Trityl-3-hydroxyazetidine via Intramolecular Cyclization
This three-step protocol involves protection of the amine, activation of the hydroxyl group, and base-mediated cyclization.
Step 1: Protection of 3-Amino-1,2-propanediol
-
To a stirred solution of 3-amino-1,2-propanediol (1.0 eq) in dry dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (2.2 eq).
-
Slowly add a solution of trityl chloride (Tr-Cl, 1.05 eq) in dry DCM.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and separate the layers.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-trityl-3-amino-1,2-propanediol.
Step 2: Activation of the Primary Hydroxyl Group (Mesylation)
-
Dissolve the N-trityl-3-amino-1,2-propanediol (1.0 eq) in dry DCM (0.2 M) and cool to 0 °C.
-
Add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (Ms-Cl, 1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 2 hours.
-
Monitor the reaction by TLC. Upon completion, quench with cold water.
-
Separate the layers, and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude mesylate is often used directly in the next step without further purification.
Step 3: Intramolecular Cyclization
-
Dissolve the crude mesylate from the previous step in dry tetrahydrofuran (THF, 0.1 M).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product, N-trityl-3-hydroxyazetidine, by flash column chromatography.
References
-
Fu, Z., & Xu, J. (2018). Synthesis of Azetidines. Progress in Chemistry, 30(8), 1047-1066. [Link]
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. [Link]
-
Koppel, I., & Doyle, M. P. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]
-
Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Schindler, C. S., & Becker, M. (2020). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Chemical Science, 11(29), 7553–7561. [Link]
-
Evano, G., & Couty, F. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. National Institutes of Health. [Link]
-
Harris, C. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega, 6(39), 25827–25833. [Link]
-
De Kimpe, N. (2012). Azetidine Synthesis. John Wiley & Sons. [Link]
-
Harris, C. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. . [Link]
-
Ashraf, M. Z. (2020). Azetidine: Basicity and Preparation. YouTube. [Link]
-
Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers Media S.A.. [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
- Couty, F., & Evano, G. (2000). Synthesis of azetidine derivatives.
-
ResearchGate. (n.d.). Optimization of conditions for the reaction of the Aza-Michael addition. ResearchGate. [Link]
-
Al-Hourani, B. J., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. [Link]
-
Kaur, M., & Singh, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
-
Organic Syntheses. (n.d.). Azetidine. Organic Syntheses Procedure. [Link]
-
Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]
-
Wikipedia. (n.d.). Azetidine. Wikipedia. [Link]
-
Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
RACO. (n.d.). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO. [Link]
-
MDPI. (2023). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. MDPI. [Link]
-
Schindler, C. S., & Becker, M. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. PubMed Central. [Link]
-
ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of... ResearchGate. [Link]
-
Schindler, C. S., & Becker, M. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. PubMed Central. [Link]
Sources
- 1. Synthesis of Azetidines [manu56.magtech.com.cn]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 13. Azetidine - Wikipedia [en.wikipedia.org]
- 14. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. jmchemsci.com [jmchemsci.com]
Technical Support Center: Managing Azetidine-Based Compound Toxicity in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine-based compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and manage the potential toxicity of these unique four-membered nitrogen-containing heterocycles in your cell-based assays. The inherent ring strain that makes azetidines valuable scaffolds in medicinal chemistry can also contribute to unexpected biological consequences.[1][2][3] This guide is designed to equip you with the knowledge to anticipate, identify, and mitigate these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of azetidine-based compounds in cell culture.
Q1: Why do my azetidine-based compounds show higher toxicity than structurally similar pyrrolidine or piperidine analogues?
A1: The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it more reactive than its five- and six-membered counterparts like pyrrolidine and piperidine.[2][3] This inherent reactivity can lead to several toxicity mechanisms that may not be as prevalent with less strained rings. For instance, the strained ring can be more susceptible to metabolic ring-opening, potentially forming reactive intermediates that can covalently modify cellular macromolecules.[4] Additionally, the unique conformational rigidity imparted by the azetidine ring can lead to off-target interactions not observed with more flexible analogues.[5]
Q2: At what concentrations should I typically start seeing toxicity with novel azetidine compounds?
A2: The toxic concentration of azetidine compounds is highly variable and depends on the specific chemical structure, the cell line used, and the assay endpoint. For example, L-azetidine-2-carboxylic acid (AZE), a naturally occurring proline analogue, has been shown to significantly reduce cell viability in BV2 microglial cells at concentrations greater than 1000 µM.[6][7] In contrast, some highly potent synthetic azetidine-based STAT3 inhibitors show cellular activity at sub-micromolar concentrations.[8] It is crucial to perform a dose-response curve for each new compound, typically starting from a high concentration (e.g., 100 µM) and performing serial dilutions down to the nanomolar range to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.[1]
Q3: Are certain cell lines more susceptible to azetidine toxicity?
A3: Yes, cell line-specific sensitivity is a common observation. This can be due to differences in metabolic enzyme expression, the prevalence of specific off-target proteins, or the cell's reliance on pathways that are inadvertently modulated by the compound. For instance, cancer cell lines with aberrant STAT3 signaling may be particularly sensitive to azetidine-based STAT3 inhibitors.[1][9] It is always recommended to test your compounds in multiple cell lines, including both target-expressing and non-target-expressing cells, to assess selectivity and potential for off-target toxicity. Comparing cytotoxicity in cancerous versus non-cancerous cell lines can also provide an early indication of a therapeutic window.[10][11]
Q4: My azetidine compound is not stable in my assay medium. What could be the cause?
A4: The stability of azetidine compounds can be influenced by the pH of the medium and the presence of nucleophiles. Some N-substituted azetidines have been shown to undergo acid-mediated intramolecular ring-opening decomposition.[4] If you suspect instability, it is advisable to assess the compound's purity and integrity over time in the assay medium using techniques like ¹H NMR spectroscopy or LC-MS.[12] Consider pre-dissolving the compound in a suitable solvent like DMSO and then diluting it into the final assay medium just before use to minimize exposure to potentially destabilizing conditions.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for addressing specific experimental issues.
Troubleshooting Issue 1: High Background Cytotoxicity Obscuring On-Target Effects
You've designed a potent azetidine-based inhibitor for a specific cellular target, but in your cell-based assays, you observe significant cell death even at concentrations where you don't expect to see on-target activity. This high background toxicity can make it difficult to determine a therapeutic window and accurately assess the efficacy of your compound.
High background cytotoxicity can stem from several factors related to the azetidine scaffold:
-
Off-Target Interactions: The rigid conformation of the azetidine ring may lead to binding at unintended cellular targets.
-
Metabolic Instability: The strained ring could be metabolized into reactive species that are toxic to the cell.[4]
-
Protein Misfolding: Some azetidine derivatives, like azetidine-2-carboxylic acid, can be misincorporated into proteins in place of proline, leading to protein misfolding, induction of the unfolded protein response (UPR), and subsequent apoptosis.[13][14][15][16][17]
-
Physicochemical Properties: Poor solubility of the compound can lead to precipitation in the assay medium, which can be cytotoxic.
Caption: Workflow for troubleshooting high background cytotoxicity.
1. Dose-Response Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This assay is fundamental to determining the cytotoxic potential of your compound.
-
Materials: 96-well plates, your cell line of interest, complete culture medium, azetidine compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).[1]
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of your azetidine compound in complete culture medium. A common starting concentration is 100 µM, with 1:3 or 1:10 dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Replace the medium in the cell plate with the medium containing the compound dilutions.
-
Incubate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
For an MTT assay, add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilize the formazan crystals with a solubilizing agent.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[1]
-
2. Assessing Induction of the Unfolded Protein Response (UPR)
If you suspect protein misfolding as a mechanism of toxicity, you can measure the expression of key UPR markers.
-
Materials: Cell lysis buffer, antibodies for UPR markers (e.g., BiP/GRP78, CHOP, and phosphorylated eIF2α), and Western blotting or qPCR reagents.
-
Procedure:
-
Treat cells with your azetidine compound at concentrations around the cytotoxic IC50 for various time points (e.g., 6, 12, 24 hours).
-
Harvest the cells and prepare cell lysates.
-
For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against UPR markers.
-
For qPCR, extract RNA, reverse transcribe to cDNA, and perform quantitative PCR using primers for UPR-related genes. An upregulation of these markers in response to compound treatment suggests induction of the UPR.[15][17]
-
Troubleshooting Issue 2: Poor In Vitro Efficacy and Suspected Efflux Pump Activity
Your azetidine compound shows excellent potency in a cell-free biochemical assay, but its activity is significantly lower in a cell-based assay. This discrepancy can sometimes be attributed to the compound being a substrate for efflux pumps like P-glycoprotein (Pgp), which actively transport the compound out of the cell, reducing its intracellular concentration.
The azetidine scaffold itself does not inherently confer susceptibility to efflux pumps. However, the overall physicochemical properties of the molecule, such as lipophilicity and the presence of basic nitrogen atoms, can make it a substrate for transporters like Pgp.[18]
Caption: Workflow to investigate efflux pump involvement.
-
Materials: Your cell-based assay system, your azetidine compound, and a known efflux pump inhibitor (e.g., verapamil or cyclosporin A for Pgp).
-
Procedure:
-
Perform your standard cellular assay with your azetidine compound.
-
In parallel, run the same assay but pre-incubate the cells with a non-toxic concentration of the efflux pump inhibitor for 30-60 minutes before adding your azetidine compound.
-
If your compound is an efflux pump substrate, you should observe a significant increase in its apparent potency (a lower IC50 value) in the presence of the inhibitor.
-
Part 3: Data Presentation and Visualization
Quantitative Data Summary
Table 1: Example Cytotoxicity Profile of Novel Azetidine Compounds
| Compound ID | Target | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| H172 (9f) | STAT3 | MDA-MB-231 (TNBC) | Not specified, but induces cell death | [1][9] |
| H182 | STAT3 | TNBC models | Not specified, but induces cell death | [9] |
| Azetidine 8a | Anticancer | HepG2 | 13.5 µg/ml | [10] |
| Azetidine 8b | Anticancer | HepG2 | 32.5 µg/ml | [10] |
| BGAz-002 | Antitubercular | Not specified | 38 | [19] |
| BGAz-005 | Antitubercular | Not specified | 21 | [19] |
| L-Azetidine-2-carboxylic acid | Proline Analogue | BV2 Microglia | >1000 | [6][7] |
Note: This table is for illustrative purposes and combines data from different studies. Direct comparison of IC50 values should be done with caution due to variations in experimental conditions.
Signaling Pathway Visualization
STAT3 Signaling Pathway Inhibition by Azetidine Compounds
Novel azetidine-based compounds have been identified as potent inhibitors of the STAT3 signaling pathway, which is a critical regulator of cell proliferation and survival and is often overactive in cancer.[1][9]
Caption: Inhibition of the STAT3 signaling pathway by azetidine compounds.
References
- BenchChem. (n.d.). Strategies to reduce off-target effects of azetidine derivatives.
- BenchChem. (n.d.). Screening for Bioactive Azetidine Compounds: A Technical Guide.
- ResearchGate. (n.d.). Growth inhibition percentage of synthesized compounds azetidine (8a, 8b) against human cancer cell lines.
- BenchChem. (n.d.). Preliminary Toxicity Screening of 3-(4-Pentylphenyl)azetidine: An In-Depth Technical Guide.
- ResearchGate. (n.d.). Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024).
- PubMed. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo.
- BenchChem. (n.d.). Comparative Analysis of Azetidine-Based Compounds in Biological Assays: A Guide for Researchers.
- BenchChem. (n.d.). In Vitro Screening of Novel Azetidine Compounds: A Technical Guide.
- BenchChem. (n.d.). Stability and proper storage conditions for aziridine compounds.
- PubMed Central (PMC). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- ResearchGate. (n.d.). Structures of some azetidine based drugs.
- ResearchGate. (n.d.). AZC does not induce cell death within 6 h of treatment.
- National Institutes of Health (NIH). (n.d.). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly.
- PubMed. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells.
- bioRxiv. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants.
- ResearchGate. (n.d.). Structure of azetidine‐containing compounds found in nature.
- bioRxiv. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants.
- LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
- ResearchGate. (n.d.). Exploring azetidine containing heterocycles: From green synthesis to applications.
- ResearchGate. (n.d.). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
- bioRxiv. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants.
- PubMed Central (PMC). (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells.
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- PubMed. (2021). Azetidines of pharmacological interest.
- Enamine. (n.d.). Azetidines.
- ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
- PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
- MDPI. (n.d.). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells.
- PubMed. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
- PubMed. (1998). Structure-activity studies related to ABT-594, a potent nonopioid analgesic agent: effect of pyridine and azetidine ring substitutions on nicotinic acetylcholine receptor binding affinity and analgesic activity in mice.
- ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
- Semantic Scholar. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents.
- ResearchGate. (n.d.). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- PubMed Central (PMC). (n.d.). Editorial: Case reports in predictive toxicology: 2022.
- MDPI. (n.d.). Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol.
- PubMed Central (PMC). (n.d.). Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples.
- PubMed. (2019). Multiomics of azacitidine-treated AML cells reveals variable and convergent targets that remodel the cell-surface proteome.
- Organic Syntheses. (n.d.). azetidine.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azetidines - Enamine [enamine.net]
- 6. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Epimerization During Azetidine-2,4-dicarboxylic Acid Synthesis
Welcome to the technical support center for navigating the complexities of Azetidine-2,4-dicarboxylic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with stereochemical integrity, specifically epimerization, during their synthetic routes. As a constrained analog of glutamate and aspartate, the precise stereochemistry of this compound is paramount to its biological activity, making the prevention of epimerization a critical aspect of its synthesis.
This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you maintain the desired stereochemistry of your target molecule.
I. Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a significant problem in this compound synthesis?
A1: Epimerization is an undesired chemical process that alters the configuration at one of several stereogenic centers in a molecule.[1][2][3] In the context of this compound, which has two stereocenters (C2 and C4), epimerization can lead to the formation of diastereomers. These stereoisomers can have drastically different biological activities and pharmacological profiles.[4] The presence of epimers complicates purification due to their similar physical properties and can compromise the efficacy and safety of the final compound, making stereochemical control essential.[1][5]
Q2: Which stereocenter in this compound is more prone to epimerization?
A2: The proton at the C2 position (the α-carbon to the carboxylic acid) is generally more susceptible to epimerization. This is because the α-proton's acidity is increased by the adjacent electron-withdrawing carboxyl group.[6] This susceptibility is particularly pronounced during reactions involving activation of the C2-carboxylic acid for amide bond formation or other coupling reactions.
Q3: What are the primary mechanisms driving epimerization in this synthesis?
A3: There are two main pathways for epimerization during the synthesis of amino acid derivatives like this compound:
-
Oxazolone (or Azlactone) Formation: This is a common mechanism, especially during peptide coupling reactions.[5] Activation of an N-protected amino acid's carboxyl group can lead to intramolecular cyclization, forming a planar oxazolone intermediate. This intermediate can be deprotonated and reprotonated, leading to a loss of stereochemical integrity.
-
Direct Enolization: In the presence of a strong base, the acidic α-proton at C2 can be directly abstracted, forming a planar enolate intermediate.[5] Subsequent protonation can occur from either face, resulting in racemization at that center before the desired reaction takes place.[5]
Q4: What analytical techniques are recommended for detecting and quantifying epimerization?
A4: Several analytical methods can be employed to detect and quantify the presence of diastereomers:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for separating and quantifying stereoisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, sometimes with the use of chiral shift reagents, can distinguish between diastereomers.
-
Tandem Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique can identify and quantify epimers, especially when combined with chromatographic separation.[7][8][9]
II. Troubleshooting Guide: Common Issues and Solutions
Problem 1: Significant epimerization observed after activating the C2-carboxylic acid for coupling.
-
Question: I am attempting to couple a molecule to the C2-carboxylic acid of my N-protected this compound derivative, but I am seeing a significant amount of the undesired diastereomer in my product mixture. What could be the cause and how can I fix it?
-
Answer: This is a classic case of epimerization driven by the activation of the carboxylic acid. The primary culprit is likely the formation of a planar intermediate (oxazolone or enolate) that loses its stereochemical memory. Here’s a systematic approach to troubleshoot this issue:
Step 1: Evaluate Your Coupling Reagent.
-
Insight: Highly reactive coupling reagents can accelerate the formation of the epimerization-prone oxazolone intermediate.[5]
-
Solution: Switch to a less reactive coupling reagent. For example, if you are using a carbodiimide like DCC or EDC alone, consider adding an epimerization-suppressing additive.
-
Recommendation: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended. These additives react with the activated acid to form an active ester that is less prone to cyclization and epimerization.
Step 2: Assess the Base Used in the Reaction.
-
Insight: The choice and amount of base are critical. Strong, non-hindered bases can promote both oxazolone formation and direct enolization.[5][6]
-
Solution: Use a weaker, sterically hindered, non-nucleophilic base.
-
Recommendation: Switch from a base like triethylamine (TEA) to a more hindered base such as N,N-diisopropylethylamine (DIPEA). In some cases, a very weak base like N-methylmorpholine (NMM) or 2,4,6-collidine may be beneficial.[10]
Step 3: Control the Reaction Temperature.
-
Insight: Higher temperatures increase the rate of all reactions, including the undesirable epimerization pathways.[4]
-
Solution: Perform the coupling reaction at a lower temperature.
-
Recommendation: Start the activation and coupling at 0 °C and let the reaction slowly warm to room temperature. For particularly sensitive substrates, maintaining the reaction at 0 °C or even lower may be necessary.
Step 4: Minimize Pre-activation Time.
-
Insight: Allowing the carboxylic acid to be activated for an extended period before the addition of the nucleophile increases the concentration of the epimerization-prone activated intermediate.[5]
-
Solution: Employ in situ activation methods.
-
Recommendation: Add the coupling reagent to a mixture of the carboxylic acid, the amine (or other nucleophile), and the additive, so the activated species is consumed as it is formed.
-
Problem 2: Epimerization is occurring during a deprotection step.
-
Question: I am observing epimerization after removing a protecting group from either the nitrogen or one of the carboxylic acids. What is causing this and what are my options?
-
Answer: Epimerization during deprotection is often caused by the harshness of the reaction conditions (e.g., strongly acidic or basic).
Scenario A: Base-Labile Protecting Group Removal
-
Insight: Strong bases used for deprotection can abstract the acidic C2 proton.
-
Solution: Use milder basic conditions or a different protecting group strategy.
-
Recommendation: If using a base-labile group like Fmoc on the nitrogen, ensure that the deprotection is carried out with a carefully controlled concentration of a suitable base (e.g., piperidine in DMF) and for the minimum time necessary. If epimerization persists, consider an acid-labile protecting group like Boc for the nitrogen.
Scenario B: Acid-Labile Protecting Group Removal
-
Insight: While less common for C2 epimerization, strongly acidic conditions can sometimes promote enolization.
-
Solution: Use the mildest acidic conditions possible for deprotection.
-
Recommendation: For a Boc group, use a milder acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) at low temperatures. Avoid prolonged exposure to strong acids.
-
Problem 3: My choice of solvent seems to be influencing the level of epimerization.
-
Question: I have noticed different levels of epimerization when I run my coupling reaction in different solvents. How does the solvent play a role?
-
Answer: The polarity of the solvent can significantly influence the rate of epimerization.
-
Insight: Polar aprotic solvents like Dimethylformamide (DMF) can stabilize the charged intermediates involved in epimerization pathways, thereby accelerating the process.
-
Solution: Consider using less polar solvents.
-
Recommendation: Solvents like Dichloromethane (DCM) or a mixture of chloroform and trifluoroethanol have been shown to suppress epimerization in some cases.[5] However, you must ensure that your starting materials are sufficiently soluble in these less polar solvents.
-
III. Key Experimental Protocols
Protocol 1: Epimerization-Minimizing Peptide Coupling
This protocol is designed for coupling an amine to the C2-carboxylic acid of an N-protected this compound derivative.
-
Dissolve: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected this compound derivative (1.0 eq), 1-hydroxybenzotriazole (HOBt) or Oxyma (1.2 eq), and the amine component (1.1 eq) in anhydrous Dichloromethane (DCM).
-
Cool: Cool the reaction mixture to 0 °C in an ice bath.
-
Add Base: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the mixture and stir for 5 minutes.
-
Add Coupling Reagent: Add N,N'-Diisopropylcarbodiimide (DIC) or a similar carbodiimide coupling reagent (1.2 eq) dropwise to the cooled, stirring solution.
-
React: Stir the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitor: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the urea byproduct (if a carbodiimide was used). Wash the filtrate sequentially with cold 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify and Analyze: Purify the crude product by flash column chromatography. Analyze the final product for epimeric purity using chiral HPLC.
Protocol 2: Chiral HPLC Analysis for Epimerization
A general guideline for developing a chiral HPLC method to quantify diastereomers.
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for separating amino acid derivatives. Common choices include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or Pirkle-type columns.
-
Mobile Phase: Start with a mobile phase of hexane/isopropanol or hexane/ethanol with a small amount of a modifier like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.
-
Method Development: Run a gradient elution to determine the approximate retention times of your diastereomers. Then, switch to an isocratic method and optimize the mobile phase composition to achieve baseline separation (Rs > 1.5).
-
Quantification: Integrate the peak areas of the two diastereomers to determine their relative percentages.
IV. Visualization of Key Concepts
Mechanism of Epimerization
The following diagram illustrates the two primary pathways leading to the loss of stereochemical integrity at the C2 position.
Caption: Mechanisms of epimerization during synthesis.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving epimerization issues.
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Epimerisation in Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 3. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of amino acid epimerization and isomerization in crystallin proteins by tandem LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Azetidine-2,4-dicarboxylic Acid vs. Proline: A Comparative Guide to a Non-Canonical Imino Acid in Protein Engineering
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of protein architecture, L-proline holds a unique and critical status. Its five-membered pyrrolidine ring imposes significant conformational constraints on the polypeptide backbone, earning it the title of a "structure-breaker".[1][2] This rigidity is fundamental to the formation of sharp turns, the stability of structures like the collagen triple helix, and the overall folding and function of countless proteins.[1][3] However, the quest for novel protein functionalities and therapeutics with enhanced properties has driven researchers to explore proline analogs that offer even greater control over peptide conformation. Among these, azetidine-2,4-dicarboxylic acid (A2,4-DCA), a four-membered ring homologue of proline, stands out as a powerful tool for molecular engineering.[4][5]
This guide provides a detailed, evidence-based comparison of A2,4-DCA and proline, exploring their structural differences, impacts on protein structure and stability, and functional consequences. We will delve into the experimental data that underpins our understanding of this non-canonical imino acid and provide protocols for its application in research and development.
Part 1: Structural and Chemical Distinctions
The fundamental difference between proline and A2,4-DCA lies in the size of their heterocyclic rings: proline features a five-membered pyrrolidine ring, while A2,4-DCA possesses a more strained four-membered azetidine ring.[4][5] This seemingly subtle change has profound implications for the conformational freedom of the polypeptide chain.
Key Structural Differences:
| Property | L-Proline | L-Azetidine-2-carboxylic Acid (Aze) |
| Ring Size | 5-membered (Pyrrolidine) | 4-membered (Azetidine) |
| Backbone Dihedral Angle (Φ) | Restricted to approximately -63° ± 15° | Torsion angles are altered, becoming about 15° smaller |
| Conformational Flexibility | Conformationally restricted | More flexible than proline in some contexts due to decreased non-covalent repulsive interactions |
| Natural Occurrence | One of the 20 proteinogenic amino acids | Found in plants like lily-of-the-valley and beets |
Note: The data for L-Azetidine-2-carboxylic Acid (Aze) is often used as a proxy for understanding the fundamental properties of the azetidine ring in the context of this guide, as specific comparative data for A2,4-DCA is less common in foundational literature. Aze is the parent compound without the second carboxylic acid group.
The smaller ring of azetidine derivatives alters the stereochemistry of the torsion angles along the polypeptide backbone.[3] Specifically, the angles of turns and the propensity for cis-trans isomerization of the peptide bond preceding the imino acid are affected.[3] Computational energy studies have suggested that peptides containing azetidine-2-carboxylic acid (Aze) can be more flexible than their proline-containing counterparts.[6] This is attributed to a reduction in the repulsive non-covalent interactions between the ring atoms and neighboring residues, which can lead to an entropic destabilization of ordered structures.[6]
Part 2: Impact on Protein Structure and Stability
The incorporation of A2,4-DCA in place of proline can lead to significant perturbations in both the secondary and tertiary structures of proteins, which in turn affects their stability and function.
Secondary Structure Modulation
Proline is well-known for its role as a disruptor of α-helices and β-sheets.[2] The introduction of an azetidine ring can further influence these secondary structural elements. Studies on peptides containing Aze have shown that it can perturb the normal secondary structure of proline-rich sequences. For instance, in a tetrapeptide containing three consecutive prolines followed by an Aze residue, the presence of the azetidine ring led to a mix of both cis and trans peptide bonds, disrupting the expected all-cis conformation of a polyproline helix.[7][8] This indicates that the smaller ring of Aze introduces a different set of conformational biases compared to proline.
Tertiary Structure and Protein Folding
The substitution of proline with A2,4-DCA can have a dramatic impact on the global folding and stability of a protein. Since proline residues are often located in the hydrophobic core of a protein, replacing them with a non-canonical amino acid can significantly alter the three-dimensional structure.[3] The misincorporation of Aze for proline has been shown to disrupt protein folding, leading to the accumulation of abnormal proteins and triggering cellular stress responses like the unfolded protein response (UPR).[9][10] This suggests that the structural changes induced by the azetidine ring are substantial enough to be recognized by the cell's quality control machinery.
Experimental evidence from studies on hepatoma cells has shown that the incorporation of Aze leads to the production of labile proteins that are degraded more rapidly.[11] This accelerated degradation is a hallmark of misfolded or unstable proteins. Furthermore, the presence of Aze can result in heat-labile enzymes, indicating a decrease in their thermal stability.[11]
Part 3: Functional Consequences of A2,4-DCA Incorporation
The structural alterations induced by A2,4-DCA have direct consequences for protein function. These can range from a complete loss of activity to the generation of proteins with novel properties.
Key Functional Impacts:
-
Protein Misfolding and Aggregation: The substitution of proline with Aze can lead to improper protein folding, which can result in protein aggregation. This has been observed in studies on collagen, a proline-rich protein, where Aze incorporation disrupts its triple helix structure.[6][9]
-
Altered Biological Activity: The misincorporation of Aze can poison predators and inhibit the growth of competing vegetation in plants, demonstrating its potent biological effects.[4] In animal models, Aze has been shown to cause a range of toxic and teratogenic disorders.[4]
-
Induction of Cellular Stress: The accumulation of misfolded proteins due to Aze incorporation triggers the unfolded protein response (UPR), a cellular mechanism to cope with endoplasmic reticulum stress.[9]
The ability of A2,4-DCA to induce such significant changes in protein structure and function makes it a valuable tool for researchers. By strategically replacing proline residues, scientists can probe the role of specific prolines in protein folding and stability, and potentially engineer proteins with enhanced or novel functions.
Part 4: Experimental Methodologies
The study and application of A2,4-DCA in protein science involve a combination of synthetic chemistry and biophysical analysis.
Synthesis of Peptides Containing this compound
The incorporation of A2,4-DCA into peptides is typically achieved through solid-phase peptide synthesis (SPPS). This involves the use of a protected form of the amino acid, such as Boc-azetidine-3-carboxylic acid, which allows for controlled coupling to the growing peptide chain.[12]
General Protocol for Peptide Synthesis:
-
Resin Preparation: Start with a suitable solid support (resin) functionalized with the C-terminal amino acid of the target peptide.
-
Deprotection: Remove the temporary protecting group (e.g., Fmoc or Boc) from the N-terminus of the resin-bound amino acid.
-
Coupling: Activate the carboxylic acid group of the next amino acid (in this case, the protected A2,4-DCA) using a coupling agent (e.g., HBTU, HATU) and add it to the resin to form a peptide bond.
-
Washing: Wash the resin to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the peptide is fully assembled, cleave it from the resin and remove all side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Biophysical Analysis
A variety of biophysical techniques can be used to characterize the structural and functional consequences of incorporating A2,4-DCA into a protein.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides and proteins in solution.[13][14] It can be used to assess changes in backbone conformation, cis-trans isomerization of the X-Aze peptide bond, and overall protein folding upon A2,4-DCA incorporation.[7][8]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of proteins. By comparing the CD spectra of the wild-type and A2,4-DCA-containing proteins, researchers can quantify changes in α-helix and β-sheet content.[7]
-
Differential Scanning Calorimetry (DSC) or Thermal Shift Assays: These techniques are used to measure the thermal stability of a protein. A decrease in the melting temperature (Tm) of the A2,4-DCA-containing protein compared to the wild-type indicates a reduction in stability.
-
Enzyme Kinetics: For enzymes, the functional consequences of A2,4-DCA incorporation can be assessed by measuring changes in kinetic parameters such as Km and kcat.
Part 5: Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Structural relationship between Proline and this compound.
Caption: Workflow for incorporating A2,4-DCA into a peptide via solid-phase peptide synthesis.
Conclusion
This compound represents a powerful tool for probing and manipulating protein structure and function. Its unique four-membered ring structure imposes distinct conformational constraints compared to proline, often leading to significant alterations in secondary and tertiary structure, reduced protein stability, and modified biological activity. For researchers in drug development and protein engineering, A2,4-DCA offers a means to rationally design peptides and proteins with novel properties, such as increased resistance to proteolysis or altered binding affinities. A thorough understanding of its structural and functional implications, supported by rigorous biophysical characterization, is essential for harnessing the full potential of this intriguing non-canonical imino acid.
References
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link]
-
Kubyshkin, V., et al. (2021). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Methods in Enzymology, 655, 245-271. [Link]
-
Couty, F., Evano, G., & Rabasso, N. (2003). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 5(15), 2647-2650. [Link]
-
Rubenstein, R., & Morgan, A. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Plant Science, 341, 111993. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. [Link]
-
Wikipedia. (2023). Azetidine-2-carboxylic acid. [Link]
-
Madison, V., et al. (1986). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 25(S1), 103-114. [Link]
-
Madison, V., et al. (1986). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. SciSpace. [Link]
-
Mauger, A. B., & Witkop, B. (2006). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Journal of Heterocyclic Chemistry, 43(6), 1431-1450. [Link]
-
Morgan, A. A., & Rubenstein, R. (2013). Proline: The Distribution, Frequency, Positioning, and Common Functional Roles of Proline and Polyproline Sequences in the Human Proteome. ResearchGate. [Link]
-
Budisa, N., et al. (2017). Residue-Specific Exchange of Proline by Proline Analogs in Fluorescent Proteins: How "Molecular Surgery" of the Backbone Affects Folding and Stability. ResearchGate. [Link]
-
Le-Meyer, A., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. [Link]
-
Ballard, F. J., & Gunn, J. M. (1982). Effects of amino acid analogues on protein synthesis and degradation in isolated cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 719(2), 348-356. [Link]
-
Grokipedia. (2026). Azetidine-2-carboxylic acid. [Link]
-
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
-
Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130-8232. [Link]
-
Morgan, A. A., & Rubenstein, R. (2013). Proline: The Distribution, Frequency, Positioning, and Common Functional Roles of Proline and Polyproline Sequences in the Human Proteome. PLoS ONE, 8(1), e52854. [Link]
-
Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. [Link]
-
Loffredo, M. R., et al. (2019). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Molecules, 24(18), 3379. [Link]
Sources
- 1. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Derivatives and Analogs [merckmillipore.com]
- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 4. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. biorxiv.org [biorxiv.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Effects of amino acid analogues on protein synthesis and degradation in isolated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Azetidine-2,4-dicarboxylic Acid and Other Glutamate Receptor Agonists
This guide provides a comprehensive comparative analysis of Azetidine-2,4-dicarboxylic acid (ADCA) isomers and other key glutamate receptor agonists. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological profiles of these compounds, supported by experimental data and detailed protocols to empower your research.
Introduction: The Landscape of Glutamatergic Neurotransmission
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, orchestrating a vast array of physiological processes, including synaptic plasticity, learning, and memory. Its actions are mediated by a diverse family of glutamate receptors, broadly classified into two superfamilies: ionotropic (iGluRs) and metabotropic (mGluRs).
-
Ionotropic Glutamate Receptors (iGluRs) are ligand-gated ion channels that mediate fast synaptic transmission. Upon glutamate binding, they open an ion channel pore, leading to depolarization of the neuronal membrane. They are subdivided into three main types based on their selective agonists: N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and Kainate receptors.
-
Metabotropic Glutamate Receptors (mGluRs) are G-protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through slower, second-messenger signaling cascades. They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling pathways.
The development of specific agonists for these receptor subtypes is crucial for dissecting their physiological roles and for identifying potential therapeutic targets for neurological and psychiatric disorders. This compound (ADCA), a conformationally restricted analog of glutamate, presents a unique pharmacological profile that varies significantly between its stereoisomers, making it a valuable tool for probing glutamate receptor function.
This compound (ADCA): A Tale of Two Isomers
ADCA's rigid, four-membered ring structure locks the molecule into specific conformations, leading to distinct selectivity profiles for its cis and trans isomers. This structural constraint is the primary reason for its utility in differentiating receptor subtypes.
trans-Azetidine-2,4-dicarboxylic acid (t-ADA): The Metabotropic Agonist
trans-ADCA is primarily recognized as an agonist at metabotropic glutamate receptors, particularly those in Group I (mGluR1 and mGluR5). Studies have shown that it stimulates phosphoinositide (PI) hydrolysis, a hallmark of Gq-coupled Group I mGluR activation, in cell lines expressing mGluR1 or mGluR5 and in hippocampal slices.
Interestingly, while it activates neuronal mGluRs, it does not appear to activate recombinant mGluR1 expressed in HEK293 cells, suggesting it may act on a subtype of metabotropic receptor different from mGluR1 or that its activity is dependent on the cellular context. Furthermore, trans-ADCA does not facilitate N-methyl-D-aspartate (NMDA) receptor currents, indicating a clear distinction from direct NMDA receptor agonists. Its ability to prolong long-term potentiation (LTP) highlights the significant role of mGluR activation in synaptic plasticity.
cis-Azetidine-2,4-dicarboxylic acid: The Ionotropic Modulator
In contrast to its trans counterpart, cis-ADCA acts as a selective NMDA receptor agonist. At low micromolar concentrations (<50μM), it behaves as a positive modulator of the NMDA receptor. At higher concentrations, it exhibits glutamate-like agonist activity, directly activating the receptor. This dual activity makes it a unique tool for studying the complex gating mechanisms of NMDA receptors.
A Note on Nomenclature: It is critical to distinguish Azetidine-2,4 -dicarboxylic acid from Azetidine-2,3 -dicarboxylic acid, another conformationally restricted glutamate analog with its own set of stereoisomers that primarily show activity as NMDA receptor agonists. Furthermore, Azetidine-2 -carboxylic acid is a toxic proline analog that acts by being misincorporated into proteins, a completely different mechanism of action.
Comparative Pharmacological Analysis
To understand the unique position of ADCA isomers in the landscape of glutamate research, we must compare their performance against classical agonists for each receptor class.
ADCA vs. Other Metabotropic Agonists
The primary comparators for trans-ADCA are other Group I mGluR agonists.
-
(1S,3R)-ACPD: This was one of the first widely used mGluR agonists. Like trans-ADCA, it stimulates PI hydrolysis. However, studies in cerebellar granule neurons have shown that the two compounds cause different patterns of mGluR down-regulation, suggesting they may stabilize different receptor conformations or interact with different downstream signaling partners.
-
(S)-3,5-DHPG: A more selective and potent Group I mGluR agonist. Comparing the downstream effects of trans-ADCA to DHPG can help elucidate the specific consequences of activating the receptor populations targeted by trans-ADCA.
ADCA vs. Ionotropic Agonists
cis-ADCA's profile is best understood in comparison to the canonical iGluR agonists.
-
NMDA: As the endogenous co-agonist alongside glutamate, glycine (or D-serine) is required for NMDA receptor activation. cis-ADCA acts at the glutamate binding site and, like NMDA, leads to the opening of a Ca²⁺-permeable ion channel. However, its modulatory activity at lower concentrations distinguishes it from a simple agonist like NMDA.
-
AMPA and Kainate: These agonists mediate fast, primarily Na⁺-driven excitatory postsynaptic currents. The signaling cascade initiated by trans-ADCA is fundamentally different—it is slower, longer-lasting, and modulatory, operating through G-proteins and second messengers rather than direct ion channel gating.
The distinct mechanisms of iGluR and mGluR activation are visualized below.
Caption: Signaling pathways for ionotropic vs. metabotropic glutamate receptors.
Quantitative Data Summary
The following table summarizes the reported potency (EC₅₀) of trans-ADCA at Group I mGluRs. Data for direct comparison of cis-ADCA potency with other iGluR agonists is less available and represents an area for further investigation.
| Compound | Receptor Subtype | Assay Type | Potency (EC₅₀) in µM | Source |
| trans-Azetidine-2,4-dicarboxylic acid | mGluR1 | Phosphoinositide Hydrolysis | 189.4 ± 6.4 | |
| trans-Azetidine-2,4-dicarboxylic acid | mGluR5 | Phosphoinositide Hydrolysis | 32.2 ± 8.3 |
Note: EC₅₀ values can vary depending on the expression system and assay conditions.
Experimental Protocols for Agonist Characterization
To ensure trustworthy and reproducible results, rigorous experimental design is paramount. The following protocols provide a framework for characterizing and comparing glutamate receptor agonists.
Protocol: Phosphoinositide (PI) Hydrolysis Assay for mGluR Activity
This assay quantifies the accumulation of inositol phosphates (IPs), a downstream product of Gq-coupled receptor activation, providing a direct measure of Group I mGluR agonist efficacy.
Causality Behind Experimental Choices:
-
Cell Line: Using a cell line (e.g., HEK293) stably expressing a single mGluR subtype ensures that the observed effect is due to the specific receptor of interest.
-
[³H]-myo-inositol Labeling: Pre-loading cells with radiolabeled inositol allows for the sensitive detection of newly synthesized, radiolabeled inositol phosphates upon agonist stimulation.
-
LiCl Treatment: Lithium chloride (LiCl) is a crucial component as it inhibits inositol monophosphatases, preventing the degradation of the IP products and allowing them to accumulate to detectable levels.
Step-by-Step Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing the mGluR of interest (e.g., mGluR1 or mGluR5) in 24-well plates and grow to ~80% confluency.
-
Radiolabeling: Replace the growth medium with inositol-free DMEM containing 1 µCi/mL [³H]-myo-inositol. Incubate for 18-24 hours to allow for incorporation into membrane phosphoinositides.
-
Washing: Gently wash the cells twice with serum-free DMEM to remove unincorporated radiolabel.
-
Pre-incubation: Add 450 µL of assay buffer (DMEM containing 10 mM LiCl) to each well and incubate for 15 minutes at 37°C.
-
Agonist Stimulation: Add 50 µL of the test agonist (trans-ADCA, DHPG, etc.) at various concentrations (typically 1 nM to 1 mM) to the wells. Include a vehicle control (assay buffer alone). Incubate for 60 minutes at 37°C.
-
Lysis and IP Extraction: Aspirate the medium and lyse the cells by adding 1 mL of ice-cold 0.1 M formic acid. Incubate on ice for 60 minutes.
-
Chromatography: Neutralize and separate the total inositol phosphates from free [³H]-myo-inositol using Dowex AG1-X8 anion-exchange columns.
-
Quantification: Elute the IPs and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the radioactive counts against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is the gold standard for characterizing the function of ionotropic receptors expressed in a controlled environment.
Causality Behind Experimental Choices:
-
Xenopus Oocytes: These large, robust cells are an excellent heterologous expression system. They have very few endogenous channels that interfere with the measurement of the expressed recombinant receptors and allow for stable, high-level protein expression.
-
Voltage Clamp: This technique allows the experimenter to control the membrane potential of the oocyte at a set level. This is critical for studying voltage-dependent properties, such as the Mg²⁺ block of NMDA receptors, and for isolating the current flowing specifically through the glutamate receptors.
Caption: Workflow for characterizing an iGluR agonist using TEVC in oocytes.
Step-by-Step Methodology:
-
Oocyte Preparation: Harvest and prepare stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding the iGluR subunits of interest (e.g., for NMDA receptors, inject both GluN1 and a GluN2 subunit).
-
Incubation: Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor expression and insertion into the plasma membrane. 4
A Comparative Guide to Validating the Efficacy of Azetidine-2,4-dicarboxylic Acid in Animal Models of Neurological Disorders
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical validation of Azetidine-2,4-dicarboxylic acid (ADC) for neurological disorders. We will delve into the mechanistic rationale, comparative analysis with alternative compounds, and detailed experimental protocols to rigorously assess its therapeutic potential.
Introduction: The Glutamatergic System as a Therapeutic Target
The excitatory neurotransmitter glutamate is fundamental to synaptic plasticity, learning, and memory. However, excessive glutamatergic activity leads to excitotoxicity, a pathological process implicated in the neuronal death characteristic of numerous neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy.[1][2] Consequently, modulating the glutamatergic system presents a promising therapeutic strategy.
This compound (ADC) is a rigid analog of glutamate. Different stereoisomers of ADC exhibit distinct pharmacological profiles, making it a versatile tool for probing the glutamatergic system.
-
trans-Azetidine-2,4-dicarboxylic acid (t-ADA) has been shown to act as an agonist at specific subtypes of metabotropic glutamate receptors (mGluRs).[3]
-
cis-Azetidine-2,4-dicarboxylic acid can act as a selective agonist or positive modulator at NMDA receptors.[4]
This guide will focus on the validation workflow for ADC as a neuroprotective agent, using its interaction with glutamate receptors as the primary hypothesis. We will compare its efficacy against established or alternative compounds relevant to the specific disease model.
The Validation Workflow: A Step-by-Step Approach
A robust preclinical validation plan is essential to determine the true potential of a therapeutic candidate. The following workflow provides a structured approach, from initial characterization to in-depth in vivo analysis.
Caption: High-level experimental workflow for preclinical validation.
Comparative Compounds for Benchmarking ADC's Efficacy
To contextualize the performance of ADC, it is crucial to include relevant comparators in the study design. The choice of comparator depends on the neurological disorder being modeled.
| Neurological Disorder | Standard / Alternative Comparator | Mechanism of Action |
| Parkinson's Disease | L-trans-Pyrrolidine-2,4-dicarboxylic acid | Potent competitive inhibitor of excitatory amino acid transporters (EAATs), particularly EAAT2 (GLT-1). |
| Alzheimer's Disease | Carnosic Acid (or its pro-drug diAcCA) | Antioxidant and anti-inflammatory compound that activates the Nrf2 transcriptional pathway.[5][6] |
| Epilepsy | Vigabatrin | Enhances GABAergic transmission by inhibiting the GABA transaminase enzyme.[7] |
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key phases of the validation workflow.
Animal Model Selection and Induction
The choice of animal model is critical and should recapitulate key pathological features of the human disease.
-
Parkinson's Disease Model (6-OHDA Lesion): The unilateral 6-hydroxydopamine (6-OHDA) lesion in rats or mice is a widely used model that causes degeneration of dopaminergic neurons in the substantia nigra, mimicking the motor deficits of Parkinson's disease.[8]
-
Alzheimer's Disease Model (5xFAD Transgenic Mice): These mice carry five familial Alzheimer's disease mutations and rapidly develop key pathologies, including amyloid plaques, gliosis, and cognitive deficits.[5][6]
-
Epilepsy Model (PTZ Kindling): Sub-convulsive doses of pentylenetetrazol (PTZ) are administered repeatedly, leading to a progressive intensification of seizure activity. This model is used to screen for potential anti-epileptic drugs.[7]
Drug Administration Protocol
Objective: To achieve consistent and therapeutically relevant drug exposure in the central nervous system.
Materials:
-
This compound (specify isomer)
-
Comparator compound (e.g., L-trans-Pyrrolidine-2,4-dicarboxylic acid)
-
Vehicle (e.g., sterile saline)
-
Administration equipment (e.g., oral gavage needles, intraperitoneal injection syringes)
Protocol:
-
Dose-Ranging Study: Before the main efficacy study, conduct a dose-tolerability study. Based on literature for similar azetidine compounds, initial doses for mice could range from 50 mg/kg to 600 mg/kg.[9] Monitor animals for any adverse effects.
-
Preparation of Solutions: Dissolve ADC and comparator compounds in the chosen vehicle on the day of administration. Ensure complete dissolution.
-
Administration: Administer the compounds via the chosen route (e.g., intraperitoneal injection or oral gavage) at a consistent time each day. The treatment duration should be appropriate for the model (e.g., several weeks for neurodegenerative models).
-
Control Groups: Always include a vehicle-treated control group (diseased model + vehicle) and, where appropriate, a sham control group (no disease induction + vehicle).
Behavioral Assessments: Quantifying Functional Outcomes
Behavioral tests are crucial for assessing the functional efficacy of the therapeutic agent.[10][11]
For Parkinson's Disease Models:
-
Rotarod Test: This test evaluates motor coordination and balance.[12][13] Mice are placed on a rotating rod, and the latency to fall is recorded.
-
Cylinder Test: Used to assess forelimb motor impairment in unilateral lesion models.[11][13] The animal is placed in a transparent cylinder, and the number of wall touches with the impaired versus unimpaired forelimb is counted.
-
Pole Test: Measures bradykinesia. The time it takes for a mouse to turn and descend a vertical pole is recorded.[12][13]
For Alzheimer's Disease Models:
-
Morris Water Maze: A classic test for spatial learning and memory.[6] The time taken for a mouse to find a hidden platform in a pool of water is measured over several trials.
For Epilepsy Models:
-
Seizure Scoring: Following PTZ injection, seizures are observed and scored using a standardized scale (e.g., the Racine scale) to quantify seizure severity.[7]
Post-Mortem Analyses: Unveiling the Neuroprotective Mechanism
At the end of the study, brains are collected for histological and biochemical analysis to provide mechanistic insights.
Caption: Hypothesized signaling pathways for ADC and a comparator.
Protocol 1: Immunohistochemistry (IHC) for Neuronal Survival
Objective: To quantify the extent of neuroprotection in a specific brain region.
-
Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Sectioning: Cut coronal sections of the brain (e.g., 30-40 µm) using a cryostat or vibratome.
-
Staining:
-
Perform Nissl staining (using cresyl violet) to visualize neuron morphology and identify areas of neuronal loss.[14][15]
-
Use IHC to label specific neuronal populations (e.g., Tyrosine Hydroxylase for dopaminergic neurons in Parkinson's models) or markers of neuroinflammation (Iba1 for microglia, GFAP for astrocytes).[5][15]
-
-
Imaging and Analysis: Capture images using a microscope and use stereological methods for unbiased cell counting.[16] This provides a quantitative measure of neuronal survival.
Protocol 2: Biochemical Assay for Neurotransmitter Levels
Objective: To measure changes in neurotransmitter levels in specific brain regions.
-
Tissue Collection: Rapidly dissect the brain region of interest (e.g., striatum for Parkinson's models) on ice.
-
Homogenization: Homogenize the tissue in an appropriate buffer.
-
Analysis via HPLC: Use High-Performance Liquid Chromatography (HPLC) with electrochemical detection to separate and quantify neurotransmitters like dopamine, serotonin, and their metabolites.[17][18] This is a gold standard for assessing neurotransmitter changes.[17]
Data Presentation and Interpretation
Summarize all quantitative data in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Comparative Efficacy in a 6-OHDA Parkinson's Model
| Group | Rotarod Latency (s) | Cylinder Test (% Impaired Limb Use) | TH+ Neuron Count (Substantia Nigra) | Striatal Dopamine (ng/mg tissue) |
| Sham + Vehicle | 180 ± 15 | 48 ± 5 | 10,000 ± 800 | 15.0 ± 2.0 |
| 6-OHDA + Vehicle | 65 ± 10 | 85 ± 8 | 3,500 ± 500 | 4.5 ± 1.0 |
| 6-OHDA + ADC | Data Point 1 | Data Point 2 | Data Point 3 | Data Point 4 |
| 6-OHDA + Comparator | Data Point 5 | Data Point 6 | Data Point 7 | Data Point 8 |
| (Values are presented as Mean ± SEM. Data points are hypothetical and should be replaced with experimental results.) |
Table 2: Comparative Efficacy in a 5xFAD Alzheimer's Model
| Group | Morris Water Maze Escape Latency (s) | Aβ Plaque Load (% Area) | pTau Aggregates (% Area) | Microglial Activation (Iba1+ Area %) |
| Wild-Type + Vehicle | 15 ± 3 | <1 | <1 | 2 ± 0.5 |
| 5xFAD + Vehicle | 55 ± 8 | 12 ± 2 | 8 ± 1.5 | 15 ± 3 |
| 5xFAD + ADC | Data Point 1 | Data Point 2 | Data Point 3 | Data Point 4 |
| 5xFAD + Comparator | Data Point 5 | Data Point 6 | Data Point 7 | Data Point 8 |
| (Values are presented as Mean ± SEM. Data points are hypothetical and should be replaced with experimental results.) |
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to validating the efficacy of this compound in preclinical models of neurological disorders. By integrating behavioral, histological, and biochemical endpoints and benchmarking against relevant comparators, researchers can build a comprehensive data package. Positive results from this workflow would provide a strong rationale for further investigation, including more detailed mechanistic studies, chronic toxicology assessments, and eventual progression towards clinical development. The key to a successful validation lies in the causality behind experimental choices and the implementation of self-validating systems at each stage of the research process.
References
- Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PubMed. (2024, December 23).
- Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC - PubMed Central. (n.d.).
- Quantitative histological evaluation of neuroprotective compounds - PubMed. (n.d.).
- (PDF) ASSESSMENT OF MOTOR FUNCTION IN MICE MODEL OF PARKINSON'S DISEASE. (2023, March 21).
- Experimental Models and Behavioural Tests Used in the Study of Parkinson's Disease. (n.d.). biomed.cas.cz.
- Rodent Behavioral Tests for Motor Function. (n.d.).
- Histological analysis of the neuroprotective effect of medication. (n.d.).
- How to Measure Neurotransmitter Levels?. (n.d.).
- An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC. (n.d.).
- Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia - PubMed Central. (2025, November 24).
- Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors - PubMed. (n.d.).
- Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. (n.d.).
- ATH-1105 mitigates multiple pathologies in ALS models both alone and in combination with riluzole - Frontiers. (n.d.). Frontiers.
- diAcCA, a Pro-Drug for Carnosic Acid That Activates the Nrf2 Transcriptional Pathway, Shows Efficacy in the 5xFAD Transgenic Mouse Model of Alzheimer's Disease. (n.d.). MDPI.
- diAcCA, a Pro-Drug for Carnosic Acid That Activates the Nrf2 Transcriptional Pathway, Shows Efficacy in the 5xFAD Transgenic Mouse Model of Alzheimer's Disease - PubMed. (2025, February 28).
- Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. (2023, August 24). MDPI.
- L-trans-Pyrrolidine-2,4-dicarboxylic acid, EAAT2, EAAT4 and EA
- Optimizing dosage and administration for in vivo studies of azetidines. (n.d.). Benchchem.
- cis-Azetidine-2,4-dicarboxylic acid. (n.d.). Tocris Bioscience.
Sources
- 1. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | ATH-1105 mitigates multiple pathologies in ALS models both alone and in combination with riluzole [frontiersin.org]
- 3. Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cis-Azetidine-2,4-dicarboxylic acid | CAS 121050-04-2 | Tocris Bioscience [tocris.com]
- 5. mdpi.com [mdpi.com]
- 6. diAcCA, a Pro-Drug for Carnosic Acid That Activates the Nrf2 Transcriptional Pathway, Shows Efficacy in the 5xFAD Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biomed.cas.cz [biomed.cas.cz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative histological evaluation of neuroprotective compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 18. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Profiles of Azetidine-2,4-dicarboxylic Acid Enantiomers
For researchers and drug development professionals navigating the complex landscape of neuroactive compounds, understanding the nuanced activities of stereoisomers is paramount. This guide provides a comprehensive comparison of the enantiomers of Azetidine-2,4-dicarboxylic acid (ADCA), a rigid analog of the excitatory amino acid glutamate. By dissecting their in vitro receptor pharmacology and projecting their potential in vivo effects, we aim to equip scientists with the critical information needed for informed research and development decisions.
Introduction: The Significance of Stereochemistry in ADCA's Neuroactivity
This compound (ADCA) exists as two geometric isomers, cis and trans, each of which is a racemic mixture of two enantiomers. The constrained four-membered azetidine ring locks the carboxylic acid groups in specific spatial orientations, predisposing them to selective interactions with glutamate receptor subtypes. This stereochemical rigidity makes ADCA enantiomers valuable tools for probing receptor pharmacology and as potential leads for novel therapeutics targeting neurological disorders.
This guide will first delve into the known in vitro activities of the trans- and cis-ADCA enantiomers, highlighting their differential effects on metabotropic and ionotropic glutamate receptors. Subsequently, we will propose a structured in vivo evaluation to translate these in vitro findings into a broader physiological context, offering insights into their potential neuroprotective or neuroexcitatory profiles.
Part 1: In Vitro Comparison of ADCA Enantiomers
The initial characterization of any neuroactive compound lies in its interaction with specific neural receptors. For ADCA, the primary targets are the glutamate receptors, which are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) receptors.
Methodology: Receptor Binding and Functional Assays
A standard approach to characterizing the in vitro pharmacology of ADCA enantiomers involves a two-tiered process:
-
Receptor Binding Assays: These assays determine the affinity of a compound for a specific receptor. This is typically achieved by measuring the displacement of a radiolabeled ligand known to bind to the target receptor.
-
Functional Assays: These experiments assess the functional consequence of the compound binding to the receptor, determining whether it acts as an agonist (activator), antagonist (blocker), or modulator. Common functional assays include measuring second messenger production (e.g., inositol phosphate accumulation for Gq-coupled mGluRs) or changes in ion flow (e.g., electrophysiological recordings for iGluRs).[1][2][3]
Experimental Workflow: In Vitro Characterization
Sources
- 1. Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Azetidine-2,4-dicarboxylic Acid Analogs as Glutamate Receptor Ligands
Azetidine-2,4-dicarboxylic acid (AZE-2,4-DCA) and its analogs represent a fascinating class of conformationally restricted glutamate analogs. Their rigid four-membered ring structure locks the key pharmacophoric elements—the α-amino acid and the distal acidic group—into specific spatial arrangements. This structural constraint makes them invaluable chemical tools for probing the complex pharmacology of glutamate receptors, the primary excitatory neurotransmitter receptors in the central nervous system. By systematically modifying the azetidine scaffold, researchers can dissect the precise conformational requirements for ligand binding and activation at different glutamate receptor subtypes, including the ionotropic NMDA receptors and the metabotropic glutamate (mGlu) receptors.
This guide provides an in-depth comparison of AZE-2,4-DCA analogs, synthesizing data from key studies to illuminate the critical structure-activity relationships (SAR) that govern their potency and selectivity. We will explore how subtle changes in stereochemistry and substitution patterns dramatically alter the biological activity profile, shifting selectivity between NMDA and mGlu receptors.
The Decisive Role of Stereochemistry: cis vs. trans Isomers
The relative orientation of the two carboxylic acid groups at the C2 and C4 positions of the azetidine ring is the most critical determinant of receptor selectivity. The simple change from a cis to a trans configuration completely switches the primary target from ionotropic NMDA receptors to metabotropic glutamate receptors.
-
cis-Azetidine-2,4-dicarboxylic acid: This isomer shows selective activity at the N-methyl-D-aspartate (NMDA) receptor.[1] Intriguingly, it exhibits a dual mechanism of action. At lower concentrations (below 50 μM), it acts as a positive modulator, potentiating the response of NMDA receptor agonists like glutamate or NMDA itself.[1] At higher concentrations, it behaves as a more conventional glutamate-like agonist.[1] This profile suggests that the cis conformation fits well into the glutamate binding site of the NMDA receptor.
-
trans-Azetidine-2,4-dicarboxylic acid (t-ADA): In stark contrast, the trans isomer is an agonist at Group I metabotropic glutamate receptors.[2][3] Specifically, it stimulates phosphoinositide hydrolysis in cell lines expressing mGluR1 and mGluR5, with respective EC50 values of 189.4 μM and 32.2 μM.[2] This demonstrates that the more extended conformation of the trans isomer is preferred by the Venus flytrap binding domain of mGlu receptors over the more compact arrangement required for NMDA receptor activation.
Caption: Core SAR based on stereochemistry.
Altering the Scaffold: Azetidine-2,3-dicarboxylic Acid Analogs
Shifting the position of the second carboxylic acid group from C4 to C3 introduces new conformational possibilities and further refines selectivity, particularly within the NMDA receptor family. The four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) have been synthesized and pharmacologically characterized, revealing a strong dependence on stereochemistry for NMDA receptor affinity and subtype-selective agonism.[4][5]
The key findings for ADC isomers are:
-
(2S,3S)-trans-ADC (L-trans-ADC): This isomer displays the highest affinity for native NMDA receptors (Ki = 10 μM).[4][5] Furthermore, electrophysiological studies show it is a potent agonist with marked selectivity for the NR1/NR2D subtype (EC50 = 50 μM).[4][5] Its potency at NR2D is 9.4-fold higher than at NR2A, making it a valuable tool for studying NR2D-containing receptors.[5]
-
(2S,3R)-cis-ADC (D-cis-ADC): This isomer also has a reasonable affinity for NMDA receptors (Ki = 21 μM) and acts as a partial agonist, primarily at NR1/NR2C and NR1/NR2D subtypes.[4][5]
-
L-cis-ADC and D-trans-ADC: These remaining two isomers are weak ligands with low affinity (>90 μM) for the NMDA receptor.[4][5]
This demonstrates that both the absolute configuration (L- vs. D-) and the relative stereochemistry (cis vs. trans) are crucial for productive interactions with the NMDA receptor's glutamate binding site.
Comparative Data Summary
The following table summarizes the pharmacological profiles of key azetidine dicarboxylic acid analogs, providing a clear comparison of their activities.
| Compound | Target Receptor(s) | Activity Type | Potency (EC50 or Ki) | Reference(s) |
| cis-Azetidine-2,4-dicarboxylic acid | NMDA | Agonist / Positive Modulator | Modulator <50 μM | [1] |
| trans-Azetidine-2,4-dicarboxylic acid | mGluR1, mGluR5 | Agonist | EC50: 189.4 μM (mGluR1), 32.2 μM (mGluR5) | [2] |
| L-trans-Azetidine-2,3-dicarboxylic acid | NMDA (NR2D selective) | Agonist | Ki: 10 μM; EC50: 50 μM (NR2D) | [4][5] |
| D-cis-Azetidine-2,3-dicarboxylic acid | NMDA (NR2C/D) | Partial Agonist | Ki: 21 μM; EC50: 230 μM (NR2D) | [4][5] |
| L-cis-Azetidine-2,3-dicarboxylic acid | NMDA | Low-affinity ligand | Ki: >100 μM | [4][5] |
| D-trans-Azetidine-2,3-dicarboxylic acid | NMDA | Low-affinity ligand | Ki: 90 μM | [4][5] |
Supporting Experimental Protocols
The characterization of these compounds relies on robust and validated experimental methodologies. The trustworthiness of the SAR data is directly linked to the quality of these protocols.
Protocol 1: Radioligand Binding Assay for NMDA Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Objective: To determine the inhibitory constant (Ki) of azetidine analogs at the glutamate binding site of native NMDA receptors.
Materials:
-
Test Compounds (e.g., L-trans-ADC)
-
Radioligand: [3H]CGP 39653 (a potent and selective NMDA receptor antagonist)
-
Rat brain synaptic membranes
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation counter
Step-by-Step Methodology:
-
Membrane Preparation: Prepare crude synaptosomal membranes from rat cerebral cortex.
-
Incubation: In a microcentrifuge tube, combine the rat brain membranes, a fixed concentration of [3H]CGP 39653, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
This functional assay measures the electrical currents induced by agonist activation of ion channels expressed in Xenopus oocytes, allowing for the determination of potency (EC50) and efficacy.
Caption: Workflow for TEVC electrophysiology.
Step-by-Step Methodology:
-
Oocyte Preparation and Injection: Harvest oocytes from a Xenopus laevis frog. Inject the oocytes with cRNA encoding the specific NMDA receptor subunits of interest (e.g., NR1 and NR2A, or NR1 and NR2D).[5]
-
Receptor Expression: Incubate the injected oocytes for 2-5 days to allow for the expression of functional NMDA receptors on the oocyte membrane.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a fixed holding potential (e.g., -70 mV).
-
Compound Application: Perfuse the oocyte with a solution containing a fixed concentration of glycine (a co-agonist required for NMDA receptor activation) and varying concentrations of the test compound (e.g., L-trans-ADC).[5]
-
Data Acquisition: Record the inward current generated by the influx of ions through the activated NMDA receptor channels.
-
Data Analysis: Normalize the current responses to the maximal response elicited by a saturating concentration of glutamate.[5] Plot the normalized current against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and maximal efficacy.
Conclusion and Future Directions
The structure-activity relationships of this compound and its positional isomer, azetidine-2,3-dicarboxylic acid, provide a compelling case study in rational drug design. The rigid azetidine ring serves as an excellent scaffold for constraining key pharmacophoric groups, revealing the distinct conformational preferences of different glutamate receptor subtypes. The clear divergence in selectivity between cis and trans isomers of AZE-2,4-DCA for NMDA and mGlu receptors, respectively, underscores the power of stereochemistry in medicinal chemistry. Furthermore, the discovery of subtype-selective agonists like L-trans-ADC for NR2D-containing NMDA receptors offers researchers valuable tools to investigate the physiological and pathological roles of these specific receptor populations.[4][5]
Future work in this area could focus on introducing further substitutions on the azetidine ring to explore interactions with secondary binding pockets, potentially leading to the development of ligands with even greater subtype selectivity or novel allosteric modulatory properties. The synthesis and evaluation of these conformationally restricted analogs will continue to deepen our understanding of glutamate receptor pharmacology and aid in the development of novel therapeutics for neurological disorders.
References
-
Kozikowski, A. P., et al. (1990). Synthesis and bioactivity of a new class of rigid glutamate analogues. Modulators of the N-methyl-D-aspartate receptor. Journal of Medicinal Chemistry, 33(5), 1561-1567. [Link]
-
Manahan-Vaughan, D., et al. (1997). Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation. Neuroscience, 79(4), 1079-1091. [Link]
-
Pizzi, M., et al. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. Neuroreport, 4(7), 967-970. [Link]
-
Bunch, L., et al. (2005). Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters. Organic & Biomolecular Chemistry, 3(21), 3896-3904. [Link]
-
Sivaprakasam, M., et al. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(1), 117-124. [Link]
-
Sivaprakasam, M., et al. (2009). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ChemMedChem, 4(1), 117-124. [Link]
Sources
- 1. Synthesis and bioactivity of a new class of rigid glutamate analogues. Modulators of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Azetidine-2,4-dicarboxylic Acid with Commercially Available Glutamate Analogs: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of Azetidine-2,4-dicarboxylic acid (ADCA) with a range of commercially available glutamate analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological profiles of these compounds, offering objective performance comparisons supported by experimental data. Our goal is to equip you with the critical information needed to make informed decisions in your research endeavors, from target validation to lead compound selection.
Introduction: The Landscape of Glutamate Analogs and the Emergence of this compound
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, playing a pivotal role in synaptic transmission, plasticity, learning, and memory.[1] Its actions are mediated by a diverse family of ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors, as well as its clearance from the synapse by excitatory amino acid transporters (EAATs). The development of synthetic glutamate analogs has been instrumental in dissecting the physiological and pathological roles of these proteins.
This compound (ADCA) is a rigid analog of glutamate that has garnered interest for its activity at metabotropic glutamate receptors.[2] This guide will provide a head-to-head comparison of ADCA with well-established, commercially available glutamate analogs, focusing on their potency and selectivity at mGluRs and EAATs.
Comparative Pharmacological Profiles: Potency and Selectivity
The efficacy and utility of a glutamate analog are defined by its potency (the concentration required to elicit a response) and its selectivity for specific receptor or transporter subtypes. This section provides a quantitative comparison of ADCA with other commercially available compounds.
Metabotropic Glutamate Receptor (mGluR) Agonist Activity
trans-ADCA has been identified as an agonist at Group I mGluRs, specifically mGluR1 and mGluR5, with a weaker agonist activity at the Group II receptor, mGluR2.[3][4] The following table compares the potency of trans-ADCA with other commercially available mGluR agonists.
| Compound | Target | EC50 (µM) | Reference |
| trans-Azetidine-2,4-dicarboxylic acid | mGluR1 | 189.4 | [3] |
| trans-Azetidine-2,4-dicarboxylic acid | mGluR5 | 32.2 | [3] |
| L-Glutamate | mGluR5 | 6.5 | [5] |
| L-Quisqualate | mGluR5 | 0.0031 | [5] |
| LY379268 | mGluR2 | 0.00269 | [6] |
| LY379268 | mGluR3 | 0.00448 | [6] |
| (S)-3,5-DHPG | mGluR1a | 0.9 (Ki) | [6] |
| (S)-3,5-DHPG | mGluR5a | 3.9 (Ki) | [6] |
Key Insights:
-
trans-ADCA demonstrates moderate potency at mGluR5 and lower potency at mGluR1.
-
Compared to the endogenous ligand L-glutamate and the potent agonist L-quisqualate, trans-ADCA is a significantly less potent agonist at mGluR5.
-
The commercially available agonist LY379268 is a highly potent agonist for Group II mGluRs (mGluR2/3), highlighting the diverse potency profiles of available glutamate analogs.
Ionotropic Glutamate Receptor (iGluR) Activity
Data on the activity of ADCA at iGluRs (NMDA, AMPA, and kainate receptors) is less definitive. While some studies have explored the effects of related azetidine compounds on NMDA receptors, a clear agonist or antagonist profile with corresponding potency values for ADCA at iGluRs is not well-established in the literature. In contrast, numerous potent and selective agonists for iGluRs are commercially available.
| Compound | Target | EC50 (µM) | Reference |
| NMDA | NMDA Receptor | 11 | [7] |
| L-Glutamate | NMDA Receptor | 1.39 | [7] |
| AMPA | AMPA Receptor | 11-17 | [8] |
| Kainate | Kainate Receptor (GluK2) | 713 | [9] |
| Domoate | Kainate Receptor (GluK1/2) | 0.77-1.33 | [10] |
Key Insights:
-
The lack of robust data on ADCA's iGluR activity suggests it is not a primary target for this compound.
-
Researchers seeking to modulate iGluRs have a wide array of potent and well-characterized commercially available agonists at their disposal.
Glutamate Transporter (EAAT) Inhibition
Effective clearance of glutamate from the synaptic cleft is crucial for preventing excitotoxicity, and this is primarily mediated by EAATs. The inhibitory activity of a compound at these transporters is a critical aspect of its pharmacological profile. While ADCA's primary activity appears to be at mGluRs, it is important to assess its potential for off-target effects at EAATs. The following table compares the inhibitory potency of several commercially available EAAT inhibitors.
| Compound | Target | IC50 (nM) | Reference |
| UCPH-101 | EAAT1 | 660 | |
| TFB-TBOA | EAAT1 | 22 | [11] |
| TFB-TBOA | EAAT2 | 17 | [11] |
| WAY-213613 | EAAT2 | 85 | [12] |
| TFB-TBOA | EAAT3 | 300 | [11] |
Key Insights:
-
Highly potent and selective inhibitors are available for different EAAT subtypes. For instance, UCPH-101 is highly selective for EAAT1, while WAY-213613 shows preference for EAAT2.[13]
-
TFB-TBOA is a potent inhibitor of both EAAT1 and EAAT2.[11]
-
There is a lack of significant evidence in the reviewed literature to suggest that ADCA is a potent inhibitor of any of the major glutamate transporter subtypes. This suggests a favorable selectivity profile for ADCA towards mGluRs over EAATs.
Experimental Protocols for Comparative Analysis
To facilitate independent verification and further research, we provide detailed methodologies for key experiments used to characterize and compare glutamate analogs.
Protocol 1: In Vitro Glutamate Receptor Activity Assay (Calcium Mobilization)
This protocol is designed to determine the agonist potency (EC50) of a test compound at Gq-coupled glutamate receptors (e.g., mGluR1 and mGluR5) by measuring intracellular calcium mobilization.
Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing the human mGluR subtype of interest in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic.
-
Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate for 24 hours.
-
Fluorescent Dye Loading: Wash the cells with Hank's Balanced Salt Solution (HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., ADCA) and reference agonists (e.g., L-quisqualate) in HBSS.
-
Calcium Flux Measurement: Use a fluorescence plate reader equipped with an automated injection system to measure baseline fluorescence, inject the compound solutions, and record the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Normalize the data to the maximum response of a saturating concentration of a reference agonist. Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Caption: Gq-coupled mGluR signaling pathway activated by agonists.
Protocol 2: In Vitro Glutamate Transporter Inhibition Assay (Radiolabeled Substrate Uptake)
This protocol is designed to determine the inhibitory potency (IC50) of a test compound at specific EAAT subtypes.
Methodology:
-
Cell Culture: Culture COS-7 cells transiently or stably expressing the human EAAT subtype of interest.
-
Cell Plating: Seed cells into 24-well plates and grow to confluence.
-
Assay Buffer: Prepare a sodium-containing uptake buffer (e.g., Krebs-Ringer-HEPES).
-
Inhibition Assay: a. Wash the cells with the uptake buffer. b. Pre-incubate the cells with various concentrations of the test compound (e.g., ADCA) or a reference inhibitor (e.g., TFB-TBOA) for 10 minutes at room temperature. c. Initiate the uptake by adding a solution containing a fixed concentration of [³H]-L-glutamate. d. Terminate the uptake after a short incubation period (e.g., 5-10 minutes) by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for glutamate transporter inhibition assay.
Conclusion
This compound presents a distinct pharmacological profile as a moderate-potency agonist at Group I metabotropic glutamate receptors, with a notable lack of significant activity at ionotropic glutamate receptors and excitatory amino acid transporters. This selectivity profile makes it a valuable tool for researchers investigating the specific roles of mGluR1 and mGluR5 in neuronal function and disease.
When selecting a glutamate analog for your research, it is imperative to consider the specific target and the desired potency and selectivity. For potent and selective modulation of iGluRs or EAATs, a wide range of commercially available compounds with well-defined pharmacological profiles are readily accessible. This guide provides the foundational data and experimental context to aid in the rational selection of the most appropriate glutamate analog for your experimental needs.
References
-
Fontana, A. C. K. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82, e45. [Link]
-
Dunlop, J., et al. (2005). Characterization of novel aryl-ether, biaryl, and fluorene aspartic acid and diaminopropionic acid analogs as potent inhibitors of the high-affinity glutamate transporter EAAT2. Molecular pharmacology, 68(4), 974–982. [Link]
-
Shimamoto, K., et al. (2004). Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters. Molecular pharmacology, 65(4), 1008–1015. [Link]
-
DC Chemicals. (n.d.). UCPH-101. Retrieved from [Link]
-
Seeburg, P. H. (1996). Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4. British journal of pharmacology, 118(3), 566–574. [Link]
-
Wikipedia. (n.d.). Glutamate receptor. Retrieved from [Link]
-
Bio-Techne. (n.d.). WAY 213613. Retrieved from [Link]
-
Jin, R., et al. (2003). The relationship between agonist potency and AMPA receptor kinetics. Biophysical journal, 85(5), 3326–3336. [Link]
-
Manahan-Vaughan, D., et al. (1997). Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation. Neuroscience, 79(3), 807–818. [Link]
-
ResearchGate. (n.d.). Comparison of EC 50 Values of Kainate and Glutamate on Glukl2q and Gluk2q With or Without NETO1 and NETO2. Retrieved from [Link]
-
Jonas, P., et al. (2009). Physiological significance of high and low affinity agonist binding to neuronal and recombinant AMPA receptors. The Journal of physiology, 587(Pt 12), 2735–2750. [Link]
-
Fontana, A. C., et al. (2018). Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators. Journal of medicinal chemistry, 61(17), 7795–7813. [Link]
-
ResearchGate. (n.d.). Recently developed NMDA receptor Gly site agonists. Retrieved from [Link]
-
ResearchGate. (n.d.). Table of results from VSD and calcium flux assays. Retrieved from [Link]
-
Patneau, D. K., & Mayer, M. L. (1990). Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors. The Journal of neuroscience : the official journal of the Society for Neuroscience, 10(7), 2385–2399. [Link]
-
Mitsukawa, K., et al. (2005). A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo. Proceedings of the National Academy of Sciences of the United States of America, 102(51), 18712–18717. [Link]
-
Brown, A. M., et al. (2014). The neurotoxin domoate causes long-lasting inhibition of the kainate receptor GluK5 subunit. The Journal of neuroscience : the official journal of the Society for Neuroscience, 34(3), 859–868. [Link]
-
Das, U., et al. (2019). Structural dynamics of GluK2 kainate receptors in apo and partial agonist bound states. eLife, 8, e47135. [Link]
-
G G, et al. (2023). A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases. Journal of medicinal chemistry, 66(6), 4271–4299. [Link]
-
Siripurapu, K. B., et al. (2012). Design and characterization of novel small molecule activators of excitatory amino acid transporter 2. ACS chemical neuroscience, 3(11), 881–891. [Link]
-
Clements, J. D., et al. (1998). Activation kinetics of AMPA receptor channels reveal the number of functional agonist binding sites. The Journal of neuroscience : the official journal of the Society for Neuroscience, 18(4), 1193–1203. [Link]
-
ResearchGate. (n.d.). Determination of the IC 50 for glutamate receptor antagonists. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values for inhibition of GABA uptake in neurons, astrocytes, and cloned mouse GABA transporters expressed in HEK cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Glutamate and glycine EC50 values for wild-type (NR1a/NR2A) and mutant.... Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Glutamate receptor agonist concentration-response curves in primary.... Retrieved from [Link]
-
ResearchGate. (n.d.). EC 50 values obtained with glutamate or L-quisqualate in the absence.... Retrieved from [Link]
-
ResearchGate. (n.d.). Half-maximal glutamate concentrations associated with intracellular.... Retrieved from [Link]
-
Conti, P., et al. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. Neuroreport, 4(7), 967–970. [Link]
-
Thomsen, C., et al. (1996). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. European journal of pharmacology, 311(1), R1–R2. [Link]
-
Wikipedia. (n.d.). Kainate receptor. Retrieved from [Link]
-
Wikipedia. (n.d.). NMDA receptor. Retrieved from [Link]
-
Manahan-Vaughan, D., & Reymann, K. G. (1995). Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo. Neuropharmacology, 34(8), 1103–1106. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural dynamics of GluK2 kainate receptors in apo and partial agonist bound states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. WAY 213613 | Glutamate (EAAT) Transporter Inhibitors: R&D Systems [rndsystems.com]
"assessing the metabolic stability of Azetidine-2,4-dicarboxylic acid in liver microsomes"
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Azetidine-2,4-dicarboxylic Acid in Liver Microsomes
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the realm of drug discovery and development, understanding a compound's metabolic fate is paramount. The liver, as the primary site of drug metabolism, plays a crucial role in determining a drug's pharmacokinetic profile, including its bioavailability and clearance.[1][2] The azetidine ring, a four-membered heterocycle, is an increasingly popular scaffold in medicinal chemistry due to its ability to impart unique conformational constraints and improve physicochemical properties.[3][4] However, the inherent ring strain of azetidines can also render them susceptible to specific metabolic pathways, making a thorough assessment of their metabolic stability an indispensable step in the development of new chemical entities.[4][5]
This guide provides a comprehensive comparison of methodologies for assessing the metabolic stability of this compound, a representative polar, dicarboxylic acid-containing azetidine, in liver microsomes. We will delve into the experimental intricacies, data interpretation, and comparative analysis with other relevant compounds, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: The Foundation - Experimental Design and Rationale
The in vitro liver microsomal stability assay is a cornerstone of early drug metabolism studies.[1][6][7] It provides a robust and high-throughput method to evaluate the intrinsic clearance of a compound, primarily mediated by Phase I enzymes like cytochrome P450s (CYPs).[1][2][6]
Causality Behind Experimental Choices:
-
Why Liver Microsomes? Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs.[1][2] Their use allows for a focused investigation of Phase I metabolism in a simplified and cost-effective system compared to whole-cell models like hepatocytes.[1]
-
Species Selection (Human, Rat, Mouse): Drug metabolism can vary significantly between species.[1][8] Utilizing microsomes from different species (e.g., human, rat, mouse) is crucial for understanding potential interspecies differences and for selecting the most appropriate animal model for subsequent in vivo studies.
-
Cofactor Requirement (NADPH): The enzymatic activity of CYPs is dependent on the presence of the cofactor NADPH.[1][2][6] The assay is initiated by the addition of an NADPH-regenerating system to ensure sustained enzyme activity throughout the incubation period.[9] A control incubation without NADPH is essential to distinguish between enzymatic degradation and chemical instability.[6]
-
Test Compound Concentration: A standard test compound concentration of 1 µM is often used.[1][7] This concentration is typically below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring that the rate of metabolism is proportional to the compound concentration (first-order kinetics).[7]
Experimental Workflow Diagram:
Caption: Experimental workflow for the liver microsomal stability assay.
Part 2: Step-by-Step Protocol for a Self-Validating System
A robust protocol is a self-validating one. This means including appropriate controls to ensure the integrity of the experimental system.
Detailed Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound by diluting the stock solution in the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[7][9]
-
Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[9]
-
Thaw pooled liver microsomes (human, rat, mouse) on ice immediately before use.[7]
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.[1]
-
Add the working solution of this compound to a final concentration of 1 µM.[1][7]
-
Include control wells: a negative control without the NADPH-regenerating system and a positive control with a compound of known metabolic stability (e.g., Dextromethorphan or Midazolam).[6][7]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[6][9]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to all wells except the negative controls.[6][9]
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), collect aliquots from the incubation mixture.[1][6]
-
Immediately terminate the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.[2][6][9] The internal standard is crucial for accurate quantification by correcting for variations in sample processing and instrument response.
-
-
Sample Processing and Analysis:
Part 3: The Power of Quantification - Analytical Methodology
LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[10][11]
Key Aspects of LC-MS/MS Method Development:
-
Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) is typically used to separate this compound from potential metabolites and matrix components.[6][10] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid is common.[6][10]
-
Mass Spectrometric Detection: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity.[2][10] This involves selecting the precursor ion of the analyte and a specific product ion for quantification.
Part 4: Data Interpretation and Comparative Analysis
The primary outputs of the microsomal stability assay are the half-life (t½) and the intrinsic clearance (Clint).
Data Analysis:
-
Quantification: The peak area ratio of the analyte to the internal standard is used to determine the concentration of this compound remaining at each time point.
-
Depletion Curve: The natural logarithm of the percentage of the parent compound remaining is plotted against time.[2][7]
-
Half-Life (t½) Calculation: The slope of the linear regression of the depletion curve represents the elimination rate constant (k). The half-life is then calculated using the equation: t½ = 0.693 / k .[12]
-
Intrinsic Clearance (Clint) Calculation: Intrinsic clearance is calculated using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Protein Amount) .[6][13][14]
Comparative Data Table (Hypothetical Data):
| Compound | Species | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Metabolic Stability Classification |
| This compound | Human | > 60 | < 11.5 | High |
| Rat | 45 | 15.4 | Moderate | |
| Mouse | 25 | 27.7 | Low | |
| Compound A (High Clearance) | Human | 10 | 69.3 | Low |
| Compound B (Low Clearance) | Human | > 60 | < 11.5 | High |
Interpretation:
The hypothetical data suggests that this compound has high metabolic stability in human liver microsomes, moderate stability in rat microsomes, and low stability in mouse microsomes. This highlights the importance of interspecies comparisons. In contrast, Compound A shows low stability, while Compound B exhibits high stability, providing a frame of reference for the performance of our test compound.
Part 5: Unraveling the Metabolic Fate - Potential Pathways
While the microsomal stability assay quantifies the disappearance of the parent compound, it does not identify the resulting metabolites. The strained azetidine ring can be susceptible to specific metabolic transformations.
Potential Metabolic Pathways of Azetidine-Containing Compounds:
Due to its high polarity and the presence of two carboxylic acid groups, this compound is less likely to be a substrate for extensive CYP-mediated metabolism. However, other pathways should be considered. A notable metabolic pathway for some strained azetidine rings is glutathione (GSH) conjugation, which can occur without prior bioactivation by CYPs.[5][15][16] This involves a nucleophilic attack by glutathione, leading to ring opening.[15][16]
Metabolic Pathway Diagram:
Caption: Potential metabolic pathways for azetidine-containing compounds.
Assessing the metabolic stability of novel chemical entities like this compound is a multifaceted process that requires a deep understanding of experimental design, analytical methodology, and data interpretation. By employing a robust and self-validating protocol, researchers can generate reliable data to guide lead optimization and candidate selection. Comparing the metabolic stability across different species provides crucial insights for predicting in vivo pharmacokinetics. Furthermore, considering potential unique metabolic pathways for strained ring systems like azetidines allows for a more comprehensive evaluation of a compound's metabolic fate. This guide serves as a foundational framework for conducting these critical studies with scientific rigor and confidence.
References
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. Retrieved from [Link]
-
ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro. Retrieved from [Link]
-
Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]
-
Li, X. Q., Gronberg, G., Bangur, E. H., Hayes, M. A., Castagnoli, N., Jr, & Weidolf, L. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition, 47(11), 1247–1256. Retrieved from [Link]
-
metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]
-
Loryan, I., & Dostalek, M. (2011). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Drug Metabolism and Disposition, 39(9), 1599–1607. Retrieved from [Link]
-
Cherney, R. J., & Driver, T. G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5985–6013. Retrieved from [Link]
-
Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., LaChapelle, E. A., Li, C., McAllister, L. A., Ogilvie, K., Philippe, L., Salomon-Ferrer, R., Shapiro, M. J., Starr, J. T., Uccello, D. P., Withka, J. M., Yan, J., & Brown, M. F. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. Retrieved from [Link]
-
Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., LaChapelle, E. A., Li, C., McAllister, L. A., Ogilvie, K., Philippe, L., Salomon-Ferrer, R., Shapiro, M. J., Starr, J. T., Uccello, D. P., Withka, J. M., Yan, J., & Brown, M. F. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. Retrieved from [Link]
-
Li, X. Q., Gronberg, G., Bangur, E. H., Hayes, M. A., Castagnoli, N., Jr, & Weidolf, L. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition, 47(11), 1247–1256. Retrieved from [Link]
-
How to calculate in vitro intrinsic clearance? (2019, July 12). ResearchGate. Retrieved from [Link]
-
metabolic stability & determining intrinsic drug clearance. (2023, September 12). YouTube. Retrieved from [Link]
-
Heringa, M. B., Breen, M., Wambaugh, J. F., & Wetmore, B. A. (2021). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Toxicology and Applied Pharmacology, 429, 115694. Retrieved from [Link]
-
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). BioIVT. Retrieved from [Link]
-
Obach, R. S. (2001). Metabolic stability of selected compounds in human liver microsomes and hepatocytes. Drug Metabolism and Disposition, 29(4 Pt 1), 407–410. Retrieved from [Link]
-
Validated HPLC-MS-MS method for determination of azithromycin in human plasma. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Metabolic stability of selected compounds in human liver microsomes.... (n.d.). ResearchGate. Retrieved from [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC. Retrieved from [Link]
-
Metabolic stability of target compounds in liver microsomes. (n.d.). ResearchGate. Retrieved from [Link]
-
Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. (2024, September 27). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites: Pharmacokinetic and Microbial Metabolism Study of a Colon-Targeted Nanoparticle. (n.d.). MDPI. Retrieved from [Link]
-
A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Słoczyńska, K., Pękala, E., & Wajda, A. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345–361. Retrieved from [Link]
Sources
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. mercell.com [mercell.com]
- 8. researchgate.net [researchgate.net]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of the Neuroprotective Effects of Azetidine-2,4-dicarboxylic acid and NMDA Receptor Antagonists
A Technical Guide for Researchers in Neuropharmacology and Drug Development
Introduction: The Double-Edged Sword of NMDA Receptor Activation
The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] However, its overactivation leads to a pathological process known as excitotoxicity, a primary driver of neuronal damage in acute conditions like stroke and traumatic brain injury, as well as chronic neurodegenerative diseases.[3][4][5] This excitotoxic cascade, fueled by excessive glutamate release, results in a massive influx of calcium ions, triggering downstream cell death pathways.[2][5]
Consequently, antagonizing the NMDA receptor has been a major therapeutic strategy in the quest for neuroprotective agents.[4][5] This has led to the development of various antagonists, from non-competitive channel blockers like MK-801 to lower-affinity drugs like memantine, which have seen some clinical success.[6][7][8] Yet, the therapeutic window for these antagonists is often narrow, plagued by psychotomimetic side effects that mimic their physiological roles.[4][8]
This guide provides a comparative analysis of a less-conventional compound, Azetidine-2,4-dicarboxylic acid (ADC), against traditional NMDA receptor antagonists. We will delve into their distinct mechanisms of action, compare their neuroprotective efficacy based on available preclinical data, and provide detailed experimental protocols for researchers to validate and expand upon these findings.
Section 1: Mechanisms of Action at the NMDA Receptor
The NMDA receptor is a complex ion channel with multiple binding sites, offering various points for pharmacological intervention. Understanding these differences is critical to appreciating the unique profiles of ADC and other antagonists.
Classical NMDA Receptor Antagonists
Traditional antagonists are broadly classified based on their site of action:
-
Competitive Antagonists: These compounds, such as CGS 19755, bind directly to the glutamate recognition site on the GluN2 subunit, preventing the endogenous ligand from activating the receptor.[9]
-
Non-competitive (Uncompetitive) Channel Blockers: These agents, like MK-801 (Dizocilpine) and Memantine, bind within the ion channel pore itself.[6][8] Their action is use-dependent, meaning the channel must first be opened by an agonist for the blocker to gain access. High-affinity blockers like MK-801 can become trapped, leading to prolonged channel blockade and significant side effects, whereas lower-affinity blockers like memantine exhibit faster kinetics, which is thought to contribute to its better clinical tolerability.[8]
-
Glycine Site Antagonists: These compounds block the binding of the co-agonist glycine to the GluN1 subunit, which is also necessary for channel activation.
-
Allosteric Modulators: A newer class of drugs targets allosteric sites, such as the ifenprodil-binding site on the GluN2B subunit, to modulate receptor function without directly blocking the agonist or channel.[6][8]
This compound (ADC)
The pharmacological profile of this compound is more nuanced. Unlike the straightforward antagonism of the classical compounds, ADC exhibits a more complex interaction with glutamate receptors.
-
Selective NMDA Receptor Agonist/Modulator: Research indicates that cis-Azetidine-2,4-dicarboxylic acid acts as a selective NMDA receptor agonist. At low micromolar concentrations (<50μM), it behaves as a positive modulator, enhancing receptor function, while at higher concentrations, it exhibits glutamate-like agonist activity. This dual activity is unusual and suggests a mechanism distinct from simple competitive or non-competitive antagonism.
-
Metabotropic Glutamate Receptor (mGluR) Activity: Some studies have shown that trans-Azetidine-2,4-dicarboxylic acid can also activate certain subtypes of metabotropic glutamate receptors, which could contribute to its overall effect on neuronal excitability and survival.[10]
This multifaceted mechanism suggests that ADC's neuroprotective effects, if any, may not stem from direct NMDA receptor blockade but perhaps from a more subtle modulation of glutamatergic signaling or downstream pathways. In contrast, another related compound, L-Azetidine-2-carboxylic acid, acts as a toxic proline analogue. It gets misincorporated into proteins, leading to misfolding and cellular stress, a mechanism entirely different from receptor antagonism.[11][12][13][14]
Signaling Pathway Diagram
Caption: Mechanisms of NMDA receptor antagonism and modulation.
Section 2: Comparative Neuroprotective Efficacy
Direct, head-to-head comparative studies of ADC and classical NMDA receptor antagonists in neuroprotection models are scarce. However, by synthesizing data from various preclinical studies, we can construct a comparative overview.
Preclinical Evidence for NMDA Receptor Antagonists
Numerous studies have demonstrated the neuroprotective effects of NMDA receptor antagonists in various models of neuronal injury.
-
In Vivo Stroke Models: In a feline model of transient focal ischemia, both the competitive antagonist NPC 17742 and the non-competitive antagonist MK-801 significantly reduced brain injury volume compared to controls.[9] For instance, the injury volume in the ipsilateral caudate nucleus was reduced from 198 mm³ in controls to 105 mm³ and 97 mm³ in the NPC 17742 and MK-801 treated groups, respectively.[9]
-
Status Epilepticus: In a model of prolonged status epilepticus, the non-competitive antagonist MK-801 was found to be superior in terminating seizures compared to the competitive antagonist CPP and the allosteric modulator ifenprodil.[6] MK-801 terminated seizures in 60% of animals within 60 minutes, whereas CPP was effective in only 11% and ifenprodil in 0% within the same timeframe.[6]
Preclinical Data for Azetidine Compounds
The data for azetidine-based compounds is less focused on neuroprotection and more on receptor pharmacology.
-
Receptor Binding and Potency: Studies on stereoisomers of azetidine-2,3-dicarboxylic acid (a close analog) have characterized their binding affinities and agonist potencies at different NMDA receptor subtypes.[1][15][16][17] For example, L-trans-ADC showed the highest affinity (Ki = 10 μM) at native NMDA receptors and acted as an agonist with the highest potency at the NR1/NR2D subtype (EC50 = 50 μM).[1][15][16] This agonist activity at specific subtypes complicates its potential role as a broad-spectrum neuroprotectant.
Data Summary and Interpretation
The following table summarizes key quantitative data from preclinical studies. It is important to note that these values are from different studies and models, making direct comparison challenging.
| Compound | Class | Model | Key Finding | Quantitative Data | Reference |
| MK-801 | Non-competitive Antagonist | Feline Transient Focal Ischemia | Reduced infarct volume | Caudate Injury: 97 mm³ (vs. 198 mm³ control) | [9] |
| MK-801 | Rat Status Epilepticus | Terminated seizures | ED50: 1.4 mg/kg | [6] | |
| CGS 19755 | Competitive Antagonist | Feline Transient Focal Ischemia | Reduced infarct volume | Caudate Injury: 97 mm³ (vs. 198 mm³ control) | [9] |
| CPP | Competitive Antagonist | Rat Status Epilepticus | Terminated seizures | ED50: 6.4 mg/kg | [6] |
| L-trans-ADC | Agonist (at NR1/NR2D) | Radioligand Binding | High affinity for NMDA receptor | Ki: 10 μM | [1][15] |
| L-trans-ADC | Electrophysiology (Oocytes) | Agonist potency | EC50: 50 μM (at NR1/NR2D) | [1][15] |
Interpretation: Classical NMDA receptor antagonists like MK-801 have demonstrated clear neuroprotective efficacy in animal models of acute neuronal injury, evidenced by reduced infarct volumes and seizure termination.[6][9] The data for Azetidine-dicarboxylic acids, however, points towards agonist or modulatory activity rather than antagonism.[1][15] This suggests that its potential for neuroprotection would not follow the classical excitotoxicity-blocking paradigm. It might act by desensitizing receptors prior to an insult or by activating specific subtypes involved in pro-survival signaling, but this remains speculative and requires further investigation.
Section 3: Experimental Protocols
To facilitate further research in this area, we provide detailed, self-validating protocols for key in vitro and in vivo assays.
In Vitro NMDA-Induced Excitotoxicity Assay
This assay evaluates a compound's ability to protect primary neurons from cell death induced by excessive NMDA exposure.[3][4]
Objective: To quantify the neuroprotective effect of a test compound against NMDA-induced neuronal death.
Methodology:
-
Cell Culture:
-
Plate primary cortical or hippocampal neurons from embryonic day 18 (E18) rodents onto poly-D-lysine coated plates.
-
Maintain cultures in a humidified incubator at 37°C and 5% CO2 for 11-14 days to allow for maturation and synapse formation.[18]
-
-
Pre-treatment:
-
Two hours prior to NMDA exposure, replace the culture medium with a pre-warmed, conditioned medium containing the desired concentrations of the test compound (e.g., ADC, MK-801) or vehicle (DMSO/saline).[18]
-
Causality Check: Pre-incubation allows the compound to penetrate the cells and bind to its target before the excitotoxic insult begins.
-
-
Excitotoxic Insult:
-
Recovery and Assessment:
-
After the insult, gently wash the neurons once with warm, pH-balanced medium and return them to their original conditioned medium (containing the test compound).[3]
-
Quantify cell death by measuring the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available kit.[3] LDH is a cytosolic enzyme released upon membrane rupture.[3]
-
Cell viability can also be assessed using assays like CellTiter-Glo or by immunocytochemistry for neuronal markers like β-tubulin III.[18][19]
-
Experimental Workflow: In Vitro Excitotoxicity Assay
Caption: Workflow for assessing in vitro neuroprotection.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used and well-standardized animal model that mimics human ischemic stroke.[20][21][22]
Objective: To evaluate the neuroprotective efficacy of a test compound in reducing infarct volume and neurological deficits following focal cerebral ischemia.
Methodology:
-
Animal Preparation:
-
Occlusion:
-
Introduce a poly-L-lysine-coated nylon monofilament through the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).[20][22] This ceases blood flow to the MCA territory.[22]
-
The duration of occlusion is typically 30-90 minutes for a transient MCAO model.[22]
-
-
Treatment:
-
Administer the test compound (e.g., ADC, MK-801) or vehicle intravenously or intraperitoneally at a predetermined time point (e.g., before, during, or after the ischemic insult).
-
Causality Check: The timing of administration is crucial for determining if a drug has prophylactic or therapeutic potential.
-
-
Reperfusion:
-
Assessment (24-48h post-MCAO):
-
Neurological Scoring: Evaluate neurological deficits using a standardized scoring system (e.g., Bederson score) to assess motor and behavioral function.
-
Infarct Volume Analysis:
-
Euthanize the animal and perfuse transcardially with saline followed by a fixative.[21]
-
Harvest the brain and slice it into coronal sections.[22]
-
Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted (damaged) tissue unstained (white).[22]
-
Quantify the infarct volume as a percentage of the total hemisphere volume using image analysis software.
-
-
Control Groups:
-
Sham Group: Animals undergo the same surgical procedure but the filament is not advanced to occlude the MCA.
-
Vehicle Group: Animals undergo MCAO and receive only the vehicle.
-
-
Conclusion and Future Directions
The comparative analysis reveals a fundamental divergence in the mechanisms and, consequently, the potential neuroprotective strategies of this compound and classical NMDA receptor antagonists.
-
Classical Antagonists (e.g., MK-801, Memantine): These compounds offer neuroprotection by directly blocking the excitotoxic cascade.[6][9] Their efficacy is well-documented in preclinical models, but their clinical utility is often hampered by a narrow therapeutic window and significant side effects.[7][8] The development of low-affinity, use-dependent antagonists and subtype-selective modulators represents a more refined approach to this strategy.[7][8]
-
This compound: This compound does not appear to be a classical antagonist. Its profile as a potent agonist at specific NMDA receptor subtypes (like NR1/NR2D) or as a positive modulator suggests a different therapeutic hypothesis.[1][15] Could selective activation of NR2D-containing receptors, for example, trigger endogenous neuroprotective pathways? Or does its modulatory effect "prime" the system to better withstand an excitotoxic insult? These questions remain unanswered and represent a fertile ground for future research.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head studies of ADC and classical antagonists in standardized in vitro and in vivo models of neurodegeneration.
-
Mechanistic Elucidation: Investigating the downstream signaling pathways activated by ADC's interaction with specific NMDA receptor subtypes.
-
Therapeutic Window and Safety: Characterizing the dose-response relationship for ADC's potential neuroprotective effects and assessing its side-effect profile compared to traditional antagonists.
By exploring these alternative mechanisms, the field may uncover novel therapeutic avenues for combating neurodegeneration that move beyond simple receptor blockade and embrace the complexity of glutamatergic signaling.
References
-
Bio-protocol. (n.d.). NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons. Bio-protocol. Available at: [Link]
-
Biviji, A. A., & Shukla, S. (2019). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Bio-protocol. (n.d.). NMDA excitotoxicity assay and immunohistochemistry. Bio-protocol. Available at: [Link]
-
Kapur, J., & MacDonald, R. L. (1999). A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus. Epilepsy Research. Available at: [Link]
-
Vital, S., & Goussev, A. (2016). Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice. JoVE. Available at: [Link]
-
Xiong, Z. G., & White, R. E. (2011). Mouse Model of Middle Cerebral Artery Occlusion. JoVE. Available at: [Link]
-
Okiyama, K., Smith, D. H., & Gennarelli, T. A. (1996). Comparative Analysis of Brain Protection by N-methyl-D-aspartate Receptor Antagonists After Transient Focal Ischemia in Cats. Critical Care Medicine. Available at: [Link]
-
Ister, R., Pongrac, M., & Dobrivojević Radmilović, M. (2024). Optimization of the Longa Middle Cerebral Artery Occlusion Method for Complete Reperfusion. JoVE. Available at: [Link]
-
Frontiers. (n.d.). Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique. Frontiers. Available at: [Link]
-
Plant Physiology. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant Physiology. Available at: [Link]
-
Fasiolo, M., Chiamulera, C., & Ratti, E. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. NeuroReport. Available at: [Link]
-
Rogawski, M. A. (2000). Neuroprotection by NMDA receptor antagonists in a variety of neuropathologies. CNS Drug Reviews. Available at: [Link]
-
MDPI. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. Available at: [Link]
-
PubChem. (n.d.). 2-Azetidinecarboxylic acid, (S)-. PubChem. Available at: [Link]
-
Sivaprakasam, M., Hansen, K. B., David, O., Nielsen, B., Traynelis, S. F., Clausen, R. P., Couty, F., & Bunch, L. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem. Available at: [Link]
-
Connolly, C., & Sucher, N. J. (2013). NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons. Neuroreport. Available at: [Link]
-
Zanco Journal of Medical Sciences. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging. Zanco Journal of Medical Sciences. Available at: [Link]
-
Cellular Dynamics International. (n.d.). Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. Cellular Dynamics International. Available at: [Link]
-
SciSpace. (2009). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine‐2,3‐Dicarboxylic Acids at NMDA Receptors. SciSpace. Available at: [Link]
-
Sivaprakasam, M., Hansen, K. B., David, O., Nielsen, B., Traynelis, S. F., Clausen, R. P., Couty, F., & Bunch, L. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ChemMedChem. Available at: [Link]
-
Grokipedia. (2026). Azetidine-2-carboxylic acid. Grokipedia. Available at: [Link]
-
ResearchGate. (2009). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine‐2,3‐Dicarboxylic Acids at NMDA Receptors. ResearchGate. Available at: [Link]
-
MDPI. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI. Available at: [Link]
-
SciELO. (2001). Neuroprotection, excitotoxicicity and nmda antagonists. Arquivos de Neuro-Psiquiatria. Available at: [Link]
-
PubMed. (2001). Neuroprotection, excitotoxicity and NMDA antagonists. PubMed. Available at: [Link]
-
University of Pretoria. (2021). The design and synthesis of potential acetylcholinesterase inhibitors and NMDA antagonists as neuroprotective agents. University of Pretoria. Available at: [Link]
Sources
- 1. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. bio-protocol.org [bio-protocol.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Neuroprotection, excitotoxicity and NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection by NMDA receptor antagonists in a variety of neuropathologies. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Comparative analysis of brain protection by N-methyl-D-aspartate receptor antagonists after transient focal ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]
- 22. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Azetidine-2,4-dicarboxylic Acid
Introduction:
Azetidine-2,4-dicarboxylic acid and its derivatives are valuable building blocks in medicinal chemistry and drug development, prized for the unique conformational constraints imparted by their four-membered ring structure[1][2]. As with any specialized chemical compound, responsible research extends beyond the synthesis and application to its entire lifecycle, culminating in safe and compliant disposal. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The causality behind these procedures is rooted in the compound's specific chemical properties and the regulatory landscape governing chemical waste.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Before any disposal protocol is initiated, a thorough understanding of the compound's hazards is paramount. While this compound itself is not extensively characterized under all hazard classes, data from its own Safety Data Sheet (SDS) and those of structurally related azetidine compounds provide a robust basis for a conservative risk assessment[3][4].
Primary Hazards:
-
Irritation: The compound is known to cause eye, skin, and respiratory tract irritation[3]. This is a common characteristic of carboxylic acids and amines.
-
Potential for Harm: It may be harmful if swallowed, inhaled, or absorbed through the skin[3]. The toxicological properties have not been fully investigated, necessitating cautious handling to minimize exposure[5].
-
Sensitization: While not definitively classified, repeated exposure to similar chemical structures can lead to sensitization. Therefore, minimizing direct contact is a critical precautionary measure.
Personal Protective Equipment (PPE): The First Line of Defense
Given the identified hazards, the following PPE is mandatory when handling this compound for disposal:
-
Eye Protection: Safety glasses or goggles conforming to NIOSH or EN 166 standards are essential to protect against dust particles and potential splashes[4].
-
Hand Protection: Handle with suitable chemical-resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact. Dispose of contaminated gloves after use in accordance with good laboratory practices and local regulations[4].
-
Respiratory Protection: If handling large quantities or if dust generation is unavoidable, use a NIOSH-approved N95 (or better) particulate respirator[6]. Engineering controls, such as a chemical fume hood, are the preferred method for controlling airborne exposure[7][8].
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure[9].
The following table summarizes the key hazard and property data that informs these disposal procedures.
| Property/Hazard | Description | Source(s) |
| GHS Classification | Causes eye, skin, and respiratory tract irritation. May be harmful if swallowed or inhaled. | [3] |
| Physical State | White to beige crystalline solid powder. | [1][3][9] |
| Solubility | Soluble in water; solubility is influenced by pH. | [1][9] |
| Stability | Stable under normal conditions. | [9] |
| Incompatibilities | Strong oxidizing agents, strong acids. | [5][7][9] |
| Hazardous Decomposition | Thermal decomposition may produce oxides of carbon (CO, CO₂) and nitrogen (NOx). | [7][9] |
| NFPA Rating (Estimated) | Health: 2; Flammability: 1; Instability: 0 | [3] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures compliance with environmental regulations, primarily the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA)[10].
Step 1: Waste Characterization
The first and most critical step is to determine if the waste is hazardous. Chemical waste generators are legally required to make this determination[3].
-
Listed Wastes: this compound is not specifically listed as a hazardous waste under RCRA (P-series or U-series)[3].
-
Characteristic Wastes: The waste must be evaluated for the four characteristics of hazardous waste as defined in 40 CFR Part 261[3][10]:
-
Ignitability (D001): As a solid with no applicable flash point, it is not ignitable[9].
-
Corrosivity (D002): Due to its two carboxylic acid groups, aqueous solutions could be acidic. The pH of the waste solution must be tested. A pH of ≤ 2.0 would classify it as a corrosive hazardous waste[11].
-
Reactivity (D003): The compound is stable under normal conditions and does not meet the criteria for reactivity[9][11].
-
Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP). While unlikely for this compound, this determination is part of a complete waste profile.
-
For most laboratory-scale waste, if the aqueous solution is not highly acidic, it will likely be classified as a non-hazardous chemical waste. However, it must never be disposed of down the drain due to its potential biological effects and impact on aquatic life[12][13].
Step 2: Segregation and Collection
Proper segregation prevents dangerous chemical reactions and simplifies the disposal process.
-
Solid Waste: Collect dry, solid this compound waste (e.g., unused reagent, contaminated filter paper) in a dedicated, clearly labeled container.
-
Aqueous Waste: Collect aqueous solutions in a separate, compatible container. Do not mix with other waste streams, especially strong oxidizers or strong acids[7][9].
-
Contaminated Materials: Collect grossly contaminated items (e.g., weigh boats, pipette tips) with the solid waste. Lightly contaminated items like gloves should be disposed of as solid laboratory waste, but check institutional policies.
Step 3: Containerization and Labeling
Proper containerization is essential for safe storage and transport.
-
Container: Use a robust, leak-proof container with a secure lid (e.g., high-density polyethylene) that is compatible with the chemical[14].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the specific components and their approximate concentrations if it is a mixture. Ensure the label is legible and securely attached.
Step 4: Storage and Accumulation
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Location: The storage area should be secure, well-ventilated, and away from incompatible materials[5][7]. A secondary containment bin is highly recommended.
-
Closure: Keep the waste container closed at all times except when adding waste[14].
-
Volume Limits: Be aware of the volume limits for satellite accumulation areas as defined by the EPA and your institution's generator status (LQG, SQG, or VSQG)[15].
Step 5: Arranging for Disposal
-
Licensed Hauler: All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company[8]. These entities are equipped to transport and dispose of the material in accordance with all federal, state, and local regulations.
-
Documentation: Complete all necessary waste pickup forms or manifests as required by your institution and the disposal vendor.
The following diagram illustrates the decision-making process for the disposal of this compound.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. nbinno.com [nbinno.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. L -Azetidine-2-carboxylic acid = 99 2133-34-8 [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. epa.gov [epa.gov]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. download.basf.com [download.basf.com]
- 13. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 14. ethz.ch [ethz.ch]
- 15. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling Azetidine-2,4-dicarboxylic Acid
This document provides critical safety and logistical guidance for the handling and disposal of Azetidine-2,4-dicarboxylic acid. Developed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven safety protocols. Our commitment is to furnish you with the essential knowledge to maintain a safe laboratory environment and ensure the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a heterocyclic, non-proteinogenic amino acid. While specific toxicity data is limited, the available Material Safety Data Sheets (MSDS) for its isomers and related compounds classify it as a hazardous substance. The primary risks are associated with its irritant properties.[1] The acidic nature of the two carboxylic acid groups and the reactivity of the strained four-membered azetidine ring contribute to its hazardous profile.
A thorough risk assessment is the foundational step before any handling of this compound. The following table summarizes the identified hazards.
| Hazard Class | Description | Supporting Evidence |
| Skin Irritation | Causes skin irritation upon contact.[1][2] Prolonged exposure may lead to more severe reactions. | MSDS for cis- and (R)-isomers explicitly state skin irritation.[1][2] |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][3] Direct contact with the powder can cause significant injury. | Classified as causing serious eye damage/irritation.[1][2][3] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[1][2][4] | Stated as a potential health effect in multiple safety data sheets.[1][2][4] |
| Harmful if Swallowed | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[1][2][3] | Classified as "Harmful if swallowed" in GHS classifications.[2][3] |
Core Directive: Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to mitigate the risks associated with this compound. The selection of appropriate PPE is the most critical barrier between the researcher and potential exposure.
| PPE Category | Item | Specifications | Rationale |
| Eye & Face Protection | Safety Goggles or Safety Glasses with side shields | Must be ANSI Z87.1 (US) or EN 166 (EU) compliant.[5][6] Indirect ventilation is recommended to prevent fogging while protecting from dust.[7] | Protects eyes from airborne powder and accidental splashes. The compound is a known severe eye irritant.[1][3] |
| Face Shield | To be worn in addition to safety goggles during procedures with a high risk of splashing or dust generation (e.g., bulk transfers). | Provides a full barrier for the face, protecting skin from contact.[7] | |
| Skin Protection | Nitrile or Butyl Rubber Gloves | Inspect gloves for integrity before each use. Use proper removal techniques to avoid contaminating skin.[5][8] | Provides a chemical-resistant barrier. Nitrile gloves offer good resistance to a range of chemicals and are suitable for handling this solid compound.[7][9] |
| Laboratory Coat | Long-sleeved, knee-length, with snap or button closures. | Protects skin and personal clothing from contamination with the chemical powder.[6] | |
| Respiratory Protection | N95 Respirator or higher | A NIOSH/MSHA or EN 149 approved respirator should be used when engineering controls are insufficient or during spill cleanup.[6][7] | Minimizes the inhalation of airborne dust particles, which are known to cause respiratory tract irritation.[1] Fit testing is essential for effectiveness.[7] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task being performed.
Caption: PPE selection based on the physical form of the chemical.
Operational Plan: Safe Handling and Engineering Controls
Adherence to a strict operational protocol is essential to minimize exposure and prevent contamination.
Engineering Controls: The First Line of Defense
-
Ventilation: Always handle solid this compound inside a certified chemical fume hood or a powder containment hood (ventilated balance enclosure) to control airborne dust.[10]
-
Designated Area: Designate a specific area for handling this compound to prevent cross-contamination of the laboratory.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment (spatulas, weigh boats, glassware) and place absorbent bench paper in the work area.
-
Weighing the Compound:
-
Perform all weighing operations within a ventilated enclosure.
-
Open the container slowly to avoid creating airborne dust.
-
Use a dedicated spatula to transfer the powder. Avoid scooping actions that could generate dust; instead, gently push the powder.
-
Close the container tightly immediately after use.[1]
-
-
Preparing Solutions:
-
Add the solid to the solvent slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is appropriately covered.
-
-
Post-Handling:
-
Clean all equipment and the work area thoroughly.
-
Remove PPE using the proper technique, removing gloves last.
-
Wash hands thoroughly with soap and water after removing PPE.[11]
-
Safe Handling Workflow Diagram
Caption: Step-by-step workflow for safely handling the compound.
Emergency Response and First Aid
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Immediately flush skin with plenty of water.[1] If irritation develops or persists, seek medical attention. |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and seek immediate medical attention. |
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse the powder.
-
Protect: Don the appropriate PPE, including respiratory protection (N95 or higher).
-
Contain & Clean: Gently cover the spill with an absorbent material. Carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste disposal.[1][10] Avoid any actions that generate dust.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, bench paper, weigh boats, and any unused compound. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[10]
-
Disposal Protocol: All waste must be disposed of in accordance with institutional, local, and national environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with this compound, ensuring personal safety and the integrity of your scientific endeavors.
References
-
Material Safety Data Sheet - cis-Azetidine-2,4-dicarboxylic acid. Cole-Parmer. Available at: [Link]
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. Available at: [Link]
-
Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. Available at: [Link]
-
What PPE Should You Wear When Handling Acid 2026?. LeelineWork. Available at: [Link]
-
Safety equipment, PPE, for handling acids. Quicktest. Available at: [Link]
-
Safety Data Sheet - D-Azetidine-2-carboxylic acid. AApptec. Available at: [Link]
-
Azetidinecarboxylic Acid PubChem Entry. National Center for Biotechnology Information. Available at: [Link]
-
2-Azetidinecarboxylic acid, (S)- PubChem Entry. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. leelinework.com [leelinework.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. quicktest.co.uk [quicktest.co.uk]
- 10. peptide.com [peptide.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
